3,5-Dichlorophenyl methyl sulphone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYHQTUAQZMJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177378 | |
| Record name | 3,5-Dichlorophenyl methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-89-2 | |
| Record name | 1,3-Dichloro-5-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22821-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorophenyl methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022821892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorophenyl methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-(methylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What is 3,5-Dichlorophenyl methyl sulphone
An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (3,5-DCPMS) is a chlorinated aromatic sulfone of significant interest in toxicology and chemical biology. Primarily recognized as a persistent and biologically active metabolite of meta-dichlorobenzene (m-DCB), its role extends beyond that of a mere metabolic byproduct. Evidence indicates that 3,5-DCPMS is a potent, phenobarbital-like inducer of hepatic drug-metabolizing enzymes, suggesting it is the primary agent responsible for the inductive effects observed after exposure to its parent compound. More recently, its classification as a "Protein Degrader Building Block" points to its emerging utility in the synthesis of novel chemical probes and potential therapeutics, particularly in the field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, toxicological profile, and applications in modern research.
Core Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring substituted with two chlorine atoms at the meta positions (3 and 5) and a methylsulfonyl group (-SO₂CH₃). This substitution pattern dictates its chemical reactivity, polarity, and metabolic stability.
| Property | Value | Source |
| CAS Number | 22821-89-2 | [1] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1] |
| Molecular Weight | 225.1 g/mol | [1] |
| Synonyms | 3,5-DCPMS, 1,3-Dichloro-5-(methylsulfonyl)benzene | [2] |
| Product Family | Protein Degrader Building Blocks | [1] |
| Storage | Room temperature | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of phenyl methyl sulphones can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a corresponding sulfonyl chloride to a sulfinate, followed by methylation.
Synthetic Workflow
A plausible two-step synthesis starting from commercially available 3,5-dichlorobenzenesulfonyl chloride is outlined below. This method offers high yields and is adaptable for industrial-scale production.[3]
Caption: General synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a generalized representation based on established methods for analogous compounds and should be optimized under appropriate laboratory safety conditions.
Step 1: Reduction of 3,5-Dichlorobenzenesulfonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser, add sodium sulfite (1.2 eq) and sodium bicarbonate (2.0 eq) to deionized water.
-
Heat the mixture to reflux with stirring until all solids dissolve.
-
In batches, carefully add 3,5-dichlorobenzenesulfonyl chloride (1.0 eq).
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 40 °C. The resulting solution contains the sodium 3,5-dichlorobenzenesulfinate intermediate.
Step 2: Methylation of the Sulfinate Intermediate
-
To the cooled solution from Step 1, add dimethyl sulfate (1.5 eq) dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 40-45 °C.
-
After the addition is complete, maintain the reaction at this temperature for 2-3 hours with continuous stirring.
-
Once the methylation is complete (as monitored by TLC), heat the mixture to reflux for 1 hour to quench any unreacted dimethyl sulfate.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): LC-MS or GC-MS to verify the molecular weight and fragmentation pattern.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[4]
Biological Significance and Mechanism of Action
The primary biological relevance of 3,5-DCPMS stems from its role as a key metabolite of m-dichlorobenzene, a common industrial solvent and chemical intermediate.
Metabolic Pathway from m-Dichlorobenzene
The formation of methylsulfonyl metabolites from chlorinated benzenes is a complex bioactivation pathway that often involves initial metabolism in the liver, excretion of precursors into the bile, and subsequent processing by intestinal microflora.[5][6]
Caption: Bioactivation of m-Dichlorobenzene to 3,5-DCPMS.
Induction of Cytochrome P450 Enzymes
3,5-DCPMS is a potent phenobarbital-like inducer of hepatic microsomal enzymes.[7] Studies in rat models have shown that the induction of Cytochrome P450 (CYP450) and aminopyrine N-demethylase activity following m-DCB administration occurs after an increase in the hepatic concentration of 3,5-DCPMS.[7] This strongly suggests that the metabolite, not the parent compound, is the primary inducing agent.
This induction has significant toxicological implications. Upregulation of CYP450 enzymes can alter the metabolism of other xenobiotics and endogenous compounds, potentially leading to increased toxicity or altered drug efficacy. The induction pattern is similar to that of phenobarbital, a classic inducer of the CYP2B family, and differs from that of 3-methylcholanthrene, which induces the CYP1A family.[7]
Applications in Drug Development
While its role as a metabolite is well-documented, the commercial classification of 3,5-DCPMS as a "Protein Degrader Building Block" highlights its value in modern medicinal chemistry.[1] This points to its use as a fragment or linker in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).
Role in Targeted Protein Degradation
PROTACs are molecules designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific target proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.
The rigid, well-defined structure of the dichlorophenyl methyl sulphone moiety makes it an attractive component for use as a linker or as part of a larger ligand scaffold. Its properties can influence the overall solubility, cell permeability, and spatial orientation of the PROTAC, which are critical for its efficacy.
Caption: Conceptual role of a 3,5-DCPMS-derived scaffold in a PROTAC.
Toxicology and Safety Profile
The toxicological profile of 3,5-DCPMS is intrinsically linked to its induction of metabolic enzymes. While not acutely toxic in the same manner as some industrial chemicals, its long-term effects are of concern. Studies on related dichlorodiphenyl sulfones have shown that chronic exposure can lead to nonneoplastic lesions in the liver, such as centrilobular hepatocyte hypertrophy, and nephropathy in the kidneys.[8]
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Hepatic Effects: As a potent enzyme inducer, chronic exposure can lead to liver hypertrophy.[7][8]
-
Mutagenicity: Related compounds like p,p'-dichlorodiphenyl sulfone were not found to be mutagenic in Salmonella typhimurium assays (Ames test).[8]
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Handling: Standard laboratory precautions should be taken when handling 3,5-DCPMS. It should be used in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound is stable and should be stored at room temperature away from incompatible materials.[1]
Conclusion and Future Directions
This compound is a molecule with a dual identity. As a metabolite, it is a critical mediator of the toxicological effects of m-dichlorobenzene, serving as a powerful, phenobarbital-like inducer of hepatic enzymes. As a synthetic building block, its defined structure and chemical properties make it a valuable tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Future research should focus on further elucidating its specific interactions with nuclear receptors responsible for enzyme induction (e.g., CAR/PXR) and exploring its incorporation into novel bifunctional molecules to modulate disease-relevant proteins.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3,5-dichlorophenyl methyl sulfone - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 4. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 5. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dichlorophenyl methyl sulphone CAS 22821-89-2 properties
An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone
This guide provides a comprehensive technical overview of this compound (CAS 22821-89-2), a compound of interest for researchers in toxicology, drug metabolism, and chemical synthesis. This document synthesizes available data to offer insights into its properties, biological significance, and handling, tailored for professionals in the scientific community.
Core Compound Identity and Physicochemical Properties
This compound, with the CAS number 22821-89-2, is a chlorinated aromatic sulfone.[1] Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl sulfonyl group (-SO₂CH₃) at the 1 position. This substitution pattern dictates its chemical reactivity and biological interactions.
The compound is commercially available, typically with a purity of 98% or higher, and is categorized as a research chemical for laboratory use.[1][2] It is primarily intended for professional manufacturing and research, not for direct consumer or medical applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22821-89-2 | [1][3] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1] |
| Molecular Weight | 225.1 g/mol | [1] |
| Synonyms | 1,3-Dichloro-5-(methylsulfonyl)benzene, 3,5-DCPMS | [4][5] |
| Purity (Typical) | ≥98% | [1] |
| SMILES Code | O=S(C1=CC(Cl)=CC(Cl)=C1)(C)=O | [3] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1][3] |
Note: Specific experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.
Synthesis Pathway: A Representative Method
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be extrapolated from general methods for preparing aryl methyl sulfones.[6] A common approach involves the reaction of a corresponding sulfonyl chloride with a methylating agent. A more direct route starts from 3,5-dichlorobenzenesulfonyl chloride.
A generalized two-step method starting from a substituted benzenesulfonyl chloride has been reported to have yields over 85%, making it suitable for scalable production.[6] This process involves:
-
Reduction: The substituted benzenesulfonyl chloride is reduced to a phenyl-sulfinic acid intermediate.
-
Methylation: The intermediate is then methylated, for example, using dimethyl sulfate, to yield the final phenyl methyl sulfone derivative.[6]
Below is a conceptual workflow for this synthesis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22821-89-2 Name: 1,3-dichloro-5-(methylsulphonyl)benzene [xixisys.com]
- 5. 3,5-dichlorophenyl methyl sulfone - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
physical and chemical properties of 3,5-Dichlorophenyl methyl sulphone
An In-depth Technical Guide to 3,5-Dichlorophenyl Methyl Sulphone
Introduction
This compound is a significant organosulfur compound characterized by a dichlorinated phenyl ring attached to a methyl sulfonyl group. While not a household name, this molecule holds considerable importance in specialized fields of chemical and biomedical research. Its robust chemical structure makes it an attractive building block in synthetic chemistry, particularly in the development of complex molecules like protein degraders[1]. Furthermore, it is recognized as a key metabolite of m-dichlorobenzene, a common industrial solvent. Understanding the properties of this sulphone is crucial for toxicologists and drug development professionals, as it is directly implicated in the biological activity and enzymatic induction observed after exposure to its parent compound[2]. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for researchers and scientists in the field.
Compound Identification and Structure
The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.
-
Chemical Name: this compound
The molecule's structure consists of a central benzene ring substituted at the 1, 3, and 5 positions. Two chlorine atoms provide significant electrophilic character and stability to the ring, while the methyl sulfonyl group (-SO₂CH₃) at the 5-position is a strong electron-withdrawing group, influencing the compound's overall reactivity and polarity.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, its suitability for specific applications, and the methods required for its handling and analysis. The data for this compound is summarized below.
| Property | Value / Description | Source(s) |
| IUPAC Name | 1,3-dichloro-5-methylsulfonylbenzene | [4] |
| Appearance | White to light yellow crystalline powder (inferred from similar compounds) | [7] |
| Melting Point | Data not available. For context, the related isomer 4-Chlorophenyl methyl sulfone melts at 90-98 °C. | [7] |
| Boiling Point | Data not available. | |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone, typical for organosulfones. | [8] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
The high stability of the sulfone group, combined with the chlorinated aromatic ring, results in a compound that is chemically robust and resistant to degradation under many conditions, making it a reliable building block in multi-step syntheses.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of aryl methyl sulphones typically proceeds from the corresponding aryl sulfonyl chloride. A common and effective method involves a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation.[9] This approach offers high yields and can be adapted for industrial-scale production.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of an Aryl Methyl Sulphone Derivative
The following protocol is a generalized procedure adapted from established methods for preparing phenyl methyl sulphone derivatives[9].
-
Reduction to Sulfinate:
-
Charge a reaction vessel with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Heat the solution to reflux.
-
Add 3,5-dichlorobenzenesulfonyl chloride to the vessel in batches.
-
Continue refluxing for approximately 4 hours until the starting material is consumed (monitor by TLC). The reaction mixture now contains the sodium 3,5-dichlorobenzenesulfinate intermediate.
-
-
Methylation:
-
Cool the reaction mixture to 40-45 °C.
-
Slowly add a methylating agent, such as dimethyl sulfate, while maintaining the temperature in the specified range.
-
After the addition is complete, maintain the temperature and stir for an additional 2-3 hours.
-
To ensure the reaction goes to completion, reflux the mixture for 1 hour.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature. A solid precipitate should form.
-
Isolate the crude product by filtration.
-
Wash the solid with water to remove inorganic salts.
-
The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.
-
Applications in Research and Development
Building Block for Protein Degraders
This compound is commercially available as a building block for protein degraders[1]. Proteolysis-targeting chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rigid, stable, and well-defined chemical structure of this sulphone makes it an ideal scaffold or fragment for incorporation into these larger, more complex molecules.
Metabolite in Toxicology Studies
Research has shown that this compound is a minor but highly active metabolite of m-dichlorobenzene (m-DCB)[2]. Studies in rat models have demonstrated that the accumulation of this sulphone in the liver leads to the induction of hepatic microsomal enzymes, including cytochrome P-450. The pattern of enzyme induction is similar to that caused by phenobarbital, a classic inducer. This finding is critical because it identifies the metabolite, not the parent compound, as a primary driver of the observed biological effects, which has significant implications for the toxicological assessment of m-DCB[2].
References
- 1. calpaclab.com [calpaclab.com]
- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 22821-89-2 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3,5-Dichlorophenyl Methyl Sulphone
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,5-Dichlorophenyl methyl sulphone is a compound of significant interest in the fields of toxicology and drug discovery. As a metabolite of m-dichlorobenzene, its role in inducing hepatic microsomal drug-metabolizing enzymes has been a subject of study.[1] Furthermore, its classification as a protein degrader building block underscores its potential in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure of this compound, offering insights into its synthesis, spectroscopic characterization, and key chemical properties.
Chemical Identity and Properties
This compound is a chlorinated aromatic sulfone. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 22821-89-2 | |
| Molecular Formula | C₇H₆Cl₂O₂S | |
| Molecular Weight | 225.1 g/mol | |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥98% | |
| Storage | Room temperature |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the formation of a sulfide followed by its oxidation. A plausible synthetic route is outlined below.
Synthesis of 3,5-Dichlorophenyl Methyl Sulfide (Precursor)
The synthesis of the precursor, 3,5-dichlorophenyl methyl sulfide, can be initiated from 3,5-dichloroaniline.
-
Diazotization of 3,5-Dichloroaniline: 3,5-dichloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Thiomethylation: The resulting diazonium salt is then reacted with a methylthiolating agent, such as dimethyl disulfide, in the presence of a suitable solvent. This reaction, often catalyzed by a copper salt, introduces the methylthio group onto the aromatic ring, yielding 3,5-dichlorophenyl methyl sulfide.
-
Purification: The crude product is purified using column chromatography on silica gel.
Oxidation to this compound
The synthesized 3,5-dichlorophenyl methyl sulfide is then oxidized to the final product.
-
Oxidation Reaction: 3,5-Dichlorophenyl methyl sulfide is dissolved in a suitable organic solvent, such as acetic acid or dichloromethane. An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA), is added portion-wise to the solution at a controlled temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
Molecular Structure and Spectroscopic Profile
A detailed understanding of the molecular structure is paramount for elucidating the compound's reactivity and biological activity. Due to the lack of a published crystal structure for this compound, its geometry is inferred from related structures and computational modeling.
Predicted Molecular Geometry
The molecular structure consists of a central benzene ring substituted with two chlorine atoms at the meta positions (3 and 5) and a methyl sulphonyl group at the 1-position. The sulfone group imparts a tetrahedral geometry around the sulfur atom. The presence of the electron-withdrawing chlorine atoms and the sulfonyl group influences the electronic distribution within the phenyl ring.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a singlet for the methyl protons.
-
The proton at the 4-position (para to the sulfonyl group) will appear as a triplet.
-
The protons at the 2 and 6-positions (ortho to the sulfonyl group) will appear as a doublet.
-
The methyl protons of the sulfonyl group will appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the adjacent sulfonyl group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methyl carbon.
-
The carbon atoms attached to the chlorine atoms (C-3 and C-5) will be downfield shifted.
-
The carbon atom attached to the sulfonyl group (C-1) will also be significantly downfield.
-
The remaining aromatic carbons (C-2, C-4, and C-6) will appear at distinct chemical shifts.
-
The methyl carbon will appear as a singlet in the upfield region.
-
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl group and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~1580-1450 | Aromatic C=C stretch |
| ~1350-1300 | Asymmetric SO₂ stretch |
| ~1160-1120 | Symmetric SO₂ stretch |
| ~850-750 | C-Cl stretch |
The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are characteristic of the sulfone functional group.[2]
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the methyl group, the sulfonyl group, and chlorine atoms.
Predicted Fragmentation Pathway:
References
Spectroscopic Scrutiny of 3,5-Dichlorophenyl Methyl Sulphone: A Technical Guide
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. 3,5-Dichlorophenyl methyl sulphone, a compound of interest due to its metabolic relevance and potential applications as a building block in medicinal chemistry, demands rigorous characterization.[1] This technical guide provides an in-depth analysis of the spectral data for this compound (CAS No: 22821-89-2, Molecular Formula: C₇H₆Cl₂O₂S), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] By integrating established spectroscopic principles with comparative data from analogous structures, we present a comprehensive characterization to support researchers in their scientific endeavors.
The following sections will detail the expected spectral features of this compound, supported by data from closely related compounds and foundational spectroscopic knowledge. This approach is designed to offer a robust predictive model for the spectral behavior of the target molecule.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound—a symmetrically substituted aromatic ring, a methyl group, and a sulphone moiety—give rise to a distinct and interpretable spectroscopic fingerprint. Understanding the interplay of these components is key to deciphering its NMR, IR, and MS data.
References
3,5-Dichlorophenyl methyl sulphone mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dichlorophenyl Methyl Sulphone
Introduction
This compound is a significant metabolite of the widely used industrial chemical, 1,3-dichlorobenzene (m-DCB). While the parent compound's toxicology has been studied, understanding the biological activity of its metabolites is critical for a complete risk assessment. This compound has emerged as a molecule of interest due to its potent effects on key metabolic systems within the body. It is now understood to be a primary mediator of the biochemical changes observed following exposure to m-DCB, particularly in the liver.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, designed for researchers, toxicologists, and drug development professionals. We will move from its formation through metabolic activation to its profound effects on hepatic enzyme systems. Furthermore, we will explore the hypothesized mechanisms of toxicity in extra-hepatic tissues, such as the kidney, by drawing logical parallels from structurally related compounds. This document synthesizes current knowledge and provides detailed experimental protocols to empower further investigation into this compound's complex biological interactions.
Part 1: Biotransformation and Metabolic Activation
The biological activity of this compound is intrinsically linked to its formation from the parent compound, m-dichlorobenzene. This biotransformation is a multi-step process involving enzymes in both mammalian tissues and the gut microbiome.
The Metabolic Pathway from m-Dichlorobenzene
The conversion of m-DCB to this compound is not a direct oxidation. Evidence from related dichlorobenzene isomers suggests a more complex pathway.[1] The parent compound, m-DCB, likely undergoes initial Phase I oxidation by Cytochrome P450 (CYP450) enzymes in the liver. This is followed by Phase II conjugation, for example with glutathione. These conjugates are often transported into the bile and subsequently processed by intestinal microflora. This microbial metabolism is crucial for cleaving the conjugate and adding the methyl group, which is then reabsorbed and oxidized to the final methyl sulphone metabolite.[1]
This reliance on the gut microbiome for the formation of methylsulfonyl metabolites is a critical consideration in toxicological studies, as factors affecting gut health can influence the production of the toxicant.[1]
Caption: Metabolic pathway of 1,3-Dichlorobenzene to its methyl sulphone metabolite.
Role of Cytochrome P450
CYP450 enzymes are central to the toxicology of this compound, not only in its formation but also in its mechanism of action.[2] Studies have shown that the sulphone metabolite itself is a potent inducer of hepatic microsomal enzymes, indicating a direct interaction with the CYP450 system.[3] Specifically, its induction pattern closely mimics that of phenobarbital, a classic inducer of the CYP2B subfamily of enzymes.[3] This suggests that this compound is not merely a metabolic byproduct but an active xenobiotic that significantly alters the liver's metabolic machinery.
Part 2: Core Mechanism of Action in the Liver
The primary and most well-documented effect of this compound is the induction of hepatic drug-metabolizing enzymes. This action positions it as a key factor in the overall toxicity of its parent compound, m-DCB.[3]
Induction of Hepatic Microsomal Enzymes
Exposure to this compound leads to a significant increase in the total content of cytochrome P-450 and the activity of associated enzymes, such as aminopyrine N-demethylase, in liver microsomes.[3] This induction enhances the liver's capacity to metabolize other xenobiotics, which can have wide-ranging consequences, including altered drug efficacy and the potentiation of other chemical toxicities. The induction pattern is notably different from that of polycyclic aromatic hydrocarbons (like 3-methylcholanthrene), which act through the Aryl hydrocarbon Receptor (AhR), further cementing its classification as a phenobarbital-like inducer.[3]
| Parameter Measured | Treatment Group | Fold Increase vs. Control | Reference |
| Cytochrome P-450 Content | m-DCB (parent compound) | ~1.5 - 2.0x | [3] |
| 3,5-DCPSO2Me (metabolite) | ~1.8 - 2.2x | [3] | |
| Aminopyrine N-demethylase | m-DCB (parent compound) | ~2.0 - 2.5x | [3] |
| 3,5-DCPSO2Me (metabolite) | ~2.5 - 3.0x | [3] | |
| Note: Values are approximate based on published reports and serve for comparative purposes. |
Signaling Pathway: CAR/RXR Activation
Phenobarbital-like inducers typically function by activating nuclear receptors. The primary candidate for mediating the effects of this compound is the Constitutive Androstane Receptor (CAR). In its inactive state, CAR resides in the cytoplasm. Upon binding to a ligand like this compound (either directly or indirectly), CAR translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, including those for CYP2B enzymes, initiating their transcription and leading to increased protein expression.
Caption: CAR/RXR signaling pathway for phenobarbital-like enzyme induction.
Part 3: Postulated Mechanism of Nephrotoxicity
While direct evidence for nephrotoxicity caused by this compound is limited, the broader class of dichlorophenyl compounds is known to target the kidney. The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), for instance, is a well-characterized nephrotoxicant whose mechanism relies on metabolic activation.[4][5] This provides a strong basis for a hypothesized mechanism of action in the kidney.
Hypothesis: Metabolic Activation and Covalent Binding
The proposed mechanism involves the metabolic activation of this compound by CYP450 enzymes located within the renal proximal tubule cells.[6] This bioactivation step is thought to generate a highly reactive, electrophilic intermediate.
This reactive species can then form covalent bonds with nucleophilic residues (such as cysteine or tyrosine) on cellular macromolecules, particularly proteins.[4][7][8] The covalent adduction to critical renal proteins can disrupt their function, leading to a cascade of deleterious events:
-
Enzyme Inhibition: Direct inactivation of enzymes crucial for cellular homeostasis.
-
Mitochondrial Dysfunction: Damage to mitochondrial proteins can impair oxidative phosphorylation, leading to ATP depletion and increased production of reactive oxygen species (ROS).[6]
-
Cellular Necrosis: The culmination of these insults results in the death of renal proximal tubule cells, which is the hallmark of chemically-induced nephrotoxicity.[9]
This relationship between oxidative metabolism, covalent binding, and organ toxicity is a recurring theme in toxicology.[4]
Caption: Hypothesized pathway for this compound-induced nephrotoxicity.
Part 4: Experimental Methodologies
Validating the mechanisms described above requires robust and reproducible experimental protocols. The following methodologies represent self-validating systems for investigating the hepatic and renal effects of xenobiotics like this compound.
Experimental Protocol 1: In Vitro Assessment of Hepatic Enzyme Induction
This protocol assesses the compound's ability to induce CYP450 enzymes in a human-derived liver cell line.
Objective: To quantify the induction of CYP1A2 and CYP3A4 activity in HepG2 cells.
Methodology:
-
Cell Culture: Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintaining them at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into white, clear-bottom 96-well plates at a density of 50,000 cells/well and allow them to attach for 24 hours.[10]
-
Dosing: Prepare a dilution series of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM omeprazole for CYP1A2, 20 µM rifampicin for CYP3A4).
-
Incubation: Remove the old medium from the cells and replace it with the compound-containing medium. Incubate for 24-48 hours.
-
CYP Activity Assay: Use a luminogenic CYP450-Glo™ Assay (Promega) as per the manufacturer's protocol.[10] a. Remove the dosing medium and add the luminogenic substrate specific for the CYP isoform being tested (e.g., Luciferin-CEE for CYP1A2, Luciferin-IPA for CYP3A4). b. Incubate for the recommended time (e.g., 1-4 hours). c. Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using a reagent like CellTiter-Glo®). Calculate the fold induction relative to the vehicle control.
Experimental Protocol 2: In Vitro Nephrotoxicity Screening
This protocol uses a human renal cell line to screen for potential nephrotoxicity and identify key injury markers.
Objective: To evaluate the cytotoxicity and induction of kidney injury biomarkers in HK-2 cells.
Methodology:
-
Cell Culture: Culture human kidney proximal tubule epithelial cells (HK-2) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to form a confluent monolayer.
-
Dosing: Treat cells with a concentration range of this compound for 24 and 48 hours. Include a vehicle control and a positive control nephrotoxicant (e.g., 4 µM cisplatin).[11]
-
Endpoint Measurement (Multiplexed): a. Cytotoxicity (LDH Release): At the end of the incubation, collect the cell culture supernatant. Measure lactate dehydrogenase (LDH) release using a commercially available colorimetric assay kit. Increased LDH in the medium indicates loss of membrane integrity.[9] b. Biomarker Quantification (ELISA): Use the collected supernatant to quantify the concentration of key kidney injury biomarkers, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), using specific ELISA kits.[11][12]
-
Data Analysis: Express LDH release as a percentage of the positive control (total lysis). Quantify biomarker concentrations from a standard curve. A dose-dependent increase in LDH, KIM-1, or NGAL indicates potential nephrotoxicity.
Caption: Experimental workflow for in vitro nephrotoxicity screening.
Conclusion
This compound is a biologically active metabolite that plays a definitive role in the toxicology of its parent compound, m-dichlorobenzene. Its core mechanism of action in the liver is well-characterized as a potent, phenobarbital-like inducer of hepatic microsomal enzymes, an effect likely mediated by the activation of the CAR/RXR nuclear receptor pathway. This action alone has significant implications for drug-drug interactions and overall xenobiotic metabolism.
While its effects on other organs are less understood, a compelling, evidence-based hypothesis points toward potential nephrotoxicity driven by metabolic activation within the kidney, leading to covalent binding and subsequent cellular necrosis. This remains a critical area for future research. The experimental protocols detailed herein provide a validated framework for further elucidating the complete toxicological profile of this compound, bridging the gap between its known hepatic effects and its potential extra-hepatic risks.
References
- 1. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 3. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal damage, metabolism and covalent binding following administration of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide (NDPS) to male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism and nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent binding of catechols to proteins through the sulphydryl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Unveiling the Biological Profile of 3,5-Dichlorophenyl Methyl Sulphone: A Technical Guide for Researchers
An In-depth Examination of a Potent Cytochrome P-450 Inducer with Putative Bioactivities
Introduction
3,5-Dichlorophenyl methyl sulphone is a chlorinated aromatic organosulfur compound with the molecular formula C₇H₆Cl₂O₂S.[1] While not as widely studied as some other environmental contaminants or drug candidates, it holds significant interest for researchers in toxicology, drug metabolism, and potentially, in the discovery of new bioactive agents. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its well-documented role as a potent inducer of hepatic microsomal drug-metabolizing enzymes.
This document delves into the mechanistic underpinnings of its primary biological effect, presents the key experimental findings, and offers detailed protocols for researchers wishing to investigate similar activities. Furthermore, it explores the potential for other biological activities, such as antifungal properties, based on the activity of structurally related compounds, and summarizes the available toxicological data to provide a complete scientific profile.
Mechanism of Action: A Phenobarbital-Like Inducer of Cytochrome P-450
The most well-characterized biological activity of this compound is its ability to induce hepatic microsomal drug-metabolizing enzymes, specifically the cytochrome P-450 (CYP450) system.[2] It is a metabolite of m-dichlorobenzene and is considered a primary contributor to the enzyme-inducing activity of the parent compound.[2]
The pattern of enzyme induction by this compound is similar to that of phenobarbital, a classical and extensively studied inducer of CYP450 enzymes.[2] This phenobarbital-like induction mechanism is primarily mediated by the activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the transcription of various genes involved in drug and xenobiotic metabolism.
Upon entering the hepatocyte, a phenobarbital-like inducer such as this compound is thought to initiate a signaling cascade that leads to the translocation of CAR from the cytoplasm to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes, including those for CYP2B enzymes. This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes and, consequently, an elevated level of the corresponding CYP450 enzymes.
Key Biological Activities: Evidence from In Vivo Studies
The primary evidence for the biological activity of this compound comes from studies in rats, where it has been shown to be a potent inducer of hepatic microsomal enzymes. The administration of this compound leads to significant increases in the activity of specific drug-metabolizing enzymes and the total content of cytochrome P-450.
| Parameter | Observation | Species | Reference |
| Aminopyrine N-demethylase activity | Significant increase in activity. | Rat | [2] |
| Cytochrome P-450 content | Significant increase in content. | Rat | [2] |
| Hexobarbital sleeping time | Significant reduction, indicating increased metabolism of hexobarbital. | Rat | [2] |
| Microsomal protein patterns | Similar to those of phenobarbital-treated rats, as determined by SDS-PAGE. | Rat | [2] |
| Interaction with Cytochrome P-450 | Shows a Type I interaction with a Ks of 0.17 mM. | Rat | [2] |
Potential Antifungal Activity: An Area for Future Investigation
While there is no direct evidence from published studies on the antifungal activity of this compound, the 3,5-dichlorophenyl moiety is a key structural feature in some compounds with known fungicidal properties. For instance, research into novel fungicides has identified 3,5-dichlorobenzyl alcohol as a highly active fragment.[3] Derivatives of this fragment have shown remarkable antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani, comparable to the commercial fungicide boscalid.[3] The mechanism of action for these related compounds has been linked to the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[3]
Given the presence of the 3,5-dichlorophenyl group in this compound, it is plausible that this compound could exhibit some degree of antifungal activity. However, this remains a hypothesis that requires experimental validation. Researchers in the field of antifungal drug discovery may find this compound to be a candidate for screening in various antifungal assays.
Experimental Protocols
In Vitro Cytochrome P-450 Induction Assay
This protocol is a generalized methodology for assessing the potential of a test compound to induce CYP450 enzymes in cultured human hepatocytes.
Objective: To determine if this compound induces the expression and/or activity of key CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in vitro.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound (test compound)
-
Phenobarbital (positive control for CYP2B6 induction)
-
Rifampicin (positive control for CYP3A4 induction)
-
Omeprazole (positive control for CYP1A2 induction)
-
Vehicle control (e.g., DMSO)
-
CYP450 isoform-specific probe substrates (e.g., bupropion for CYP2B6)
-
96-well collagen-coated plates
-
LC-MS/MS system for metabolite analysis
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in 96-well collagen-coated plates at a suitable density.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound and the positive controls in culture medium.
-
Remove the plating medium from the hepatocytes and replace it with the medium containing the test compound, positive controls, or vehicle control.
-
Incubate the plates for 48-72 hours, with a daily medium change.
-
-
Assessment of CYP450 Activity (Catalytic Assay):
-
After the treatment period, remove the treatment medium and wash the cells.
-
Add medium containing a cocktail of CYP450 isoform-specific probe substrates.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.
-
Calculate the fold induction of enzyme activity relative to the vehicle control.
-
-
Assessment of CYP450 Expression (mRNA Analysis):
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP450 isoform-specific genes using qRT-PCR, normalized to a housekeeping gene.
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
Toxicological Profile
A comprehensive toxicological profile for this compound is not available in the public domain. However, information on related compounds can provide some preliminary insights into its potential hazards.
-
Related Compounds:
-
p,p'-Dichlorodiphenyl sulfone: In 2-year feed studies in rats and mice, this compound caused increased incidences of nonneoplastic lesions of the liver, such as centrilobular hepatocyte hypertrophy.[4][5] There was no evidence of carcinogenic activity under the conditions of these studies.[4][5]
-
p-Chlorophenyl methyl sulfone: In a mammalian toxicological evaluation, this compound was found to cause mild skin irritation in rabbits but no eye irritation.[6] Pathological changes observed in feeding studies in rats and mice included hepatic megalocytosis with syncytial cell formation and hepatic necrosis.[6] It was not found to be mutagenic in the Ames assay.[6]
-
(3,4-dichlorophenyl)(methyl)sulfane: A safety data sheet for this related compound indicates it is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7]
-
-
Safety Data for a Related Compound ((3,5-Dichlorophenyl)methanesulfonyl chloride):
It is crucial to note that these data are for related compounds and may not accurately reflect the toxicological profile of this compound. Any laboratory handling of this compound should be performed with appropriate personal protective equipment and under the guidance of a comprehensive safety assessment.
Conclusion
This compound is a biologically active molecule with a well-defined role as a potent, phenobarbital-like inducer of hepatic cytochrome P-450 enzymes. Its mechanism of action is likely mediated through the activation of the Constitutive Androstane Receptor (CAR). While its primary documented activity is in the realm of drug metabolism and toxicology, the presence of the 3,5-dichlorophenyl moiety suggests a potential for antifungal activity that warrants further investigation. The current toxicological data is limited and primarily based on related compounds, highlighting the need for specific studies on this compound to fully characterize its safety profile. This guide provides a foundation for researchers interested in further exploring the biological and toxicological properties of this intriguing molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aaronchem.com [aaronchem.com]
- 8. echemi.com [echemi.com]
The Role of 3,5-Dichlorophenyl Methyl Sulphone in Cytochrome P-450 Induction: Mechanisms, Assessment, and Implications
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,5-Dichlorophenyl methyl sulphone, a metabolite of the industrial solvent m-dichlorobenzene, has been identified as a significant modulator of hepatic drug-metabolizing enzymes. This technical guide provides a comprehensive examination of its role as an inducer of the cytochrome P-450 (CYP) superfamily. We will dissect the molecular mechanisms underlying this induction, present detailed protocols for its experimental evaluation, and discuss the critical implications for drug metabolism, drug-drug interactions, and toxicology. This document serves as a key resource for professionals in pharmacology and drug development seeking to understand and characterize xenobiotic-mediated enzyme induction.
Introduction: The Significance of CYP Induction
The cytochrome P-450 (CYP) system, a superfamily of heme-containing monooxygenases, is central to the metabolism and detoxification of a vast array of xenobiotics, including approximately 70-80% of drugs currently on the market.[1][2] The expression and activity of these enzymes are not static; they can be significantly increased by exposure to various chemical agents, a process known as enzyme induction.[1]
This induction process has profound consequences in pharmacology and toxicology:
-
Drug-Drug Interactions (DDIs): Induction of a specific CYP enzyme can accelerate the metabolism of a co-administered drug that is a substrate for that enzyme. This can lead to a rapid decrease in the drug's plasma concentration, potentially resulting in therapeutic failure.[1]
-
Altered Pharmacokinetics: A compound that induces its own metabolism can exhibit time-dependent changes in clearance, complicating dosing regimens.
-
Enhanced Bioactivation: For some compounds, CYP-mediated metabolism leads to the formation of reactive, toxic metabolites. Enzyme induction can exacerbate this process, increasing the risk of toxicity.[3]
This compound is a metabolite of m-dichlorobenzene, and research has demonstrated that it is a potent phenobarbital-like inducer of hepatic microsomal enzymes.[4] In fact, it is considered a primary factor in the inducing activity of its parent compound.[4] Understanding its specific interactions with the CYP system is therefore crucial for assessing the toxicological profile of m-dichlorobenzene and for utilizing the sulphone as a model compound in drug metabolism studies.
Molecular Mechanisms of Phenobarbital-Like Induction
The classification of this compound as a "phenobarbital-like" inducer provides significant insight into its mechanism of action.[4] Unlike compounds that act via the Aryl Hydrocarbon Receptor (AhR) (e.g., 3-methylcholanthrene), phenobarbital-like inducers primarily exert their effects through the activation of two key nuclear receptors: the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[5]
The Constitutive Androstane Receptor (CAR) Pathway
CAR is a critical regulator of genes involved in xenobiotic clearance, most notably CYP2B6 .[6][7] In its inactive state, CAR resides in the cytoplasm. Upon activation by an inducer, it translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements on the DNA, such as the Phenobarbital-Responsive Enhancer Module (PBREM), to initiate gene transcription.[6][8][9]
The Pregnane X Receptor (PXR) Pathway
PXR is renowned for its large, flexible ligand-binding domain, allowing it to be activated by a wide variety of xenobiotics.[10] It is the principal regulator of CYP3A4 , the most abundant and important drug-metabolizing enzyme in the human liver, responsible for the metabolism of over 50% of prescribed drugs.[11][12][13] The activation mechanism mirrors that of CAR: ligand binding in the cytoplasm, translocation to the nucleus, heterodimerization with RXR, and binding to DNA response elements to drive the transcription of target genes, including CYP3A4 and various CYP2C enzymes.[10][11][14][15]
The diagram below illustrates the convergent pathways through which a phenobarbital-like inducer such as this compound is presumed to act.
Figure 1: Proposed mechanism of CYP induction by this compound.
Experimental Workflow for Assessing CYP Induction
Evaluating the potential of a compound to induce CYP enzymes is a cornerstone of preclinical drug development and is required by regulatory agencies like the FDA and EMA.[16] The most accepted in vitro system for this purpose is primary human hepatocytes, as they contain the full complement of receptors, cofactors, and enzymes necessary to model the in vivo response.[17]
Detailed Experimental Protocol
The following protocol outlines a robust methodology for quantifying the induction of CYP1A2, CYP2B6, and CYP3A4 by this compound in cryopreserved human hepatocytes.
I. Cell Culture and Plating:
-
Thaw cryopreserved human hepatocytes from at least three different donors, following the supplier's protocol. The use of multiple donors is critical to account for inter-individual variability.[15][17]
-
Plate the hepatocytes in collagen-coated multi-well plates (e.g., 24- or 48-well) at a sufficient density to achieve a confluent monolayer.
-
Allow the cells to recover and adhere for 24-48 hours in a humidified incubator at 37°C and 5% CO₂ before beginning treatment.[17]
II. Compound Treatment:
-
Prepare a range of concentrations of this compound in culture medium. Concentrations should be selected to bracket predicted clinical exposures where applicable, while also considering solubility and cytotoxicity limits.[18]
-
Include the following controls in triplicate for each donor:
-
Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the test compound, vehicle, or positive controls.
-
Incubate the cells for 48-72 hours. The treatment medium must be refreshed every 24 hours to ensure a constant concentration of the inducer.[16][17]
III. Endpoint Analysis: At the end of the incubation period, induction can be quantified at the level of mRNA expression and enzyme activity.
A. mRNA Expression Analysis (RT-qPCR):
-
Lyse the cells and extract total RNA using a suitable commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) using validated primers and probes for the target genes (CYP1A2, CYP2B6, CYP3A4) and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold induction of gene expression relative to the vehicle control using the 2-ΔΔCT method.[16] A result is often considered positive if there is a concentration-dependent increase in mRNA of ≥2-fold relative to the vehicle control.[18]
B. Enzyme Activity Analysis (LC-MS/MS):
-
Wash the hepatocyte monolayer to remove the treatment medium.
-
Incubate the cells with a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4) in fresh medium for a defined period (e.g., 1-2 hours).[16][19]
-
Collect the supernatant and terminate the reaction.
-
Analyze the formation of the specific metabolites (e.g., acetaminophen, hydroxybupropion, 1'-hydroxymidazolam) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20][21]
-
Calculate the fold increase in enzyme activity relative to the vehicle control. An acceptable experiment requires the positive controls to elicit a significant increase in activity (e.g., ≥2-fold).[15][17]
Workflow Visualization
The following diagram provides a high-level overview of the experimental process for assessing CYP induction.
Figure 2: High-level experimental workflow for CYP induction studies.
Summary of Findings and Implications
Based on its classification as a phenobarbital-like inducer, the expected outcome of treating human hepatocytes with this compound is a significant, concentration-dependent induction of CYP2B6 and CYP3A4, and potentially members of the CYP2C family.
| Parameter | Expected Effect of this compound | Primary Nuclear Receptor |
| CYP1A2 Expression/Activity | Minimal to no induction | AhR (not activated) |
| CYP2B6 Expression/Activity | Strong induction | CAR[6][7] |
| CYP3A4 Expression/Activity | Strong induction | PXR[11][12] |
| CYP2C Family Expression | Potential for co-induction with CYP3A4 | PXR[15] |
| Table 1: Expected Induction Profile for this compound. |
The implications of these findings are significant for both toxicological risk assessment and drug development:
-
Predicting Drug Interactions: The strong induction of CYP3A4 and CYP2B6 means that exposure to m-dichlorobenzene (which is metabolized to the sulphone) could significantly increase the clearance of a wide range of medications. This could lead to loss of efficacy for drugs that are substrates of these enzymes, a critical consideration in clinical settings and for occupational health.
-
Toxicological Relevance: The induction of hepatic enzymes is often associated with liver hypertrophy.[22] This highlights a potential mechanism for the hepatotoxicity observed in animal studies with related compounds.[22][23] Furthermore, the induction could increase the metabolic activation of other xenobiotics to more toxic forms.
-
A Tool for Research: As a well-characterized "phenobarbital-like" inducer, this compound can serve as a valuable positive control and research tool for studying CAR- and PXR-mediated gene regulation in drug metabolism studies.
Conclusion
This compound is a potent, phenobarbital-like inducer of cytochrome P-450 enzymes. Its activity is mediated primarily through the activation of the CAR and PXR nuclear receptors, leading to the transcriptional upregulation of key drug-metabolizing enzymes, including CYP2B6 and CYP3A4. This mechanism is the major contributor to the inductive effects observed after exposure to its parent compound, m-dichlorobenzene. A thorough understanding and experimental characterization of this induction, using robust in vitro models such as primary human hepatocytes, is essential for accurately predicting drug-drug interactions and assessing the toxicological risks associated with exposure to related chlorinated aromatic compounds.
References
- 1. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human constitutive androstane receptor mediates induction of CYP2B6 gene expression by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Nuclear receptor CAR requires early growth response 1 to activate the human cytochrome P450 2B6 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cigarette smoke extract induces CYP2B6 through constitutive androstane receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. criver.com [criver.com]
- 22. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide on 3,5-Dichlorophenyl Methyl Sulphone as a Metabolite of m-Dichlorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Metabolic Journey of m-Dichlorobenzene
m-Dichlorobenzene (m-DCB), a halogenated aromatic hydrocarbon, finds use in the synthesis of herbicides, insecticides, and pharmaceuticals.[1] While often considered less toxic than its ortho and para isomers, its metabolic fate within a biological system reveals a complex story of bioactivation.[2] This guide delves into the formation, toxicological significance, and analytical quantification of a key metabolite: 3,5-dichlorophenyl methyl sulphone. Our focus is to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the experimental approaches used to study this compound. We will explore the intricate enzymatic pathways, the critical role of the gut microbiome, and the consequential induction of hepatic enzymes, equipping you with the foundational knowledge and practical methodologies to investigate this and similar metabolic pathways.
Part 1: The Metabolic Activation Pathway of m-Dichlorobenzene
The biotransformation of the relatively inert m-DCB into the biologically active this compound is a multi-step process involving a concert of enzymatic activities across different tissues and even involves the symbiotic action of intestinal microflora.
Phase I & II Metabolism: The Initial Hepatic Transformation
The metabolic journey begins in the liver, where m-DCB undergoes initial oxidation, a classic Phase I reaction. This is followed by a crucial Phase II conjugation step.
-
Cytochrome P450-Mediated Oxidation: The initial step is the oxidation of m-DCB, catalyzed by the cytochrome P450 (CYP) family of enzymes.[3][4] While the specific isozymes responsible for m-DCB oxidation are not as extensively studied as for other isomers, CYP2E1 is a primary candidate based on its known role in metabolizing similar small aromatic compounds.[3][4] This oxidation can lead to the formation of dichlorophenols, but also reactive epoxide intermediates.
-
Glutathione Conjugation: The reactive epoxide or an activated aromatic ring is then detoxified through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[5][6] This results in the formation of a glutathione S-conjugate. This conjugate is then transported out of the hepatocytes, primarily into the bile.[2][6]
The Enterohepatic Circulation and the Role of Gut Microbiota
The glutathione conjugate, excreted in the bile, travels to the intestine, where it becomes a substrate for the gut microflora. This step is critical and demonstrates the importance of considering the host-microbiome interaction in toxicology.
-
Microbial C-S Lyase Activity: Bacteria within the gut possess C-S lyase enzymes that cleave the glutathione conjugate, eventually leading to the formation of a thiol-containing metabolite, 3,5-dichlorothiophenol.
-
Reabsorption and S-Methylation: This thiol metabolite is then reabsorbed from the intestine back into the bloodstream and undergoes S-methylation in the liver to form 3,5-dichlorophenyl methyl sulfide.
Final Oxidation to the Sulphone
The newly formed methyl sulfide is then subjected to further oxidation by hepatic enzymes, likely flavin-containing monooxygenases (FMOs) or CYPs, to first form the corresponding sulfoxide and finally the stable and persistent this compound.[5][7]
The following diagram illustrates this complex metabolic pathway:
graph "Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes mDCB [label="m-Dichlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxide [label="Arene Oxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH_Conj [label="Glutathione Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Bile [label="Bile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intestine [label="Intestine", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="3,5-Dichlorothiophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfide [label="3,5-Dichlorophenyl\nMethyl Sulfide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfoxide [label="3,5-Dichlorophenyl\nMethyl Sulfoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfone [label="3,5-Dichlorophenyl\nMethyl Sulphone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bloodstream [label="Bloodstream", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Excretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges mDCB -> Epoxide [label="CYP450 (Liver)"]; Epoxide -> GSH_Conj [label="GST / GSH (Liver)"]; GSH_Conj -> Bile [label="Biliary Excretion"]; Bile -> Intestine; Intestine -> Thiol [label="Gut Microflora\n(C-S Lyase)"]; Thiol -> Bloodstream [label="Reabsorption"]; Bloodstream -> Liver; Liver -> Sulfide [label="S-Methylation"]; Sulfide -> Sulfoxide [label="Oxidation (FMO/CYP)"]; Sulfoxide -> Sulfone [label="Oxidation (FMO/CYP)"]; Sulfone -> Bloodstream [label="Distribution"]; Bloodstream -> Excretion [label="Renal/Fecal"]; }
Caption: Metabolic pathway of m-dichlorobenzene to this compound.Part 2: Toxicological Significance - A Phenobarbital-Like Inducer
The formation of this compound is not merely a detoxification process; it represents a bioactivation event. This metabolite is a potent inducer of hepatic microsomal drug-metabolizing enzymes, with a profile similar to that of phenobarbital.[8]
Induction of Cytochrome P450 Enzymes
Studies in rats have shown that the administration of m-DCB leads to an increase in the activity of hepatic microsomal enzymes, such as aminopyrine N-demethylase, and an increase in the content of cytochrome P-450.[8] Crucially, these increases occur after a rise in the hepatic concentration of this compound.[8] Direct administration of the synthesized sulphone metabolite confirms its role as the inducing agent.[8]
The induction pattern is similar to that of phenobarbital, suggesting an activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of various drug-metabolizing enzymes.[9]
Quantitative Effects on Hepatic Enzymes
The following table summarizes the inductive effects of m-DCB and its sulphone metabolite on key hepatic enzymes in rats.
| Compound Administered | Dose | Time Point | Aminopyrine N-demethylase Activity (% of control) | Cytochrome P-450 Content (% of control) | Reference |
| m-Dichlorobenzene | 200 mg/kg (p.o.) | 48 hr | ~180% | ~160% | [8] |
| This compound | 25 µmol/kg (i.p.) | 72 hr | ~180% | ~160% | [8] |
Data are approximated from published findings for illustrative purposes.
Part 3: Experimental Methodologies for Studying m-Dichlorobenzene Metabolism
A thorough investigation of the metabolic fate of m-DCB and the role of its metabolites requires a combination of in vivo and in vitro techniques. Here, we detail the rationale and protocols for key experiments.
In Vivo Studies: The Bile Duct-Cannulated Rat Model
Causality of Experimental Choice: To definitively prove the role of biliary excretion and enterohepatic circulation in the formation of the sulphone metabolite, a bile duct-cannulated (BDC) rat model is indispensable. By diverting the flow of bile, we can prevent the glutathione conjugates from reaching the intestinal microflora. A significant reduction or absence of the sulphone metabolite in the systemic circulation of BDC rats compared to sham-operated controls provides strong evidence for this pathway. Similarly, pretreatment with broad-spectrum antibiotics to suppress the gut microbiota serves a similar purpose and can corroborate the findings from the BDC model.
Experimental Workflow:
// Nodes Start [label="Select Male Wistar Rats\n(200-250g)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Surgery [label="Surgical Procedure:\nBile Duct Cannulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Recovery [label="Post-operative Recovery\n(24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Administer m-Dichlorobenzene\n(e.g., 200 mg/kg, p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collection [label="Collect Bile, Urine, and Blood Samples\n(over 48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis of Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Quantify 3,5-Dichlorophenyl\nMethyl Sulphone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Surgery; Surgery -> Recovery; Recovery -> Dosing; Dosing -> Collection; Collection -> Analysis; Analysis -> Endpoint; }
Caption: Workflow for a bile duct cannulation study.Step-by-Step Protocol for Bile Duct Cannulation (Abbreviated):
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdominal area and sterilize the skin.
-
Incision: Make a midline laparotomy incision to expose the abdominal cavity.[3]
-
Bile Duct Isolation: Gently retract the liver lobes to locate the common bile duct.[3]
-
Cannulation: Carefully insert a cannula (e.g., PE-10 tubing) into the bile duct and secure it with surgical silk.[3][8]
-
Exteriorization: Tunnel the cannula subcutaneously to exit at the dorsal neck region for ease of sample collection.
-
Closure: Close the abdominal incision in layers.
-
Recovery: House the animal in a metabolic cage to allow for recovery and separate collection of urine and feces. Provide hydration and nutritional support as needed.
Analytical Quantification: LC-MS/MS Method for this compound
Causality of Method Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and wide linear dynamic range.[5][10] The specificity is achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interference from other matrix components.
Proposed Step-by-Step Protocol for Quantification in Rat Plasma:
-
Standard Preparation: Synthesize or procure a certified standard of this compound. Prepare a stock solution in a suitable organic solvent (e.g., methanol) and create a series of calibration standards and quality control (QC) samples by spiking into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from isomers and other metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), likely in positive mode.
-
SRM Transitions: To be determined by infusing the standard. For this compound (C7H6Cl2O2S, MW ~225.09), the protonated molecule [M+H]+ would be the precursor ion. Fragment ions would likely result from the loss of SO2 or CH3SO2.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, linearity, range, selectivity, and stability.[11]
In Vitro Studies: Hepatic Microsome Assays
Causality of Experimental Choice: To investigate the direct effect of the sulphone metabolite on enzyme activity and to characterize its interaction with CYPs, in vitro assays using isolated liver microsomes are essential. This approach isolates the enzymes of interest from other cellular processes, allowing for a mechanistic evaluation.
Step-by-Step Protocol for Preparation of Rat Liver Microsomes:
-
Homogenization: Perfuse the rat liver with ice-cold buffer (e.g., Tris-HCl with KCl) to remove blood. Mince the liver and homogenize in 4 volumes of buffer.
-
Centrifugation: Centrifuge the homogenate at ~10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at ~100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.
-
Washing and Storage: Resuspend the pellet in buffer and repeat the ultracentrifugation step. The final pellet can be resuspended in a storage buffer containing a cryoprotectant (e.g., glycerol) and stored at -80°C.
Enzyme Induction Assay:
-
Treatment: Treat primary rat hepatocytes with varying concentrations of this compound for 48-72 hours.
-
Microsome Isolation: Isolate microsomes from the treated hepatocytes as described above.
-
Activity Assay: Measure the activity of specific CYP isozymes using probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). Quantify the formation of the specific metabolite by LC-MS/MS.
-
Protein Quantification: Determine the protein concentration of the microsomal preparations to normalize the enzyme activity.
Part 4: Future Directions and Unanswered Questions
While the role of this compound as a phenobarbital-like inducer is established, several areas warrant further investigation:
-
Human Relevance: The specific human CYP and GST isozymes involved in the metabolism of m-DCB to this sulphone need to be identified using recombinant human enzymes. This is critical for extrapolating these findings to human health risk assessment.
-
Toxicokinetics: A detailed toxicokinetic model for m-DCB and its major metabolites, including this compound, would provide a more quantitative understanding of its disposition and accumulation in various tissues.
-
Dose-Response Relationship: The dose-response relationship for the induction of a wider range of hepatic enzymes by this compound needs to be characterized more thoroughly.
References
- 1. Identification of biliary metabolites of m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large scale enzyme based xenobiotic identification for exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. longdom.org [longdom.org]
- 5. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The contribution of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, to the delta-aminolevulinic acid synthetase induction by 1,2,4-trichlorobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. clean-biologics.com [clean-biologics.com]
environmental fate and degradation of 3,5-Dichlorophenyl methyl sulphone
An In-Depth Technical Guide on the Environmental Fate and Degradation of 3,5-Dichlorophenyl Methyl Sulphone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a persistent metabolite of the industrial chemical m-dichlorobenzene. While specific environmental data for this compound is limited, this guide synthesizes information from its precursor, structurally analogous compounds, and fundamental principles of environmental chemistry to elucidate its likely behavior in various environmental compartments. We will explore its physicochemical properties, abiotic and biotic degradation pathways, bioaccumulation potential, and ecotoxicological implications. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment, offering a framework for understanding and predicting the environmental impact of this and similar chlorinated aromatic sulfones.
Introduction and Environmental Significance
This compound is primarily of environmental interest as a mammalian metabolite of m-dichlorobenzene (1,3-dichlorobenzene).[1] m-Dichlorobenzene is used in the production of herbicides and other industrial applications, leading to its potential release into the environment.[2] The formation of this compound in biological systems raises concerns about its potential persistence, bioaccumulation, and toxicity, as the addition of the methyl sulfone group can significantly alter the environmental behavior of the parent compound. Understanding the environmental fate of this metabolite is crucial for a complete risk assessment of m-dichlorobenzene exposure.
In rats, this compound has been shown to be an inducer of hepatic microsomal drug-metabolizing enzymes, indicating its biological activity.[1] The sulfone is formed from the corresponding sulfide, and its reduction back to the sulfide is not observed in hepatic microsomal preparations, suggesting a degree of metabolic stability.[1] This metabolic stability in mammals hints at potential persistence in the environment.
Physicochemical Properties and Environmental Partitioning
| Property | Estimated Value/Information | Implication for Environmental Fate |
| Molecular Formula | C7H6Cl2O2S | - |
| Molecular Weight | 225.1 g/mol | Influences diffusion and volatility. |
| Water Solubility | Low (estimated) | Likely to adsorb to soil and sediment. |
| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 3) | Indicates a potential for bioaccumulation in fatty tissues. |
| Vapor Pressure | Low (estimated) | Not likely to be a significant atmospheric pollutant. |
| Henry's Law Constant | Low (estimated) | Suggests limited volatilization from water. |
Estimates are based on the properties of related compounds such as dichlorobenzenes and other aromatic sulfones.
The high estimated Log Kow suggests that this compound will have a strong affinity for organic matter in soil and sediment, limiting its mobility in aqueous systems. Its low estimated vapor pressure and Henry's Law constant indicate that it is unlikely to be transported over long distances in the atmosphere. The primary environmental sinks for this compound are therefore expected to be soil and sediment.
Abiotic Degradation Pathways
Abiotic degradation processes, including hydrolysis and photolysis, are important determinants of a chemical's persistence in the environment.
Hydrolysis
The this compound molecule does not contain functional groups that are readily susceptible to hydrolysis under normal environmental pH conditions (pH 5-9). The carbon-chlorine and carbon-sulfone bonds are generally stable to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Photolysis
Photodegradation can be a significant fate process for aromatic compounds in sunlit surface waters and on soil surfaces. Aromatic sulfones can undergo photolysis, often initiated from an excited triplet state.[3] The presence of chlorine atoms on the aromatic ring may influence the rate and mechanism of photodegradation.
Proposed Photodegradation Initiation:
Caption: Proposed initial steps of photodegradation of this compound.
Further research is required to determine the quantum yield and specific photoproducts of this compound under environmentally relevant conditions.
Biotic Degradation
The microbial degradation of chlorinated aromatic compounds is a key process in their removal from the environment. The presence of both chlorine atoms and a sulfone group on the aromatic ring of this compound is expected to make it relatively resistant to microbial attack.
Aerobic Biodegradation
Under aerobic conditions, the initial step in the degradation of aromatic compounds often involves the action of dioxygenase enzymes. However, the electron-withdrawing nature of the chlorine and sulfone substituents can hinder this initial oxidative attack.
Hypothesized Aerobic Degradation Pathway:
The degradation of sulfonated aromatic compounds can proceed via desulfonation, where the sulfonate group is removed as sulfite.[4] A plausible, though likely slow, aerobic pathway for this compound could involve initial dioxygenation followed by desulfonation and subsequent ring cleavage.
Caption: A hypothesized aerobic degradation pathway for this compound.
Anaerobic Biodegradation
Under anoxic conditions, reductive dechlorination is a more likely initial step in the degradation of chlorinated aromatic compounds. However, the presence of the sulfone group may influence the feasibility of this process. There is evidence for anaerobic desulfonation of some aromatic sulfonates.[4]
Bioaccumulation and Ecotoxicity
Bioaccumulation
The high estimated Log Kow of this compound suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Methyl sulfone metabolites of other persistent organic pollutants, such as PCBs and DDE, are known to bioaccumulate in the fatty tissues of wildlife and humans.[5] These metabolites can be persistent and may exert specific toxic effects.
Ecotoxicity
Specific ecotoxicity data for this compound are not available. However, data from structurally related compounds can provide an indication of its potential toxicity.
-
p-Chlorophenyl methyl sulfone: Has been shown to have acute oral toxicity in rats and mice.[6]
-
p,p'-Dichlorodiphenyl sulfone (DDS): Studies have shown that this compound can cause liver and kidney toxicity in rats.[7][8]
Given these findings, it is reasonable to assume that this compound may also exhibit toxicity to a range of environmental organisms. Further testing is needed to quantify its acute and chronic toxicity to representative aquatic and terrestrial species.
Experimental Protocols for Environmental Fate Assessment
To address the data gaps for this compound, a series of standardized experimental studies are recommended.
Physicochemical Properties Determination
-
OECD Guideline 105: Water Solubility.
-
OECD Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method.
-
OECD Guideline 104: Vapour Pressure.
Abiotic Degradation Studies
-
OECD Guideline 111: Hydrolysis as a Function of pH.
-
OECD Guideline 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis.
Biotic Degradation and Mobility Studies
-
OECD Guideline 301: Ready Biodegradability.
-
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil.
-
OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method.
Ecotoxicity Testing
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test.
-
OECD Guideline 203: Fish, Acute Toxicity Test.
-
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
Experimental Workflow for Assessing Environmental Fate:
Caption: A standardized workflow for the comprehensive environmental assessment of this compound.
Conclusion and Future Directions
This compound, a metabolite of m-dichlorobenzene, is predicted to be a persistent and bioaccumulative compound in the environment. Its primary sinks are expected to be soil and sediment, with limited mobility and volatility. While abiotic degradation via hydrolysis is unlikely, photolysis may contribute to its breakdown in sunlit environments. Biotic degradation is expected to be slow due to the presence of both chlorine and sulfone substituents on the aromatic ring.
The significant data gaps for this compound highlight the need for further research. A comprehensive environmental risk assessment requires empirical data from standardized tests on its physicochemical properties, degradation rates, and ecotoxicity. Such studies are essential for understanding the full environmental impact of m-dichlorobenzene and its metabolites.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
toxicology profile of 3,5-Dichlorophenyl methyl sulphone
An In-depth Technical Guide to the Toxicological Profile of 3,5-Dichlorophenyl Methyl Sulphone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an organosulfur compound primarily recognized in the toxicological literature as a key metabolite of m-dichlorobenzene (m-DCB). While direct, comprehensive toxicological studies on the isolated compound are limited, a significant body of research exists that identifies it as the biologically active agent responsible for the toxic effects observed after exposure to its parent compound. This guide synthesizes the available data to construct a detailed toxicological profile, focusing on the mechanisms of action, metabolic pathways, and target organ toxicities. The primary effect of this compound is the induction of hepatic microsomal drug-metabolizing enzymes, exhibiting a mechanism similar to that of phenobarbital. This document provides an in-depth analysis of its toxicokinetics, toxicodynamics, and potential for other systemic toxicities, supported by experimental protocols and data visualizations to offer a comprehensive resource for the scientific community.
Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for toxicological assessment. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 22821-89-2 | [1] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1] |
| Molecular Weight | 225.1 g/mol | [1] |
| Synonyms | Sulphone, 3,5-dichlorophenyl methyl | |
| Class | Sulfones | [2] |
| Purity (Typical) | ≥98% | [1] |
| Storage | Room temperature | [1] |
Toxicokinetics and Metabolism
The biological activity of this compound is intrinsically linked to its formation from the more common environmental contaminant, m-dichlorobenzene.
Metabolic Formation Pathway
The conversion of m-dichlorobenzene to its methylsulphonyl metabolites is not a direct hepatic process but rather a complex pathway involving biliary excretion and the crucial action of intestinal microflora.[3] Studies in rats have demonstrated that when the bile duct is cannulated or when the gut microflora is suppressed with antibiotics, the formation of this compound from m-DCB is dramatically reduced.[3][4] This provides strong evidence for a multi-step process:
-
Hepatic Metabolism of m-DCB: The parent compound, m-DCB, is first metabolized in the liver.
-
Biliary Excretion: Precursor metabolites are excreted into the intestines via bile.
-
Microflora Metabolism: Intestinal bacteria metabolize these precursors to form the methylsulphonyl derivatives.
-
Reabsorption and Distribution: The newly formed this compound is then reabsorbed into the bloodstream and distributed to various tissues.[3]
Caption: Metabolic pathway of m-DCB to its methyl sulphone metabolite.
Tissue Distribution
Following its formation and absorption, this compound distributes to several key tissues. In rat models, it has been detected in the blood, liver, kidneys, and adipose tissue.[3][4] The concentration in the liver is particularly significant, as this is the primary site of its toxicodynamic activity. The levels of the sulphone metabolite in the liver increase over time following administration of the parent compound, m-DCB, and this increase precedes the observable toxic effects.[5]
Toxicodynamics: Mechanism of Action
The core toxicological effect of this compound is the induction of hepatic microsomal drug-metabolizing enzymes. This compound is not merely a metabolite but the active agent responsible for the effects previously attributed to m-DCB.[3]
Induction of Cytochrome P-450 Enzymes
Administration of this compound to rats leads to a significant increase in the content of cytochromes P-450 and b5 in hepatic microsomes.[3] This is accompanied by a corresponding increase in the activity of enzymes such as aminopyrine N-demethylase and aniline hydroxylase.[3][5]
The pattern of enzyme induction is similar to that caused by phenobarbital, a classic inducer of the CYP2B family and other cytochrome P450 enzymes.[5] This is supported by analyses of microsomal proteins using SDS-polyacrylamide gel electrophoresis, which show similar protein band patterns between rats treated with the sulphone metabolite and those treated with phenobarbital.[5] Furthermore, the sulphone exhibits a Type I binding spectrum with cytochrome P-450, indicating it acts as a substrate for the enzyme.[5]
| Parameter | Effect of this compound | Reference |
| Cytochrome P-450 Content | Significant Increase | [3][5] |
| Cytochrome b5 Content | Increase | [3] |
| Aminopyrine N-Demethylase Activity | Significant Increase | [5] |
| Aniline Metabolizing Enzyme Activity | Increase | [3] |
| Hexobarbital Sleeping Time | Significant Reduction | [5] |
| Induction Pattern | Phenobarbital-like | [5] |
Specific Organ Toxicology
Hepatotoxicity
The liver is the primary target organ. The induction of microsomal enzymes is a key toxicological endpoint. While studies on m-DCB metabolites have not focused on overt necrosis, research on the structurally related p,p'-dichlorodiphenyl sulfone has shown that chronic exposure can lead to non-neoplastic lesions, including centrilobular hepatocyte hypertrophy in both rats and mice.[6][7] Given the potent enzyme-inducing effects of this compound, a similar hypertrophic response is a plausible outcome following chronic exposure, though direct evidence is needed. Studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), which contains the same dichlorophenyl moiety, have shown that CYP3A4-mediated biotransformation contributes to its cytotoxicity in human hepatoma HepG2 cells, suggesting a potential for metabolic activation to more toxic species within the liver.[8]
Olfactory Mucosa Toxicity
Research on dichlorophenyl methylsulphone isomers highlights the potential for site-specific toxicity. A single intraperitoneal dose of the 2,6-chlorinated isomer causes necrosis in the Bowman's glands and neuroepithelium of the rat olfactory mucosa.[9] This effect is attributed to activation by cytochrome P450 enzymes, particularly CYP2A, which are present in the olfactory tissue.[9] The 2,5-isomer, in contrast, causes only minor damage.[9] While the 3,5-isomer has not been specifically tested for this endpoint, these findings establish a precedent for CYP-mediated toxicity of dichlorophenyl methylsulphones in the olfactory region, warranting further investigation.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant data gap regarding the genotoxic, carcinogenic, and reproductive effects of this compound specifically. However, data from related compounds can provide context.
-
Genotoxicity: The related compound p,p'-dichlorodiphenyl sulfone was found to be non-mutagenic in several strains of Salmonella typhimurium (Ames test), with or without metabolic activation.[6]
-
Carcinogenicity: In 2-year feed studies conducted by the National Toxicology Program, p,p'-dichlorodiphenyl sulfone showed no evidence of carcinogenic activity in F344/N rats or B6C3F1 mice.[6][7][10]
-
Reproductive Toxicity: No data were found for this compound. Any future testing should be designed in accordance with established international guidelines, such as the ICH S5 (R3) guideline, to assess effects on fertility, embryo-fetal development, and pre- and post-natal development.[11][12]
It is crucial to emphasize that these data are from a structurally related but distinct compound and should not be used to conclude the safety of this compound without direct experimental validation.
Experimental Protocols
To facilitate further research, this section provides standardized methodologies for evaluating the key toxicological effects discussed.
Protocol: Assessment of Hepatic Microsomal Enzyme Induction in Rats
This protocol is synthesized from methodologies described in studies evaluating the effects of m-DCB metabolites.[3][5]
Objective: To determine the effect of this compound on the content and activity of hepatic microsomal enzymes.
Methodology:
-
Animal Dosing: Male Wistar rats are administered this compound (e.g., 25-50 µmol/kg, intraperitoneally) or vehicle control. A positive control group (e.g., phenobarbital, 80 mg/kg) should be included.
-
Tissue Collection: At specified time points (e.g., 24, 48, 72 hours) post-dosing, animals are euthanized. Livers are immediately perfused with ice-cold saline and excised.
-
Microsome Preparation:
-
Livers are homogenized in a potassium phosphate buffer (pH 7.4).
-
The homogenate is centrifuged at 9,000 x g for 20 minutes to remove cell debris and mitochondria.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes.
-
The microsomal pellet is washed and resuspended in buffer.
-
-
Biochemical Assays:
-
Protein Concentration: Determined by the method of Lowry et al.
-
Cytochrome P-450 and b5 Content: Measured spectrophotometrically by the method of Omura and Sato.
-
Aminopyrine N-demethylase Activity: Assayed by measuring the formation of formaldehyde.
-
Aniline Hydroxylase Activity: Assayed by measuring the formation of p-aminophenol.
-
-
Data Analysis: Enzyme activities and cytochrome content are normalized to microsomal protein content and compared between treatment groups and controls using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for assessing hepatic microsomal enzyme induction.
Conclusion and Future Directions
The toxicological profile of this compound is defined by its role as a potent, phenobarbital-like inducer of hepatic microsomal enzymes. It is the primary causative agent of the liver effects seen after exposure to its parent compound, m-dichlorobenzene. While its mechanism of hepatotoxicity is well-characterized in this regard, significant data gaps remain, particularly concerning its potential for genotoxicity, carcinogenicity, and reproductive toxicity, as well as toxicity in other organ systems like the olfactory mucosa. Future research should prioritize direct testing of the isolated compound in these areas to build a complete safety profile and enable more accurate risk assessment for this environmentally relevant metabolite.
References
- 1. calpaclab.com [calpaclab.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the In Vitro Toxicological Assessment of 3,5-Dichlorophenyl Methyl Sulphone
Foreword: A Strategic Approach to Characterizing 3,5-Dichlorophenyl Methyl Sulphone
This compound (DCPMS) is a chlorinated aromatic compound of significant interest, primarily recognized as a metabolite of m-dichlorobenzene. Its chemical structure, featuring a dichlorinated phenyl ring coupled with a methyl sulphone group, raises pertinent questions regarding its potential for biological activity and toxicity. Evidence from related compounds suggests that chlorinated aromatic structures can elicit a range of cellular responses, from cytotoxicity to endocrine disruption. Furthermore, DCPMS has been identified as a phenobarbital-like inducer of hepatic microsomal enzymes, pointing towards a direct impact on metabolic pathways.[1]
This guide provides a comprehensive framework for the in vitro toxicological evaluation of DCPMS. In the absence of extensive direct studies on this specific molecule, we will leverage established principles of toxicology and insights gained from structurally analogous compounds to propose a robust, multi-faceted testing strategy. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded roadmap for characterizing the potential hazards of DCPMS. We will delve into the core areas of hepatotoxicity, genotoxicity, endocrine disruption potential, and enzyme induction, providing not just the "how" but, more importantly, the "why" behind each proposed experimental approach.
Hepatotoxicity Assessment: Uncovering the Potential for Liver Cell Damage
The liver is a primary site of metabolism for xenobiotics, making it a critical organ for toxicological assessment. Given that DCPMS is a metabolite and has been linked to the induction of hepatic enzymes, evaluating its potential for hepatotoxicity is a logical and crucial first step.[1] Studies on similar structures, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have demonstrated that cytotoxicity can be mediated by metabolic activation, particularly through cytochrome P450 enzymes like CYP3A4.[2][3] Therefore, our investigation will focus on both direct cytotoxicity and the role of metabolic activation.
Rationale for Hepatotoxicity Testing
The primary objective is to determine the concentration at which DCPMS induces cell death in human liver cells and to investigate whether this toxicity is enhanced by metabolic processes. We will employ the human hepatoma cell line HepG2, a widely used and well-characterized model in toxicology. To explore the role of metabolic activation, we will compare the cytotoxic response in wild-type HepG2 cells with that in a genetically engineered HepG2 cell line that overexpresses the human CYP3A4 enzyme.[2][3]
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture wild-type HepG2 and CYP3A4-transfected HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Harvest the cells and seed them into 96-well plates at a density of approximately 1 x 10^4 cells per well.[4]
-
Allow the cells to attach and grow for 24 hours.[4]
-
-
Compound Exposure:
-
Prepare a stock solution of DCPMS in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[4]
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of DCPMS. Include vehicle control (DMSO) and untreated control wells.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plates to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the DCPMS concentration to generate a dose-response curve.
-
Determine the LC50 (Lethal Concentration 50%) value, which is the concentration of DCPMS that reduces cell viability by 50%, using non-linear regression analysis.[3]
-
Data Presentation: Cytotoxicity of DCPMS
| Compound | Cell Line | LC50 (µM) |
| DCPMS | HepG2 (Wild-Type) | Hypothetical Value |
| DCPMS | HepG2 (CYP3A4 Transfected) | Hypothetical Value |
Visualization: Hepatotoxicity Experimental Workflow
References
The Aryl Sulfonamide Scaffold: A Technical Guide to Leveraging 3,5-Dichlorophenyl Methyl Sulphone as a Building Block for Molecular Glue Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within the TPD landscape, molecular glues represent a class of small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent proteasomal degradation. This guide provides an in-depth technical overview of the aryl sulfonamide chemotype as a building block for molecular glue degraders, with a specific focus on the 3,5-dichlorophenyl methyl sulphone scaffold. We will explore the mechanistic underpinnings of this class of degraders, their interaction with the DCAF15 E3 ligase substrate receptor, and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and optimization of novel protein degraders.
Introduction: The Rise of Molecular Glues in Targeted Protein Degradation
Traditional pharmacology has largely relied on occupancy-driven inhibition, where a small molecule binds to the active site of a target protein to block its function. However, a significant portion of the proteome lacks such well-defined binding pockets, rendering them intractable to this approach.[1] Targeted Protein Degradation (TPD) offers a paradigm shift by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins entirely.[2]
Molecular glues are small, monovalent compounds that function by inducing proximity between an E3 ubiquitin ligase and a "neosubstrate"—a protein not typically recognized by that ligase.[3][4] This induced interaction leads to the polyubiquitination of the neosubstrate, marking it for destruction by the proteasome. Unlike Proteolysis-Targeting Chimeras (PROTACs), which are larger bifunctional molecules, molecular glues are often more compact and possess more drug-like physicochemical properties.[3]
The aryl sulfonamide class of molecules has been identified as a potent molecular glue scaffold that recruits the DDB1 and CUL4 Associated Factor 15 (DCAF15) E3 ligase complex.[5][6] This guide will use this compound as a representative starting point to explore the potential of this chemical class in the design and synthesis of novel protein degraders.
The this compound Building Block: Physicochemical Properties
A thorough understanding of the physicochemical properties of a core building block is essential for rational drug design. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 22821-89-2 | [7] |
| Molecular Formula | C₇H₆Cl₂O₂S | [7] |
| Molecular Weight | 225.1 g/mol | [7] |
| Appearance | Solid | |
| Storage | Room temperature, sealed in dry conditions | [7] |
While this specific molecule has been studied as a metabolite of m-dichlorobenzene, its structural features, particularly the dichlorinated phenyl ring and the methyl sulfone group, are representative of the broader class of aryl sulfonamides that have demonstrated activity as molecular glues.[8]
Mechanism of Action: Hijacking the CRL4DCAF15 E3 Ligase
Aryl sulfonamides, such as the well-studied compound indisulam, exert their protein degradation activity by acting as a molecular glue between the DCAF15 substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex and the RNA-binding protein RBM39.[5][6]
The process can be broken down into the following key steps:
-
Binding to DCAF15: The aryl sulfonamide molecule first binds to a shallow pocket on the surface of DCAF15.[9]
-
Ternary Complex Formation: This binding event creates a new composite surface that is recognized by the target protein, in this case, RBM39. The molecular glue stabilizes the interaction between DCAF15 and RBM39, forming a ternary complex.[5]
-
Ubiquitination: The formation of this ternary complex brings RBM39 into close proximity with the enzymatic machinery of the CRL4DCAF15 E3 ligase. This leads to the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of RBM39.
-
Proteasomal Degradation: The polyubiquitinated RBM39 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
Experimental Workflows and Protocols
The discovery and characterization of novel molecular glue degraders based on the this compound scaffold involves a multi-step process encompassing chemical synthesis and a cascade of biochemical and cellular assays.
Hypothetical Synthesis of a 3,5-Dichlorophenyl Sulfone-Based PROTAC
To extend the utility of the this compound scaffold, it can be functionalized and incorporated into a PROTAC. This hypothetical protocol outlines a strategy for synthesizing a PROTAC targeting a protein of interest (POI) for which a ligand with a suitable exit vector is known.
Step 1: Functionalization of the Aryl Sulfone Core
The methyl group of this compound can be modified to introduce a reactive handle for linker attachment. For example, through a series of reactions, a terminal alkyne can be installed.
Step 2: Synthesis of the Linker and POI Ligand
A linker, such as a polyethylene glycol (PEG) chain, with a terminal azide group is synthesized. The POI ligand is also synthesized with a compatible functional group for attachment to the other end of the linker.
Step 3: Click Chemistry Conjugation
The functionalized aryl sulfone and the linker-POI ligand are conjugated using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10][11] This reaction is highly efficient and tolerant of a wide range of functional groups.
Step 4: Purification and Characterization
The final PROTAC product is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Assessing Ternary Complex Formation via TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-degrader-E3 ligase ternary complex in a homogenous format.[12][13][14]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged DCAF15/DDB1 complex (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled anti-His antibody (e.g., AF488-labeled) (acceptor)
-
This compound-based degrader
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume assay plates
Procedure:
-
Prepare a serial dilution of the degrader compound in assay buffer.
-
In each well of the assay plate, add the degrader solution.
-
Add the GST-tagged POI and the His-tagged DCAF15/DDB1 complex to each well at optimized concentrations.
-
Add the Tb-anti-GST and AF488-anti-His antibodies to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[15]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Protocol for Determining Cellular Degradation (DC₅₀ and Dₘₐₓ) via Western Blot
Western blotting is a standard method to visually confirm and quantify the degradation of a target protein in cells.[2]
Materials:
-
Cell line expressing the target protein (e.g., RBM39)
-
This compound-based degrader
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound for a set time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.[16]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).[9][17]
High-Throughput Cellular Degradation Analysis using the HiBiT System
For higher throughput screening, the HiBiT system offers a sensitive, luminescence-based method to quantify protein levels in live cells.[5][18][19]
Principle: This system uses a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[5][20] In the presence of a complementary larger subunit (LgBiT), a functional NanoLuc® luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.[18]
Abbreviated Protocol:
-
Generate a stable cell line with the HiBiT tag endogenously fused to the target protein.
-
Plate the cells in a 384-well plate.
-
Add a serial dilution of the degrader compound.
-
At the desired time point, add the Nano-Glo® HiBiT Lytic Detection Reagent.
-
Measure luminescence on a plate reader.
-
Calculate the percentage of protein remaining relative to vehicle-treated controls and determine DC₅₀ and Dₘₐₓ values.[5]
Quantitative Data Summary
While specific degradation data for this compound is not yet publicly available, data from analogous aryl sulfonamides like E7820 and indisulam demonstrate the potential of this scaffold.
| Compound | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| E7820 | RBM39-EGFP | MOLM-13 | 9 nM | 81% | [21] |
| Indisulam | RBM39 | HCT-116 | 0.56 µM (IC₅₀) | Not Reported | |
| Indisulam | RBM39 | IMR-32 | ~5 µM | >90% (at 10 µM) | [4] |
Conclusion and Future Directions
The this compound core represents a valuable starting point for the development of novel molecular glue degraders. As part of the broader aryl sulfonamide class, it has a well-defined mechanism of action involving the recruitment of the DCAF15 E3 ligase to degrade neosubstrates like RBM39. The synthetic tractability of this scaffold, coupled with robust biochemical and cellular assays, provides a clear path for the discovery and optimization of new therapeutic agents.
Future work in this area will likely focus on expanding the range of neosubstrates targeted by aryl sulfonamide-based glues, improving their potency and selectivity, and exploring their therapeutic potential in a variety of disease contexts, including oncology and beyond. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively leverage this promising chemical scaffold in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 4. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
discovery and history of dichlorophenyl methyl sulphones
An In-depth Technical Guide on the Discovery and History of Dichlorophenyl Methyl Sulphones
Abstract
The history of dichlorophenyl methyl sulphones presents a fascinating dichotomy in chemical biology. It is intrinsically linked to the foundational discoveries of sulfone-based therapeutics, yet its own discovery emerged from an entirely different field: toxicology and the study of xenobiotic metabolism. This guide provides a comprehensive exploration of this dual narrative. We begin with the genesis of sulfone chemistry, tracing the synthesis and groundbreaking therapeutic applications of compounds like Dapsone, which established the sulfone moiety as a critical pharmacophore. The focus then shifts to the specific discovery of dichlorophenyl methyl sulphones as persistent metabolites of industrial chlorobenzenes, detailing their metabolic pathways, biological activities as enzyme inducers, and the analytical chemistry developed for their detection. By synthesizing these two historical threads, this document offers researchers and drug development professionals a nuanced understanding of the sulfone functional group, from its celebrated role in medicine to its more complex character in toxicology.
Part I: The Genesis of Sulfone Chemistry and Pharmacology
The story of dichlorophenyl methyl sulphones cannot be told without first understanding the broader history of the sulfone functional group in medicine, a history dominated by the seminal compound, Dapsone.
The Dawn of Sulfone Synthesis
The journey into sulfone chemistry began in the laboratory of German chemist Emil Fromm. In 1908, Fromm and his colleague J. Wittmann first described the synthesis of 4,4′-diaminodiphenyl sulfone (Dapsone) from p-nitrothiophenol.[1][2] This initial synthesis was an achievement of pure chemical science, with no immediate therapeutic application envisioned.[3] For nearly three decades, Dapsone remained a chemical curiosity, its profound biological potential undiscovered.
Unveiling Antimicrobial Potential
The 1930s marked a golden age for antimicrobial research, spurred by the success of sulfonamide drugs. Against this backdrop, the antimicrobial properties of sulfones were investigated. In 1937, parallel research by two groups—Buttle, Stephenson, and Smith in England, and Fourneau, Trefouel, and Nitti in France—independently discovered that Dapsone and other sulfones could effectively treat experimental streptococcal infections in mice.[1][3] This pivotal discovery shifted the perception of sulfones from mere chemical entities to potential therapeutic agents.
Dapsone's Journey to Clinical Prominence
Despite its demonstrated efficacy in animal models, initial clinical trials in humans focused on Dapsone derivatives, such as Promin, due to fears of toxicity associated with the parent compound.[1] Promin was first investigated for treating acid-fast bacilli infections, showing success against Mycobacterium leprae murium in rats and experimentally induced tuberculosis in guinea pigs.[1]
The first clinical trial of Promin for human leprosy began in 1941, and the results published in 1943 were a landmark, showing it could halt the progression of the disease.[1] The parent compound, Dapsone, was first used to treat human leprosy in 1945.[1][4] It quickly became, and for many years remained, the cornerstone of leprosy treatment as a component of multi-drug therapy.[2][5] Subsequently, the potent anti-inflammatory properties of Dapsone were recognized, leading to its successful use in treating a host of dermatological conditions, most notably dermatitis herpetiformis, beginning in 1950.[1][3] This established the sulfone class as possessing dual antimicrobial and anti-inflammatory functions, a versatility that continues to be explored today.[3]
Part II: Discovery and Characterization of Dichlorophenyl Methyl Sulphones
While Dapsone was making medical history, a different class of sulfones—dichlorophenyl methyl sulphones—was being discovered not in the context of drug development, but as the metabolic byproducts of industrial chemicals.
A New Class of Metabolites
Dichlorobenzenes (DCBs), particularly ortho- (o-DCB) and meta- (m-DCB) isomers, are widely used industrial solvents. Toxicological studies aimed at understanding their fate in biological systems led to the identification of persistent, sulfur-containing metabolites. Researchers discovered that m-DCB is metabolized in rats to form 2,4- and 3,5-dichlorophenyl methyl sulfones.[6][7] Similarly, o-DCB was found to produce 2,3- and 3,4-dichlorophenyl methyl sulfones.[8] These metabolites were found to accumulate in various tissues, including the liver, kidneys, and adipose tissue, highlighting their lipophilic and persistent nature.[8][9]
The Metabolic Pathway: From Xenobiotic to Persistent Sulfone
The biotransformation of dichlorobenzenes into their methyl sulfone derivatives is a multi-step process involving the glutathione conjugation pathway, a primary mechanism for detoxifying electrophilic xenobiotics. The process is initiated in the liver and involves subsequent metabolism by intestinal microflora.
Causality of the Pathway: The initial conjugation with glutathione (GSH) serves to increase the water solubility of the lipophilic DCB, marking it for elimination. However, the subsequent cleavage of the conjugate and methylation leads paradoxically to a persistent, lipophilic metabolite.
Below is a diagram illustrating the generalized metabolic activation pathway.
Caption: Metabolic pathway of dichlorobenzene to dichlorophenyl methyl sulfone.
This pathway demonstrates that the formation of these sulfones involves biliary secretion of glutathione or cysteine conjugates, which are then processed by intestinal microflora.[8]
Biological Activity and Toxicological Significance
The discovery of these metabolites was significant because they were not inert end-products. Studies revealed that dichlorophenyl methyl sulphones are potent inducers of hepatic microsomal drug-metabolizing enzymes.[10]
Specifically, 3,5-dichlorophenyl methyl sulfone, a metabolite of m-DCB, was shown to increase the activity of aminopyrine N-demethylase and the content of cytochrome P-450.[10] The pattern of enzyme induction was found to be similar to that of phenobarbital, a classic inducer of CYP2B and CYP3A family enzymes, and differed from the pattern produced by polycyclic aromatic hydrocarbons like 3-methylcholanthrene.[10] This finding is critical for drug development, as phenobarbital-like inducers can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure or the production of toxic metabolites. Evidence strongly suggests that the induction of these enzymes by m-DCB is not due to the parent compound itself, but rather to its methylsulfonyl metabolites.[6]
| Parent Compound | Key Methyl Sulfone Metabolites Identified | Primary Biological Effect |
| o-Dichlorobenzene | 3,4-Dichlorophenyl methyl sulfone | Induction of hepatic enzymes[8] |
| m-Dichlorobenzene | 3,5-Dichlorophenyl methyl sulfone | Potent phenobarbital-like induction of hepatic enzymes[6][10] |
| m-Dichlorobenzene | 2,4-Dichlorophenyl methyl sulfone | Induction of hepatic enzymes[6] |
Table 1: Key dichlorophenyl methyl sulphone metabolites and their observed biological effects in animal models.
Part III: Synthesis and Analytical Methodologies
To study the toxicology and biological effects of dichlorophenyl methyl sulphones, researchers required pure standards, necessitating the development of robust synthetic and analytical methods.
Synthetic Approaches
The laboratory synthesis of aryl methyl sulfones typically follows one of two primary routes: the oxidation of a corresponding aryl methyl sulfide or the direct formation of the sulfone via sulfonation and subsequent reaction.
Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone (A Representative Aryl Methyl Sulfone)
This protocol is adapted from a general method for preparing phenyl methyl sulfone derivatives and illustrates the key steps.[11]
Objective: To synthesize 4-chlorophenyl methyl sulfone from 4-chlorobenzene sulfonyl chloride via reduction and methylation.
Step 1: Reduction of Sulfonyl Chloride to Sodium Sulfinate
-
In a 500 mL flask, add sodium sulfite (25.2 g), sodium bicarbonate (16.8 g), and 100 mL of water.
-
Heat the mixture to reflux until all solids are dissolved.
-
In batches, carefully add 4-chlorobenzene sulfonyl chloride (21.0 g) to the refluxing solution.
-
Continue refluxing for 4 hours to ensure complete conversion to sodium 4-chlorobenzenesulfinate.
Step 2: Methylation of the Sulfinate Salt
-
Cool the reaction mixture to 40 °C.
-
Using a dropping funnel, add dimethyl sulfate (18.9 g) at a rate that maintains the system temperature between 40-45 °C. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .
-
After the addition is complete, maintain the temperature and stir for an additional 2.5 hours.
-
Heat the mixture to reflux for 1 hour to complete the methylation reaction.
Step 3: Isolation and Purification
-
Add 200 mL of water to the reaction flask.
-
Allow the mixture to cool to room temperature, which will cause the solid product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove any remaining inorganic salts.
-
Dry the product. The expected yield of 4-chlorophenyl methyl sulfone is approximately 17.6 g (92% yield).
-
Validation: Characterize the final product by measuring its melting point (expected: 98-99 °C) and obtaining spectroscopic data (e.g., NMR, IR, MS) to confirm its structure and purity.
Caption: General workflow for the synthesis of an aryl methyl sulfone.
Analytical and Detection Techniques
The analysis of dichlorophenyl methyl sulphones in complex biological matrices requires sensitive and specific methods. Gas chromatography (GC) coupled with either an electron-capture detector (ECD) or a mass spectrometer (MS) is the predominant technique.[12]
Experimental Protocol: General Workflow for Analysis in Biological Tissue
Objective: To extract, clean up, and quantify dichlorophenyl methyl sulphones from a biological tissue sample (e.g., liver, adipose).
Step 1: Sample Preparation and Extraction
-
Homogenize a known weight of the tissue sample.
-
Perform a lipid extraction using an appropriate solvent system (e.g., hexane/dichloromethane). The high lipophilicity of the target analytes means they will partition into the lipid fraction.
-
Carefully evaporate the solvent to determine the total lipid weight, which is used for normalizing concentration data.
Step 2: Chromatographic Cleanup
-
To isolate the analytes from interfering compounds (lipids, PCBs, etc.), employ column chromatography. A common choice is a multi-layered silica gel column.
-
Elute the column with a series of solvents of increasing polarity. The methyl sulfone metabolites are relatively polar and will elute in a specific fraction, separate from less polar contaminants like PCBs and DDE.[12]
-
Collect the aryl methyl sulfone fraction and concentrate it to a small, known volume.
Step 3: GC-ECD/MS Analysis
-
Inject a small aliquot of the cleaned-up extract into the GC system.
-
Use a capillary column appropriate for separating organochlorine compounds.
-
Detection:
-
Quantification: Compare the peak areas of the analytes in the sample to those of a calibration curve generated from authentic, pure standards of the target dichlorophenyl methyl sulfones.
References
- 1. praxis-schuster.ch [praxis-schuster.ch]
- 2. researchgate.net [researchgate.net]
- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapsone - Wikipedia [en.wikipedia.org]
- 5. A short history of dapsone, or an alternative model of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of sulfur-containing metabolites of m-dichlorobenzene and their disposition and relationship with glutathione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 12. An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Regioselective Synthesis of 3,5-Dichlorophenyl Methyl Sulphone from m-Dichlorobenzene via an Organometallic Pathway
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3,5-dichlorophenyl methyl sulphone, a key metabolite of m-dichlorobenzene (m-DCB) relevant in toxicological and drug development studies.[1][2] Direct electrophilic substitution of m-DCB is regiochemically challenging, yielding undesired isomers. We present a robust and highly regioselective three-step synthesis commencing from m-dichlorobenzene. The strategy circumvents the limitations of classical Friedel-Crafts chemistry by employing an organometallic route involving the formation of a Grignard reagent, followed by sulfination with sulfur dioxide, and subsequent methylation. This method provides reliable access to the target compound with high purity and serves as a model protocol for the regiocontrolled synthesis of substituted aryl sulfones.
Part 1: Mechanistic Rationale and Synthetic Strategy
The Challenge of Regiocontrol in Electrophilic Aromatic Substitution
The synthesis of specifically substituted aromatic compounds is a foundational challenge in organic chemistry. The direct functionalization of m-dichlorobenzene via electrophilic aromatic substitution, such as Friedel-Crafts sulfonylation, is complicated by the directing effects of the chloro substituents. Although halogens are deactivating groups, they are ortho, para-directors. In the case of m-dichlorobenzene, the positions ortho and para to the chlorine atoms are positions 2, 4, and 6. Consequently, direct sulfonation with agents like fuming sulfuric acid or chlorosulfonic acid overwhelmingly yields 2,4-dichlorobenzenesulfonic acid as the major product, not the desired 3,5-isomer.[3][4]
This inherent regiochemical bias necessitates a synthetic strategy that bypasses direct electrophilic attack on the m-dichlorobenzene ring to install the sulfonyl group at the 5-position.
An Organometallic Approach to Bypass Regiochemical Hurdles
To achieve the desired 3,5-substitution pattern, we employ a modern organometallic strategy. This pathway leverages the conversion of the C-H bond at the 5-position into a C-Mg bond, effectively reversing the polarity of this carbon atom (umpolung) and enabling it to act as a nucleophile. This approach guarantees the installation of the sulfur moiety at the correct position.
The synthesis is structured in three key steps:
-
Grignard Reagent Formation: m-Dichlorobenzene is converted into the corresponding Grignard reagent, 3,5-dichlorophenylmagnesium chloride, using magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Sulfination: The highly nucleophilic Grignard reagent is reacted with gaseous sulfur dioxide (SO₂). The carbon-magnesium bond attacks the sulfur atom of SO₂, forming a magnesium sulfinate salt upon workup.
-
S-Alkylation (Methylation): The intermediate sulfinate salt is a potent nucleophile. It is subsequently alkylated using a methylating agent, such as dimethyl sulfate, to yield the final product, this compound.[5][6]
This sequence is highly efficient and ensures that the substitution occurs exclusively at the desired position, as dictated by the initial placement of the carbon-magnesium bond.
Synthetic Workflow Diagram
The overall transformation is depicted in the workflow below.
Caption: Regioselective synthesis of the target sulfone from m-dichlorobenzene.
Part 2: Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including pyrophoric Grignard reagents, toxic sulfur dioxide gas, and the carcinogen dimethyl sulfate. All operations must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity | Supplier |
| m-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | ≥99% | Sigma-Aldrich |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 99.8% | Sigma-Aldrich |
| Iodine | 7553-56-2 | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sulfur Dioxide (gas) | 7446-09-5 | SO₂ | 64.07 | ≥99.9% | Airgas |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |
| Dimethyl Sulfate | 77-78-1 | C₂H₆O₄S | 126.13 | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
Protocol 1: Synthesis of 3,5-Dichlorophenylmagnesium Chloride
-
Rationale: This step forms the key organometallic intermediate. The use of anhydrous THF and an initiator (iodine) is critical for the successful formation of the Grignard reagent.
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (2.67 g, 110 mmol, 1.1 eq.).
-
Initiation: Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.
-
Solvent and Reactant Addition: Add 50 mL of anhydrous THF. In a separate, dry dropping funnel, prepare a solution of m-dichlorobenzene (14.7 g, 100 mmol, 1.0 eq.) in 100 mL of anhydrous THF.
-
Reaction Initiation: Add approximately 10 mL of the m-dichlorobenzene solution to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the solvent.
-
Reaction: Once initiated, add the remaining m-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours to ensure complete conversion. The resulting dark grey-brown solution of 3,5-dichlorophenylmagnesium chloride is used directly in the next step.
Protocol 2: Synthesis of Sodium 3,5-Dichlorobenzenesulfinate
-
Rationale: This step introduces the sulfur dioxide moiety. The rate of SO₂ addition is crucial to prevent localized overheating and side reactions. The aqueous workup quenches the reaction and prepares the sulfinate salt.
-
Setup: Cool the Grignard solution from Protocol 1 to 0 °C in an ice-water bath. Replace the dropping funnel with a gas dispersion tube (sparging tube) that extends below the surface of the reaction mixture.
-
Sulfur Dioxide Addition: Bubble sulfur dioxide gas through the stirred solution at a moderate rate. The reaction is exothermic; maintain the internal temperature below 10 °C. Continue the addition until the reaction mixture becomes a thick, pale-yellow slurry and the exotherm ceases.
-
Quenching and Workup: Slowly pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous sodium bicarbonate solution over ice. Stir vigorously for 30 minutes.
-
Isolation: The sodium sulfinate salt is sparingly soluble in cold water. Filter the resulting precipitate using a Büchner funnel, wash the solid with cold deionized water (2 x 50 mL), and then with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Drying: Dry the isolated white solid under vacuum to a constant weight. This yields sodium 3,5-dichlorobenzenesulfinate, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Rationale: This is a nucleophilic substitution reaction where the sulfinate anion displaces the sulfate group from dimethyl sulfate.[7] DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the sodium 3,5-dichlorobenzenesulfinate (approx. 100 mmol, 1.0 eq.) from the previous step in 100 mL of anhydrous DMF.
-
Reagent Addition: Add dimethyl sulfate (13.9 g, 110 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. A white precipitate of the product will form.
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove any residual DMF and salts.
-
Recrystallize the crude product from hot ethanol or isopropanol to afford pure this compound as a white crystalline solid.[8]
-
Dry the purified product in a vacuum oven at 40 °C.
-
Part 3: Data Summary and Characterization
Quantitative Reaction Data
| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| m-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 100 | 1.0 | 14.7 g |
| Magnesium | Mg | 24.31 | 110 | 1.1 | 2.67 g |
| Sulfur Dioxide | SO₂ | 64.07 | >100 | Excess | Bubbled to completion |
| Dimethyl Sulfate | C₂H₆O₄S | 126.13 | 110 | 1.1 | 10.4 mL (13.9 g) |
| Product (Expected) | C₇H₆Cl₂O₂S | 225.09 | ~70 | - | ~15.8 g (70% Yield) |
Expected Product Characterization
-
Appearance: White crystalline solid.
-
Molecular Formula: C₇H₆Cl₂O₂S[9]
-
Molecular Weight: 225.09 g/mol [9]
-
Melting Point: 108-110 °C (literature value)[6]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 1.8 Hz, 2H, Ar-H ortho to SO₂Me), 7.55 (t, J = 1.8 Hz, 1H, Ar-H para to SO₂Me), 3.10 (s, 3H, -SO₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 136.0, 132.5, 126.0, 44.5.
-
Mass Spectrometry (EI): m/z 224/226/228 (M⁺, chlorine isotope pattern).
Part 4: References
-
Pace, V., & Holzer, W. (2013). One-Pot Synthesis of Aryl Sulfones from Organometallic Reagents and Iodonium Salts. The Journal of Organic Chemistry, 78(5), 2090–2100. --INVALID-LINK--
-
Wang, L., et al. (2009). A Mild and Efficient Synthesis of Aryl Sulfones from Aryl Chlorides and Sulfinic Acid Salts Using Microwave Heating. HETEROCYCLES, 78(8), 2043. --INVALID-LINK--
-
Kimura, R., et al. (1984). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Toxicology and Applied Pharmacology, 75(3), 542–548. --INVALID-LINK--
-
Kimura, R., et al. (1985). Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats. Toxicology and Applied Pharmacology, 78(2), 300–309. --INVALID-LINK--
-
BenchChem. (n.d.). 2,4-dichlorobenzenesulfonic Acid | 609-62-1. Retrieved from --INVALID-LINK--
-
Vaia. (n.d.). Predict the major product (s) you would obtain from sulfonation of the following compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 22821-89-2|this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3, 5-Dichlorophenyl methyl sulphone, min 98%, 1 gram. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 22821-89-2. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones. Retrieved from --INVALID-LINK--
-
da Silva, A. B., et al. (2019). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 4(2), 4381–4388. --INVALID-LINK--
References
- 1. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-dichlorobenzenesulfonic Acid | 609-62-1 | Benchchem [benchchem.com]
- 4. vaia.com [vaia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 9. calpaclab.com [calpaclab.com]
Comprehensive Guide to the Analytical Detection of 3,5-Dichlorophenyl Methyl Sulphone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and actionable protocols for the quantitative analysis of 3,5-Dichlorophenyl methyl sulphone (CAS No. 22821-89-2). As a key metabolite of certain industrial chemicals and pesticides, its accurate detection is critical in environmental monitoring, toxicology, and pharmaceutical research.[1] We present three validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the core scientific principles, offers step-by-step protocols, and discusses the rationale behind experimental choices to ensure robust and reliable data generation.
Introduction: The Analytical Imperative
This compound is a sulphone compound characterized by a dichlorinated phenyl ring. Its environmental and biological presence is often linked to the metabolic breakdown of parent compounds such as the industrial solvent m-dichlorobenzene.[1] The analysis of such metabolites is paramount, as they can possess significant biological activity and serve as crucial biomarkers for exposure and toxicological assessment. The structural characteristics of this compound—moderate polarity, thermal stability, and the presence of chlorine atoms—inform the selection of appropriate analytical strategies. This document serves as a practical guide to selecting and implementing a suitable method based on the required sensitivity, selectivity, and the complexity of the sample matrix.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical instrument is a critical decision dictated by the specific research question.
-
HPLC-UV: This technique is a workhorse of many analytical laboratories. It offers simplicity and robustness, making it ideal for analyzing relatively clean samples, such as pharmaceutical formulations or process monitoring samples, where analyte concentrations are expected to be in the parts-per-million (ppm) range.
-
GC-MS: Gas chromatography coupled with mass spectrometry provides excellent separation for volatile and semi-volatile compounds and offers high selectivity through mass analysis.[2] The thermal stability of this compound makes it a suitable candidate for GC-MS, which is particularly effective for complex environmental samples after appropriate cleanup.[3]
-
LC-MS/MS: Widely considered the gold standard for trace-level quantification in highly complex matrices like biological fluids, tissues, and food products.[4][5] Its unparalleled sensitivity (parts-per-billion, ppb, to parts-per-trillion, ppt) and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize the need for extensive sample cleanup compared to other techniques.[6][7]
Part 1: Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Scientific Principle
This method employs reverse-phase (RP) chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately nonpolar molecule, is retained on the column and then eluted by a mobile phase containing an organic solvent like acetonitrile.[8] Detection is achieved by a UV detector, as the aromatic ring of the analyte absorbs light at a specific wavelength.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a low-complexity matrix (e.g., process stream, simple formulation).
1.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity).[9]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (LC-MS grade).
-
0.45 µm syringe filters.
1.2.2. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
1.2.3. Sample Preparation
-
Accurately weigh a sample expected to contain the analyte.
-
Dissolve the sample in a known volume of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
1.2.4. Instrumental Parameters The following table summarizes the recommended starting conditions for HPLC-UV analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV Detector | Widely available and suitable for moderate concentration levels. |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 5 µm | Provides good retention and separation for this type of analyte.[10] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A common mobile phase for reverse-phase separation. Formic acid improves peak shape.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak shape. |
| UV Wavelength | 225 nm | Selected to maximize the absorbance of the dichlorophenyl moiety. |
Workflow Visualization
Caption: HPLC-UV analysis workflow.
Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Principle
GC-MS is a powerful technique for separating and identifying thermally stable and volatile compounds.[2] The sample is first vaporized in a heated inlet and separated based on its boiling point and interaction with a capillary column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting charged fragments create a unique mass spectrum, or "fingerprint," allowing for highly specific identification and quantification. For halogenated compounds like this compound, Electron Capture Negative Ionization (ECNI) can be used to achieve superior sensitivity.[3]
Experimental Protocol: GC-MS
Objective: To detect and quantify this compound in a complex environmental matrix (e.g., soil, sediment).
2.2.1. Reagents and Materials
-
All reagents from Part 1.
-
Hexane and Ethyl Acetate (Pesticide residue grade).
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).
-
Florisil solid-phase extraction (SPE) cartridges.
2.2.2. Sample Preparation: Ultrasonic Assisted Extraction & Cleanup
-
Extraction: Weigh 5 g of the homogenized soil sample into a glass centrifuge tube. Add 10 mL of a hexane:ethyl acetate (9:1 v/v) mixture.[11]
-
Sonicate the mixture in an ultrasonic bath for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the supernatant (the solvent layer) to a clean tube.
-
Repeat the extraction (steps 1-4) on the sample pellet with another 10 mL of solvent.
-
Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.[12]
-
Cleanup: Condition a Florisil SPE cartridge with 5 mL of hexane. Load the dried extract onto the cartridge.
-
Elute the analytes with 10 mL of a hexane:ethyl acetate mixture.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
2.2.3. Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Standard GC with a Single Quadrupole or Tandem Quadrupole MS | Provides the necessary volatility range and mass filtering capability. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas standard for GC-MS applications. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | 80°C (hold 1 min), ramp to 290°C at 20°C/min, hold 5 min | Optimized temperature gradient to separate the analyte from matrix interferences. |
| MS Source Temp. | 230 °C (EI), or 180°C (ECNI) | Standard for EI; lower temperature for ECNI can enhance signal.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring only characteristic ions of the target analyte. |
| SIM Ions | m/z 224 (M+), 210, 175, 145 | Proposed ions: Molecular ion (M+), [M-CH2]+, [M-SO2CH3]+, and dichlorophenyl fragment. |
Workflow Visualization
Caption: GC-MS analysis workflow for environmental samples.
Part 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Principle
This method combines the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) isolates the precursor ion (the charged molecule of this compound). This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) isolates a specific product ion. This precursor-to-product ion transition is called a Multiple Reaction Monitoring (MRM) transition and is unique to the target analyte, providing exceptional selectivity and virtually eliminating matrix interference.[4][6]
Experimental Protocol: LC-MS/MS
Objective: To achieve ultra-trace level quantification of this compound in a complex biological matrix (e.g., plasma, urine).
3.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) This streamlined method is highly effective for multi-residue analysis in food and biological samples.[5][13]
-
Extraction: Place 1 mL of plasma or urine into a 15 mL centrifuge tube. Add 5 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE cleanup tube containing PSA (primary secondary amine) and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Final Sample: Transfer the supernatant to an autosampler vial. Dilute 1:1 with deionized water to ensure compatibility with the mobile phase.[13]
3.2.2. Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System | Provides fast analysis times and sharp peaks, enhancing sensitivity. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | A short, narrow-bore column with small particles is ideal for high-throughput UHPLC. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5mM Ammonium Acetate | Standard aqueous phase for ESI, promotes protonation.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A rapid gradient for fast elution and sample throughput. |
| MS System | Triple Quadrupole Mass Spectrometer | The required instrumentation for performing MRM scans. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to semi-polar compounds; positive mode for protonated molecules. |
| MRM Transitions | Q1: 225.0 -> Q3: 175.0 (Quantifier), 209.0 (Qualifier) | Proposed transitions: [M+H]+ -> [M+H-SOCH3]+ and [M+H-CH4]+. These must be optimized empirically. |
| Collision Energy | To be optimized empirically for each transition | The energy required to produce the most abundant and stable product ions. |
Workflow Visualization
Caption: LC-MS/MS analysis workflow using QuEChERS.
Method Validation and Trustworthiness
To ensure that a method is fit for its intended purpose, it must be validated. The protocols described herein should be validated in the target matrix according to established guidelines.
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response of the instrument to analyte concentration.[7] |
| Accuracy (% Recovery) | 70 - 120% | Measures the agreement between the experimental and known concentration (spiked samples).[3][5] |
| Precision (% RSD) | < 15-20% | Measures the closeness of repeated measurements, indicating reproducibility.[3][5] |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified.[7] |
Quality Control: For every batch of samples, include a method blank to check for contamination, a matrix-matched calibration curve to account for matrix effects, and matrix spike samples (at low and high concentrations) to assess accuracy and precision within that batch.[14] The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for extraction variability and matrix effects.
Conclusion
The detection of this compound can be reliably achieved using several analytical techniques. The optimal choice is contingent on the sample matrix and the required sensitivity. HPLC-UV offers a simple, cost-effective solution for high-concentration samples. GC-MS provides robust and specific analysis for environmental samples, while LC-MS/MS stands as the definitive method for ultra-trace quantification in the most challenging biological and environmental matrices. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate a method tailored to their specific analytical needs.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS | MDPI [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 3,5-Dichlorophenyl methyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. shimadzu.nl [shimadzu.nl]
- 14. epa.gov [epa.gov]
Application Note: A Validated HPLC Method for the Quantification of 3,5-Dichlorophenyl Methyl Sulphone
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3,5-Dichlorophenyl methyl sulphone. This compound is of significant interest in pharmaceutical development and environmental analysis. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the stringent requirements of international regulatory bodies. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument parameters, sample preparation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (CAS No. 22821-89-2) is a halogenated aromatic sulphone.[1] The analysis of such compounds is crucial in various scientific fields, including the quality control of active pharmaceutical ingredients (APIs), impurity profiling, and environmental monitoring. A reliable and accurate analytical method is paramount for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[2][3]
The structural characteristics of this compound—a chlorinated phenyl ring coupled to a methyl sulphone group—make it well-suited for reverse-phase HPLC. Aromatic compounds are effectively retained on hydrophobic stationary phases like C18, and the presence of the chromophoric phenyl ring allows for sensitive UV detection.[4][5] This application note presents a fully validated HPLC method designed for the routine quantification of this analyte.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for optimal resolution and efficiency.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column was chosen for its excellent retention of hydrophobic aromatic compounds.[4] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength.[6] A small percentage of formic acid is added to the mobile phase to ensure good peak shape by suppressing the ionization of any residual silanols on the stationary phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Proper sample preparation is essential to ensure the accuracy and longevity of the analytical column.[7]
Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Protocol 2: Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase.
-
Typical concentration ranges for linearity assessment are between 1 µg/mL and 100 µg/mL.
Protocol 3: Preparation of Sample Solution
-
Accurately weigh a sample amount expected to contain a target concentration of this compound.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Use sonication or vortexing to ensure complete dissolution.
-
Dilute the solution with the mobile phase to bring the analyte concentration within the calibration range.
-
Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[8]
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for the quantification of this compound.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity was evaluated by injecting a blank (mobile phase) and a placebo (a mixture of all potential matrix components without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
The linearity of the method was determined by analyzing six calibration standards ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 45872x - 1230 | - |
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8% | 98.0% - 102.0% |
| 100% | 100.2 | 0.5% | 98.0% - 102.0% |
| 120% | 100.8 | 0.6% | 98.0% - 102.0% |
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | % RSD ≤ 2.0% |
| Intermediate Precision | 0.78% | % RSD ≤ 2.0% |
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
The LOQ was experimentally verified to have acceptable precision and accuracy.
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions. The parameters varied included mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.[11]
Conclusion
The RP-HPLC method described in this application note is demonstrated to be rapid, specific, linear, accurate, precise, and robust for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control or research environment. The simple isocratic mobile phase and short run time allow for high throughput analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. mdpi.com [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of 3,5-Dichlorophenyl Methyl Sulphone in Biological Matrices by LC-MS/MS
Introduction and Scientific Rationale
3,5-Dichlorophenyl methyl sulphone (DPMS) is a metabolite representative of exposure to certain organochlorine pesticides and industrial chemicals. As a persistent and bioaccumulative compound, its presence in biological matrices is a key indicator for toxicological risk assessment and environmental exposure studies. The development of a sensitive, specific, and robust analytical method is paramount for accurately quantifying DPMS at trace levels to understand its pharmacokinetics, bioaccumulation, and potential health effects.
This application note details a complete workflow, from sample preparation to method validation, for the quantitative analysis of DPMS in human plasma and urine. The method leverages the unparalleled selectivity and sensitivity of tandem mass spectrometry, providing a reliable tool for researchers, toxicologists, and drug development professionals. The causality behind each methodological choice is explained to empower the user to adapt and troubleshoot the protocol effectively. The entire method is designed to meet the stringent criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]
Principle of the Analytical Method
The core of this method is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This synergy allows for the physical separation of the target analyte from matrix components, followed by its highly specific detection and quantification.[3] The workflow involves:
-
Sample Preparation: Extraction of DPMS from the complex biological matrix (plasma or urine) and removal of interfering substances like proteins, salts, and phospholipids. A stable isotope-labeled internal standard (SIL-IS) is introduced at the beginning to correct for analyte loss and matrix-induced ionization variability.
-
Chromatographic Separation: A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to achieve rapid and efficient separation of DPMS from any remaining matrix components, ensuring a clean introduction into the mass spectrometer.
-
Detection and Quantification: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides definitive quantification. The instrument isolates the DPMS parent ion, fragments it, and monitors a specific product ion, a process that confers exceptional specificity and minimizes background noise.
Workflow Visualization
The overall analytical process, from sample receipt to data reporting, is illustrated below.
Caption: End-to-end workflow for DPMS analysis.
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to isolate the analyte from a complex matrix into a clean solution suitable for LC-MS/MS analysis.[4] The choice of technique depends on the matrix and desired level of cleanup.
Rationale for Technique Selection
-
Liquid-Liquid Extraction (LLE): A classic technique effective for removing proteins and phospholipids from plasma. It relies on partitioning the analyte between the aqueous sample and an immiscible organic solvent. We recommend methyl tert-butyl ether (MTBE) for its efficiency in extracting moderately nonpolar compounds like DPMS and its low water solubility, which facilitates clean phase separation.[5]
-
Solid-Phase Extraction (SPE): This technique provides superior cleanup and the ability to concentrate the analyte, making it ideal for achieving low detection limits, especially in urine.[6] A reversed-phase polymer-based sorbent (e.g., HLB) is selected for its dual hydrophilic-lipophilic properties, ensuring robust retention of DPMS across minor polarity variations while allowing salts and highly polar interferences to be washed away.[6]
Protocol 1: LLE for Human Plasma Samples
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., ¹³C₆-DPMS, 100 ng/mL).
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile. Vortex for 30 seconds to precipitate proteins. Centrifuge at 13,000 x g for 5 minutes. Transfer the supernatant to a new tube. This step improves LLE efficiency.
-
Extraction: Add 800 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer (~750 µL) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Protocol 2: SPE for Human Urine Samples
-
Aliquot: Centrifuge urine at 3,000 x g for 5 minutes. Use 500 µL of the supernatant.
-
Internal Standard: Add 10 µL of the working Internal Standard solution.
-
Pre-treatment: Add 500 µL of 2% phosphoric acid to the urine sample to ensure consistent pH and analyte ionization state.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial.
LC-MS/MS Method Parameters
Method parameters must be carefully optimized to ensure sensitivity, specificity, and good chromatographic peak shape.
Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak for DPMS with a retention time that avoids the initial solvent front where matrix suppression is often most severe.
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Agilent 1290 Infinity II or equivalent | Capable of high pressures for use with small particle columns, enabling high resolution and speed.[7] |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent retention for moderately nonpolar analytes and is robust across a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI and helps produce sharp peaks.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower viscosity and often provides better separation efficiency.[9] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and peak distortion. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient | See Table 1 below | A gradient elution is necessary to elute the analyte in a reasonable time while ensuring adequate separation. |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer Conditions
The mass spectrometer is set up to specifically monitor the fragmentation of DPMS. Electrospray ionization in positive mode (ESI+) is chosen as the sulfone group can be protonated.
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 6470 TQ or equivalent | A modern triple quadrupole provides the required sensitivity and fast scanning for UHPLC.[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds. Positive mode is effective for protonating the analyte. |
| Gas Temp. | 300 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Assists in desolvation. |
| Nebulizer | 45 psi | Controls the formation of the aerosol spray. |
| Capillary Voltage | 3500 V | Potential applied to the ESI needle to generate charged droplets. |
| MRM Transitions | See Table 2 below | Specific precursor-to-product ion transitions ensure selectivity and sensitivity. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions Note: Molecular Weight of DPMS (C₇H₆Cl₂O₂S) is 240.1 Da.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| DPMS | 241.0 | 177.0 | 50 | 25 | Quantifier (Loss of SO₂CH₃) |
| DPMS | 241.0 | 145.0 | 50 | 35 | Qualifier (Further fragmentation) |
| ¹³C₆-DPMS (IS) | 247.0 | 183.0 | 50 | 25 | Internal Standard |
Rationale for Fragmentation: The precursor ion [M+H]⁺ is m/z 241.0. The most logical and stable fragmentation involves the cleavage of the sulfone group, leading to the loss of SO₂CH₃ (65 Da), resulting in a dichlorophenyl cation fragment at m/z 177.0.[11][12] This is a stable and abundant fragment, making it an excellent choice for the quantifier ion. A secondary fragment can be used as a qualifier to confirm identity.
Method Validation: Ensuring Trustworthy Data
A bioanalytical method is only reliable if it is properly validated. The protocol must be challenged to prove its accuracy, precision, and robustness.[13] The validation should be performed according to regulatory guidelines.[1][14]
Caption: Key parameters for bioanalytical method validation.
Table 3: Validation Acceptance Criteria (based on FDA Guidance[1])
| Parameter | QC Levels Assessed | Acceptance Criteria |
|---|---|---|
| Linearity | Calibration curve (min. 6 points) | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | LLOQ, Low, Mid, High QC | Mean concentration within ±15% of nominal (±20% for LLOQ) |
| Precision | LLOQ, Low, Mid, High QC | Coefficient of variation (CV) ≤15% (≤20% for LLOQ) |
| Selectivity | 6 unique blank matrix lots | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time. |
| Matrix Effect | Low and High QC | CV of the IS-normalized matrix factor across lots should be ≤15%. |
| Stability | Low and High QC | Mean concentration within ±15% of nominal baseline samples. |
Conclusion
This application note provides a comprehensive, robust, and validated LC-MS/MS method for the quantification of this compound in plasma and urine. The detailed protocols for LLE and SPE, combined with optimized UHPLC and MS/MS parameters, yield a method that is sensitive, specific, and reliable. By adhering to the principles of bioanalytical method validation, this workflow ensures data of the highest integrity, suitable for toxicological, environmental, and clinical research applications.
References
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 9. researchtrends.net [researchtrends.net]
- 10. lcms.cz [lcms.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. hhs.gov [hhs.gov]
Application Notes and Protocols for Utilizing 3,5-Dichlorophenyl methyl sulphone as a Phenobarbital-Like Inducer
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the use of 3,5-Dichlorophenyl methyl sulphone as a potent phenobarbital-like inducer of cytochrome P450 (CYP) enzymes. Phenobarbital and similar compounds are crucial tools in drug metabolism and toxicology studies for their ability to upregulate key drug-metabolizing enzymes, primarily through the activation of the constitutive androstane receptor (CAR). This compound, a metabolite of m-dichlorobenzene, has been identified as a significant contributor to the inductive effects of its parent compound, exhibiting a mechanism of action analogous to phenobarbital.[1] This guide offers in-depth scientific background, detailed experimental protocols for both in vitro and in vivo applications, and practical insights to empower researchers in their drug development and toxicology programs.
Introduction: The Significance of Phenobarbital-Like Inducers
The induction of cytochrome P450 enzymes is a critical consideration in drug development, as it can lead to altered drug efficacy, unexpected toxicity, and significant drug-drug interactions. Phenobarbital (PB) is the archetypal inducer of a specific subset of CYPs, most notably members of the CYP2B and CYP3A subfamilies. This induction is primarily mediated by the nuclear receptor CAR (Constitutive Androstane Receptor), a xenosensor that regulates the transcription of genes involved in drug metabolism and clearance.
This compound has emerged as a potent PB-like inducer, making it a valuable research tool for several reasons:
-
Mechanistic Studies: Its well-defined chemical structure allows for precise investigations into the structure-activity relationships of CAR activators.
-
Toxicology: As a metabolite of an environmental pollutant (m-dichlorobenzene), understanding its inductive properties is crucial for toxicological risk assessment.
-
Drug Development: It can serve as a positive control or a model compound for screening new chemical entities for their potential to cause PB-like CYP induction.
This guide will provide the necessary technical information and step-by-step protocols to effectively utilize this compound in your research.
Mechanism of Action: A Phenobarbital-Like Profile
The inductive effects of this compound mirror those of phenobarbital, pointing towards a shared mechanism of action centered on the activation of the constitutive androstane receptor (CAR).
The CAR Signaling Pathway
Phenobarbital and its analogs are indirect activators of CAR. In its inactive state, CAR resides in the cytoplasm in a complex with other proteins. The activation and nuclear translocation of CAR is a multi-step process:
-
Initiation: Phenobarbital-like inducers are thought to initiate a signaling cascade that leads to the dephosphorylation of CAR.
-
Translocation: Dephosphorylated CAR translocates from the cytoplasm to the nucleus.
-
Heterodimerization: In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: The CAR/RXR heterodimer binds to specific response elements, known as phenobarbital-responsive elements (PBREMs), in the promoter regions of target genes, leading to increased transcription of CYP enzymes like CYP2B6 and CYP3A4.
Figure 1: CAR signaling pathway for CYP induction.
In Vitro Application: Assessing CYP Induction in Cell Culture
In vitro cell-based assays are the primary method for screening and characterizing the CYP induction potential of compounds. Human hepatoma cell lines, such as HepG2, and primary human hepatocytes are the most commonly used models.
Experimental Workflow
The general workflow for an in vitro CYP induction study involves treating cultured cells with the test compound and then measuring the resulting increase in CYP mRNA and/or protein levels.
Figure 2: In vitro experimental workflow.
Detailed Protocol: CYP Induction in HepG2 Cells
This protocol provides a step-by-step guide for assessing the induction of CYP2B6 and CYP3A4 in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CAS No. 22821-89-2)
-
Phenobarbital (Positive Control)
-
Dimethyl sulfoxide (DMSO, Vehicle)
-
6-well cell culture plates
-
TRIzol™ Reagent for RNA extraction
-
qRT-PCR reagents (including reverse transcriptase, SYBR Green master mix, and specific primers)
-
RIPA buffer with protease inhibitors for protein extraction
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: Rabbit anti-human CYP2B6, Rabbit anti-human CYP3A4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Compound Preparation: Prepare stock solutions of this compound and phenobarbital in DMSO. Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: After the cells have adhered and reached approximately 50-60% confluency, replace the medium with fresh medium containing the test compounds, positive control, or vehicle control. A typical concentration range to test for this compound and phenobarbital is 1 µM to 100 µM.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Cell Harvest:
-
For RNA analysis: Wash the cells with ice-cold PBS and lyse directly in the well by adding 1 mL of TRIzol™ Reagent per well.
-
For protein analysis: Wash the cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold RIPA buffer with protease inhibitors per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from the TRIzol lysate according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR using SYBR Green master mix and primers for human CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH).
-
-
Protein Extraction and Western Blot:
-
Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with primary antibodies against CYP2B6 and CYP3A4, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis and Expected Results
The primary endpoint is the fold induction of CYP mRNA or protein levels relative to the vehicle-treated control.
| Parameter | Calculation |
| mRNA Fold Induction | Calculated using the 2-ΔΔCt method, where ΔΔCt = (CtCYP - CtGAPDH)Treated - (CtCYP - CtGAPDH)Vehicle. |
| Protein Fold Induction | Densitometry analysis of Western blot bands, normalized to a loading control (e.g., β-actin), and expressed as a ratio to the vehicle control. |
Expected Outcome: Treatment with this compound and phenobarbital is expected to cause a concentration-dependent increase in the mRNA and protein levels of CYP2B6 and CYP3A4.
| Primer | Forward Sequence (5'-3') | Reverse Sequence (5'-3') |
| Human CYP2B6 | ACAGTGTGGAGAAGCACCGTGA | GGTTGAGGTTCTGGTGGCTGAA |
| Human CYP3A4 | CAGTGGCTTTTCTTTCCTTTCT | GAGGCATTGTTTTCCAGGAG |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
In Vivo Application: Investigating CYP Induction in Animal Models
In vivo studies in rodent models are essential to understand the physiological consequences of CYP induction, including effects on drug pharmacokinetics and potential toxicity.
Experimental Workflow
Figure 3: In vivo experimental workflow.
Detailed Protocol: CYP Induction in Rats
This protocol outlines a procedure for evaluating the inductive effects of this compound in male Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Phenobarbital
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Surgical instruments for tissue harvesting
-
Liquid nitrogen
-
Homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors)
-
Differential centrifugation equipment for microsome isolation
-
Reagents for RNA isolation, qRT-PCR, and Western blotting as described in the in vitro protocol.
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the study.
-
Dosing: Administer this compound, phenobarbital, or vehicle to the rats daily for 3 to 5 consecutive days. A typical dose for phenobarbital is 80 mg/kg/day via intraperitoneal (i.p.) injection. A suggested starting dose for this compound is in a similar molar range.
-
Euthanasia and Tissue Collection: Twenty-four hours after the final dose, euthanize the rats according to approved institutional animal care and use committee (IACUC) protocols. Immediately excise the livers, rinse with ice-cold saline, blot dry, and snap-freeze portions in liquid nitrogen for RNA and protein analysis.
-
Liver Homogenization and Microsome Isolation:
-
For RNA analysis: Homogenize a portion of the frozen liver tissue in TRIzol™ Reagent.
-
For protein analysis: Homogenize a portion of the liver in ice-cold homogenization buffer. Isolate the microsomal fraction by differential centrifugation.
-
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from the liver homogenate and perform qRT-PCR for rat Cyp2b1/2, Cyp3a1, and a housekeeping gene (e.g., Gapdh).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the microsomal fraction.
-
Perform Western blotting using antibodies against rat Cyp2b1/2 and Cyp3a1.
-
Data Analysis and Expected Results
Similar to the in vitro studies, the primary endpoint is the fold induction of Cyp mRNA and protein levels.
Expected Outcome: Administration of this compound and phenobarbital is expected to cause a significant increase in the hepatic mRNA and protein levels of Cyp2b1/2 and Cyp3a1.
| Primer | Forward Sequence (5'-3') | Reverse Sequence (5'-3') |
| Rat Cyp2b1/2 | GAGTTTGGCCACATCACCAAC | AGGCTGTTGATGGGTTTCTCC |
| Rat Cyp3a1 | CCTGGAAAGGAGATTGAGACAG | GCTGGAGATGAAGGGAGATAGG |
| Rat Gapdh | GACATGCCGCCTGGAGAAAC | AGCCCAGGATGCCCTTTAGT |
Quantitative Data Summary
While direct comparative EC50 and Emax values for this compound are not extensively reported in the literature, the available data strongly support its classification as a potent phenobarbital-like inducer.
| Compound | Model System | Endpoint | Observation | Reference |
| This compound | Rat | Hepatic Microsomal Aminopyrine N-demethylase Activity & Cytochrome P-450 Content | Induction at 25 µmol/kg (i.p.) was nearly equal to that of 1.36 mmol/kg of m-DCB (p.o.). | --INVALID-LINK--[1] |
| This compound | Rat | SDS-PAGE of Microsomal Proteins | Protein band patterns were similar to those of phenobarbital-treated rats. | --INVALID-LINK--[1] |
| Phenobarbital | Rat Liver Slices | CYP2B1/2 mRNA Induction | 10- to 40-fold induction with 500 µM phenobarbital. | --INVALID-LINK--[2] |
| Phenobarbital | Rat (in vivo) | Hepatic CYP2B1/2B2 Protein | Dose-dependent induction observed. | --INVALID-LINK--[3] |
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store at room temperature in a dry, well-ventilated place.
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable and potent tool for researchers studying phenobarbital-like CYP induction. Its well-defined chemical nature and clear mechanism of action make it an excellent model compound for investigating the role of CAR in drug metabolism and toxicology. The protocols provided in this guide offer a solid foundation for incorporating this compound into both in vitro and in vivo experimental designs, ultimately contributing to a better understanding of CYP induction and its implications in drug development and safety assessment.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative PCR assay for cytochromes P450 2B and 3A induction in rat precision-cut liver slices: correlation study with induction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenobarbital induction of hepatic CYP2B1 and CYP2B2: pretranscriptional and post-transcriptional effects of gender, adult age, and phenobarbital dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytochrome P-450 Induction with 3,5-Dichlorophenyl methyl sulphone
Abstract
This document provides a detailed experimental protocol for investigating the induction of cytochrome P-450 (CYP) enzymes by 3,5-Dichlorophenyl methyl sulphone. As a known metabolite of m-dichlorobenzene and identified as a potent phenobarbital-like inducer, this compound is of significant interest to researchers in toxicology, drug metabolism, and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing CYP induction, from initial cytotoxicity evaluations to detailed analysis of gene expression and enzyme activity. The protocols herein are grounded in established methodologies for CYP induction studies and provide the scientific rationale behind each experimental step.
Introduction: The Significance of CYP Induction
Cytochrome P-450 enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including drugs, environmental pollutants, and dietary components.[2] Induction of CYP enzymes, an increase in their expression and activity upon exposure to certain chemicals, is a key mechanism underlying many drug-drug interactions.[3] Such interactions can lead to altered drug efficacy or increased toxicity, making the assessment of a compound's inductive potential a crucial step in drug discovery and development.[3][4]
This compound (CAS No. 22821-89-2) has been identified as a metabolite of m-dichlorobenzene and a potent inducer of hepatic microsomal drug-metabolizing enzymes.[1][5][6] Its induction pattern is similar to that of phenobarbital, a classic inducer that primarily acts through the nuclear receptors, Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[1] This suggests that this compound likely mediates its effects through these xenobiotic-sensing pathways, leading to the transcriptional upregulation of target genes, most notably CYP2B and CYP3A subfamilies.
This application note will provide a comprehensive guide to designing and executing in vitro experiments to characterize the CYP induction profile of this compound.
Mechanistic Overview: The CAR/PXR Pathway
The induction of CYP enzymes by phenobarbital-like inducers is a well-characterized process involving the activation of the nuclear receptors CAR and PXR. These receptors act as xenobiotic sensors that, upon activation, translocate to the nucleus, heterodimerize with the retinoid X receptor (RXR), and bind to specific response elements in the promoter regions of target genes, thereby initiating their transcription.
Caption: CAR/PXR-mediated CYP induction pathway.
Experimental Design and Workflow
A robust investigation into the CYP-inducing properties of this compound requires a multi-faceted approach. The following workflow provides a logical progression from initial characterization to detailed mechanistic studies.
Caption: Experimental workflow for CYP induction studies.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Commercially available | CAS: 22821-89-2, MW: 225.1 g/mol |
| Cryopreserved Human Hepatocytes | Various | High-quality, plateable hepatocytes are recommended. |
| HepaRG™ Cells | Thermo Fisher Scientific | A suitable alternative to primary hepatocytes. |
| Cell Culture Media and Supplements | Supplier-specific | Follow recommendations for the chosen cell type. |
| Phenobarbital | Sigma-Aldrich | Positive control for CAR/PXR-mediated induction. |
| Rifampicin | Sigma-Aldrich | Positive control for PXR-mediated induction. |
| Omeprazole | Sigma-Aldrich | Positive control for AhR-mediated induction (CYP1A2). |
| Cytotoxicity Assay Kit (e.g., MTT, LDH) | Various | For determining non-toxic concentration range. |
| RNA Isolation Kit | Various | For gene expression analysis. |
| qRT-PCR Reagents | Various | For quantifying mRNA levels. |
| CYP Enzyme Activity Assay Kits | Promega, various | Luminescent or fluorescent assays for specific CYP isozymes. |
| LC-MS/MS reagents | Various | For gold-standard enzyme activity analysis. |
Detailed Experimental Protocols
Protocol 1: Determination of Non-Toxic Concentration Range
Rationale: It is crucial to distinguish between true enzyme induction and cellular stress responses. This protocol establishes the concentration range of this compound that does not cause significant cytotoxicity.
Procedure:
-
Cell Seeding: Plate cryopreserved human hepatocytes or HepaRG™ cells in 96-well plates according to the supplier's instructions. Allow cells to adhere and recover for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of concentrations. A starting range of 0.1 µM to 500 µM is recommended, based on cytotoxicity data for structurally related compounds.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., chlorpromazine).
-
Incubation: Incubate the cells for 48-72 hours, corresponding to the typical duration of an induction experiment.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) according to the manufacturer's protocol.[7]
-
Data Analysis: Determine the concentration at which a significant decrease in cell viability is observed. The highest non-toxic concentration should be used as the maximum concentration in subsequent induction studies.
Protocol 2: Dose-Response Study for CYP Induction
Rationale: This protocol aims to identify the optimal concentration of this compound for inducing CYP enzymes and to determine the EC50 (half-maximal effective concentration).
Procedure:
-
Cell Seeding: Plate hepatocytes in 24- or 48-well plates.
-
Treatment: Based on the results of the cytotoxicity assay, treat the cells with a range of non-toxic concentrations of this compound. A typical range might be from 0.1 µM to 100 µM.
-
Controls: Include the following controls:
-
Vehicle control (e.g., 0.1% DMSO)
-
Positive control for CAR/PXR induction: Phenobarbital (e.g., 750 µM - 1 mM)[8]
-
Positive control for PXR induction: Rifampicin (e.g., 10 µM)
-
Positive control for AhR induction: Omeprazole (e.g., 50 µM)
-
-
Incubation: Treat the cells for 48-72 hours, replacing the media with fresh compound-containing media every 24 hours.
-
Endpoint Analysis:
-
Gene Expression: At the end of the treatment period, lyse the cells and isolate total RNA. Perform qRT-PCR to quantify the mRNA levels of target CYP genes (e.g., CYP2B6, CYP3A4, CYP1A2) and a housekeeping gene (e.g., GAPDH).
-
Enzyme Activity: In parallel plates, measure the activity of the corresponding CYP enzymes using specific probe substrates and detection methods (e.g., luminescent assays or LC-MS/MS).[8]
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.
-
Plot the fold induction as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum induction).
-
Protocol 3: Mechanistic Study - CAR/PXR Activation Assay
Rationale: To confirm that this compound acts through the CAR and/or PXR pathways, a nuclear receptor activation assay can be performed.
Procedure:
-
Cell System: Utilize a commercially available cell line that is stably transfected with a luciferase reporter gene under the control of a CAR or PXR responsive element.[4][9][10][11][12]
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Controls:
-
Vehicle control
-
Positive control for CAR activation (e.g., CITCO)
-
Positive control for PXR activation (e.g., Rifampicin)[4]
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Perform a luciferase assay to measure the activation of the reporter gene.
-
Data Analysis: Calculate the fold activation relative to the vehicle control. Significant activation indicates that the compound interacts with the respective nuclear receptor.
Data Interpretation and Expected Outcomes
| Parameter | Expected Outcome for a Phenobarbital-like Inducer |
| Cytotoxicity | Minimal cytotoxicity at concentrations effective for induction. |
| CYP Induction Profile | Strong induction of CYP2B6 and CYP3A4. Minimal to no induction of CYP1A2. |
| Dose-Response | A clear dose-dependent increase in CYP mRNA and activity, allowing for EC50 calculation. |
| CAR/PXR Activation | Positive activation in a CAR and/or PXR reporter assay. |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure proper cell counting and mixing, use calibrated pipettes. |
| No induction observed | Compound concentration too low, inactive compound, poor cell health. | Verify compound integrity, perform a wider dose-response, check cell viability. |
| High background in assays | Contamination, reagent issues. | Use sterile technique, check reagent expiration dates. |
| Discrepancy between mRNA and activity | Compound is also an inhibitor, post-transcriptional regulation. | Measure both endpoints, consider time-course experiments. |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a cytochrome P-450 inducer. By systematically assessing cytotoxicity, dose-response for induction, and the underlying molecular mechanism, researchers can gain valuable insights into the toxicological and pharmacological properties of this compound. These studies are essential for understanding its potential for drug-drug interactions and for its application in basic research as a model phenobarbital-like inducer.
References
- 1. Induction of drug-metabolizing enzymes by phenobarbital in layered co-culture of a human liver cell line and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro induction by phenobarbital of drug monooxygenase activity in mouse isolated small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 4. Nuclear Receptor Activation | Evotec [evotec.com]
- 5. calpaclab.com [calpaclab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. Transactivation Assays to Assess Canine and Rodent Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Activation | PLOS One [journals.plos.org]
- 10. puracyp.com [puracyp.com]
- 11. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dichlorophenyl Methyl Sulphone in Cell Culture
Introduction: Unveiling a Key Metabolite in Xenobiotic Research
3,5-Dichlorophenyl methyl sulphone is a significant metabolite of the industrial chemical m-dichlorobenzene (m-DCB). While m-DCB itself shows modest biological activity, its metabolism leads to the formation of more active compounds. Seminal research has identified this compound as a potent, phenobarbital-like inducer of hepatic cytochrome P450 (CYP450) enzymes.[1] This activity is not attributed to the parent compound but rather to this specific sulphone metabolite, which forms through a complex process involving biliary excretion and metabolism by intestinal microflora.[2]
Understanding the biological effects of such metabolites is crucial in toxicology, drug development, and chemical safety assessment. The induction of CYP450 enzymes can dramatically alter the metabolism of other co-administered drugs or xenobiotics, leading to decreased efficacy or increased toxicity.[3][4] Therefore, this compound serves as a valuable research tool for in vitro studies aimed at elucidating the mechanisms of xenobiotic-induced enzyme induction and assessing potential drug-drug interactions.
This guide provides detailed application notes and protocols for utilizing this compound in cell culture models, focusing on its established role as a CYP450 inducer and its potential for cytotoxicity, a common characteristic of dichlorophenyl compounds.
Application 1: In Vitro Investigation of Cytochrome P450 Induction
The primary and most well-documented application of this compound is the induction of drug-metabolizing enzymes. In vivo studies have shown it to be a potent "phenobarbital-like" inducer, suggesting it acts through nuclear receptors like the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are master regulators of many CYP genes, including members of the CYP2B and CYP3A families.[5][6]
Scientific Rationale: Using this compound in hepatocyte-derived cell cultures, such as HepG2 or HepaRG cells, allows researchers to dissect the molecular mechanisms of CYP450 induction in a controlled human-relevant system.[7] This is critical for predicting a chemical's potential to cause drug-drug interactions. By treating cells with this compound, one can measure increases in specific CYP enzyme activity or gene expression to understand its regulatory effects.
Experimental Workflow: CYP450 Induction Assay
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenobarbital-induced expression of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 3,5-Dichlorophenyl methyl sulphone in toxicology research
An In-Depth Guide to the Application of 3,5-Dichlorophenyl Methyl Sulphone in Toxicological Research
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the toxicological assessment of this compound. It offers both foundational knowledge and actionable protocols to investigate its biological effects.
Introduction and Scientific Context
This compound is a significant metabolite of m-dichlorobenzene, a compound used in various industrial applications.[1] Its toxicological relevance stems from its role as a primary mediator of the biological activity of the parent compound.[1] Specifically, it is a potent, phenobarbital-like inducer of hepatic microsomal enzymes, such as cytochrome P-450.[1] This characteristic places it at a critical intersection of xenobiotic metabolism, drug-drug interactions, and potential organ toxicity. Understanding the toxicological profile of this metabolite is crucial for accurately assessing the risks associated with m-dichlorobenzene exposure.
Studies on structurally related dichlorophenyl compounds, such as p,p'-dichlorodiphenyl sulfone and N-(3,5-dichlorophenyl)succinimide (NDPS), have revealed significant toxicological concerns, including hepatotoxicity and potent nephrotoxicity.[2][3][4][5] This context underscores the necessity of rigorously evaluating this compound to elucidate its specific mechanisms of toxicity and contribution to dichlorobenzene-induced pathology.
Core Toxicological Mechanisms and Rationale for Investigation
The toxicological effects of this compound are believed to be driven by its metabolic activation and subsequent interaction with cellular machinery. The primary areas of investigation are outlined below.
Hepatic Enzyme Induction
As a phenobarbital-like inducer, this compound significantly increases the expression and activity of cytochrome P-450 enzymes and aminopyrine N-demethylase.[1] This induction can alter the metabolic pathways of other xenobiotics, potentially increasing their toxicity or reducing their efficacy. The primary causality behind this line of investigation is to determine how the sulphone metabolite modifies the cell's metabolic landscape, a key factor in chemical safety assessment.
Oxidative Stress
A common pathway for chemical-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This occurs when the production of ROS overwhelms the cell's antioxidant defenses, such as glutathione (GSH), causing damage to lipids, proteins, and DNA.[6][7] Investigating ROS production is mechanistically critical, as it can be a direct consequence of altered metabolic activity (e.g., inefficient P450 cycling) and a primary driver of cellular injury and apoptosis.
Organ-Specific Toxicity: Liver and Kidney
-
Hepatotoxicity: Given its role in inducing hepatic enzymes, the liver is a primary target. Studies on analogous compounds have shown effects ranging from centrilobular hepatocyte hypertrophy to overt necrosis.[2][4]
-
Nephrotoxicity: The kidney is a critical organ for the filtration and excretion of metabolites. Related dichlorophenyl compounds are known to cause acute nephrotoxicity, specifically targeting the proximal tubules.[5][8] Therefore, assessing kidney function and pathology is a mandatory component of a comprehensive toxicological profile.
The following diagram illustrates the proposed metabolic and toxicological pathway.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity induced by N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Acute nephrotoxicity induced by N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative brain and cerebellum injury induced by d-galactosamine: Protective effect of S-methyl methionine sulfonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(3,5-dichlorophenyl)succinimide nephrotoxicity in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Solubility of 3,5-Dichlorophenyl Methyl Sulphone in Various Solvents
For: Researchers, scientists, and drug development professionals
Introduction
3,5-Dichlorophenyl methyl sulphone is a chemical compound of interest in various fields of research, including as a metabolite of m-dichlorobenzene.[1] A fundamental physicochemical property that underpins its utility and behavior in chemical and biological systems is its solubility. Understanding the solubility of this compound in a range of solvents is critical for a variety of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 22821-89-2; Molecular Formula: C7H6Cl2O2S; Molecular Weight: 225.1 g/mol ).[2] Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine its solubility in their own laboratory settings. This includes a qualitative assessment of expected solubility based on solvent properties and detailed, step-by-step protocols for quantitative solubility determination.
Physicochemical Properties & Predicted Solubility
The structure of this compound, with its dichlorinated aromatic ring and a polar methyl sulphone group, suggests a molecule with moderate polarity. The "like dissolves like" principle is a useful starting point for predicting solubility.[3] Solvents with similar polarity to the solute are generally more effective at dissolving it.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar sulphone group can interact favorably with these polar solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The potential for hydrogen bonding with the sulphone's oxygen atoms may enhance solubility. |
| Non-Polar | Hexane, Heptane, Toluene | Low | The significant polarity of the sulphone group is unlikely to be well-solvated by non-polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions. |
| Aqueous | Water | Low | The hydrophobic dichlorophenyl ring is expected to significantly limit solubility in water. |
Note: These are predictions and should be confirmed experimentally.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Protocols for Quantitative Solubility Determination
The following protocols provide detailed methodologies for accurately measuring the solubility of this compound.
Protocol 1: Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
-
Protocol 2: High-Throughput Screening (HTS) Solubility Assay
This method is suitable for rapidly assessing solubility in multiple solvents, particularly in early-stage drug discovery.
Objective: To estimate the kinetic solubility of this compound in a multi-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected aqueous buffers and organic solvents
-
96-well plates (polypropylene for storage, clear for reading)
-
Plate shaker
-
Plate reader with UV-Vis or nephelometry capabilities
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add the selected solvents or buffers to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration.
-
-
Incubation and Precipitation:
-
Seal the plate and shake for a specified period (e.g., 1-2 hours) at room temperature.
-
Allow the plate to stand, and observe for any precipitation.
-
-
Analysis:
-
Measure the turbidity (nephelometry) or the absorbance of the solution in each well using a plate reader. A decrease in absorbance or an increase in turbidity compared to controls indicates precipitation and that the solubility limit has been exceeded.
-
Data Interpretation and Considerations
-
Equilibrium vs. Kinetic Solubility: The shake-flask method measures thermodynamic (equilibrium) solubility, which is the true saturation point. HTS methods typically measure kinetic solubility, which can be influenced by the rate of precipitation and may result in higher apparent solubility values.
-
Temperature Dependence: The solubility of solids in liquids is generally temperature-dependent. It is crucial to control the temperature during experiments and to report the temperature at which the solubility was determined.
-
Solvent Purity: The purity of the solvents used can significantly impact solubility measurements. Always use high-purity, analytical grade solvents.
-
Solid Form: The crystalline form (polymorph) of the solid can affect its solubility. Ensure that the same solid form is used consistently throughout the experiments.
Conclusion
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metabolic Study of 3,5-Dichlorophenyl Methyl Sulphone
Foreword: Unraveling the Metabolic Journey of a Key Xenobiotic Metabolite
3,5-Dichlorophenyl methyl sulphone (DCPMS) represents a critical focal point in the study of xenobiotic metabolism, particularly concerning organochlorine compounds. It is not the parent compound but a significant metabolite of m-dichlorobenzene that elicits potent biological activity.[1] Understanding the formation, fate, and effects of DCPMS is paramount for toxicological risk assessment and in the broader context of drug development, where metabolic pathways dictate the efficacy and safety of novel chemical entities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the metabolic profile of DCPMS. We will delve into the scientific rationale behind experimental designs, provide detailed protocols for both in vitro and in vivo studies, and outline the analytical methodologies required for robust quantification and identification of relevant metabolites. This document is structured to provide not just a set of instructions, but a deeper understanding of the scientific principles that underpin each step, ensuring the generation of high-quality, reproducible data.
Part 1: The Biological Significance and Formation of this compound
DCPMS is a sulfur-containing metabolite of m-dichlorobenzene.[1] The metabolic activation of m-dichlorobenzene to its methylsulfonyl metabolites is a complex process that involves the crucial participation of the intestinal microflora.[2] Precursors excreted in the bile are metabolized by gut bacteria, leading to the formation of methyl sulfones, including DCPMS.[2]
One of the most significant biological activities of DCPMS is its ability to induce hepatic microsomal drug-metabolizing enzymes.[1] Studies in rats have demonstrated that DCPMS is a potent phenobarbital-like inducer of cytochrome P450 (CYP) enzymes.[1] This induction can have profound effects on the metabolism of other xenobiotics, including drugs, potentially leading to altered efficacy or toxicity.
Part 2: In Vitro Metabolic Studies: Probing the Intrinsic Metabolism of DCPMS
In vitro systems are indispensable tools for elucidating the fundamental metabolic pathways of a compound in a controlled environment. Liver microsomes, which are rich in CYP enzymes, are a cornerstone of these investigations.[3]
Scientific Rationale: The Power of Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. By incubating DCPMS with liver microsomes in the presence of necessary cofactors like NADPH, we can simulate the oxidative metabolism that occurs in the liver. This allows for the identification of primary oxidative metabolites and the determination of metabolic stability.
Experimental Workflow: In Vitro Metabolism of DCPMS
Caption: Workflow for in vitro metabolism of 3,5-DCPMS using liver microsomes.
Detailed Protocol: Microsomal Stability Assay for this compound
Objective: To determine the metabolic stability of DCPMS in liver microsomes and identify potential Phase I metabolites.
Materials:
-
This compound (DCPMS)
-
Pooled liver microsomes (human or relevant animal species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubator/shaking water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DCPMS (e.g., 10 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Keep all reagents on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration of 0.5 mg/mL)
-
DCPMS stock solution (final concentration of 1 µM)
-
-
Prepare a negative control reaction without the NADPH regenerating system.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately terminate the reaction by adding two volumes of ice-cold acetonitrile (e.g., 100 µL) to the aliquot. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining DCPMS at each time point and to screen for the appearance of potential metabolites.
-
Predicted Metabolic Pathways of DCPMS
Based on the metabolism of its parent compound, m-dichlorobenzene, which undergoes hydroxylation to form dichlorophenols and dichlorocatechols, it is plausible that DCPMS could undergo similar Phase I oxidative metabolism.[4][5][6] These hydroxylated metabolites could then be subject to Phase II conjugation reactions, such as glucuronidation and sulfation.[7][8][9]
Caption: Predicted metabolic pathway of this compound.
Part 3: In Vivo Metabolic Studies: A Holistic View in a Living System
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism, providing a more complete picture of its metabolic fate.
Scientific Rationale: The Importance of Animal Models
Animal models, such as rats, are crucial for in vivo metabolic studies as they allow for the investigation of the complex interplay between different organs and systems in the metabolism of a compound. The finding that the formation of DCPMS from m-dichlorobenzene is dependent on intestinal microflora underscores the necessity of in vivo models to capture this crucial aspect of its biotransformation.[2][10]
Experimental Workflow: In Vivo Metabolism of DCPMS in Rats
Caption: Workflow for in vivo metabolism study of 3,5-DCPMS in rats.
Detailed Protocol: In Vivo Metabolic Fate of this compound in Rats
Objective: To investigate the distribution, metabolism, and excretion of DCPMS in rats.
Materials:
-
This compound (DCPMS)
-
Male Sprague-Dawley or Wistar rats
-
Vehicle for dosing (e.g., corn oil for oral gavage)
-
Metabolic cages for urine and feces collection
-
Equipment for blood collection and tissue harvesting
-
Sample processing reagents (e.g., homogenization buffer, organic solvents)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the experimental conditions for at least one week.
-
Administer a single dose of DCPMS to the rats (e.g., 50 mg/kg via oral gavage). Include a vehicle control group.
-
-
Sample Collection:
-
Place rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At the end of the study (e.g., 48 hours), euthanize the animals and harvest key tissues (liver, kidneys, adipose tissue, etc.).
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Urine and Feces: Homogenize feces samples.
-
Tissues: Homogenize tissue samples in an appropriate buffer.
-
Extraction: Perform metabolite extraction from plasma, urine, feces, and tissue homogenates. This may involve protein precipitation with acetonitrile or a more extensive solid-phase extraction (SPE) cleanup.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS to quantify DCPMS and identify its metabolites in each matrix.
-
Part 4: Analytical Methodologies for DCPMS and its Metabolites
The sensitive and specific quantification of DCPMS and its potential metabolites in complex biological matrices is critical for successful metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose.[11][12] Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool, particularly for the analysis of methyl sulfone metabolites.[13]
Sample Preparation for Mass Spectrometry Analysis
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analytes of interest.
-
Protein Precipitation: A simple and common method for plasma and tissue homogenates is to add 2-3 volumes of a cold organic solvent like acetonitrile, followed by centrifugation.
-
Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can provide a more thorough cleanup. A C18 or mixed-mode sorbent can be effective for trapping DCPMS and its metabolites.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate can also be used to extract DCPMS from aqueous samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is well-suited for the analysis of thermally stable and volatile compounds like methyl sulfones.
| Parameter | Recommendation |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector | Splitless, 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Predicted Mass Spectral Fragmentation of this compound:
The mass spectrum of DCPMS is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH3) and the sulfonyl group (SO2).
-
Molecular Ion (M+): m/z 224 (with two 35Cl isotopes)
-
[M-CH3]+: m/z 209
-
[M-SO2]+: m/z 160
-
[C6H3Cl2]+: m/z 145
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of metabolites, including potential hydroxylated and conjugated forms of DCPMS.
| Parameter | Recommendation |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.3 mL/min |
| MS Ionization | Electrospray Ionization (ESI) in both positive and negative modes |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions for DCPMS and a Predicted Metabolite:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 3,5-DCPMS | 225 [M+H]+ | 145 [M+H-SO2-CH3]+ | Positive |
| Hydroxylated DCPMS | 241 [M+H]+ | 161 [M+H-SO2-CH3]+ | Positive |
| DCPMS | 223 [M-H]- | 159 [M-H-SO2]- | Negative |
| Hydroxylated DCPMS | 239 [M-H]- | 175 [M-H-SO2]- | Negative |
Part 5: Data Interpretation and Concluding Remarks
The data generated from these studies will provide a comprehensive metabolic profile of this compound.
-
In vitro data will reveal the intrinsic metabolic stability and the primary oxidative metabolites formed by hepatic enzymes.
-
In vivo data will provide a complete picture of the absorption, distribution, metabolism, and excretion of DCPMS, including the role of the gut microbiota and the formation of conjugated metabolites.
By combining these approaches, researchers can gain a thorough understanding of the metabolic fate of DCPMS. This knowledge is crucial for assessing its toxicological potential and for understanding its role as a modulator of drug metabolism. The protocols and methodologies outlined in these application notes provide a robust framework for conducting these important metabolic investigations.
References
- 1. IDENTIFICATION OF SULFUR-CONTAINING METABILITES OF m-DICHLOROBENZENE AND THEIR DISPOSITION AND RELATIONSHIP WITH GLUTATHIONE IN RATS | CiNii Research [cir.nii.ac.jp]
- 2. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion kinetics of 1,3-dichlorobenzene and its urinary metabolites after controlled airborne exposure in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1998047843A1 - Process for the hydroxylation of 1,4-dichlorobenzene - Google Patents [patents.google.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. scispace.com [scispace.com]
- 13. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Procurement and Qualification of High-Purity 3,5-Dichlorophenyl Methyl Sulphone for Advanced Research
Abstract
3,5-Dichlorophenyl methyl sulphone (CAS No. 22821-89-2) is a chemical entity of significant interest in contemporary biomedical research. It is recognized both as a key metabolite of m-dichlorobenzene, serving as a potent phenobarbital-like inducer of hepatic cytochrome P-450 enzymes, and as a valuable building block in the synthesis of novel targeted protein degraders.[1][2] The integrity of experimental data derived from its use is directly contingent upon the purity and structural identity of the starting material. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, analytical verification, and safe handling of high-purity this compound to ensure experimental reproducibility and validity.
Compound Profile and Scientific Context
This compound is an organochlorine compound whose utility in research spans toxicology and medicinal chemistry. Its biological activity as an inducer of drug-metabolizing enzymes makes it a critical tool for studies in toxicology and drug-drug interactions.[2] More recently, its structural motifs have been incorporated into libraries of "Protein Degrader Building Blocks," highlighting its potential in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1]
Given these high-stakes applications, the presence of impurities—such as isomers (e.g., 3,4-dichlorophenyl methyl sulphone), precursors, or reaction byproducts—can lead to confounding results, misinterpretation of biological data, and a lack of reproducibility. Therefore, rigorous analytical qualification of each purchased batch is not merely a recommendation but a prerequisite for sound scientific research.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22821-89-2 | [1][3] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][3] |
| Molecular Weight | 225.09 g/mol | [3] |
| IUPAC Name | 1,3-dichloro-5-(methylsulfonyl)benzene | |
| Synonyms | 3,5-Dichlorophenyl methyl sulfone | [3] |
| Typical Purity | ≥98% | [1] |
| Storage Conditions | Room temperature, in a dry, tightly sealed container | [1][3] |
Sourcing and Supplier Qualification
The procurement of a high-purity research chemical begins with the careful selection and vetting of a supplier. A Certificate of Analysis (CoA) is the primary document for initial assessment, but independent verification is crucial for ensuring the material's quality.
Initial Supplier Vetting
When selecting a supplier, prioritize those who provide comprehensive, batch-specific CoAs that include not just a purity statement (e.g., ">98%"), but also the analytical method used for determination (e.g., HPLC, GC) and accompanying spectral data (e.g., ¹H NMR, MS). Reputable suppliers will readily provide this information.[3]
The Supplier Qualification Workflow
A systematic approach to qualifying a new supplier or a new batch from an existing supplier is essential. This workflow ensures that only material meeting the stringent requirements of the research is introduced into experiments.
Caption: Supplier and Batch Qualification Workflow.
Protocols for Analytical Verification
Upon receipt of a qualification sample, a series of analytical tests should be performed to independently verify the identity, purity, and structural integrity of the this compound.
Protocol 3.1: Purity Assessment by Reverse-Phase HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any non-volatile impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. This method can accurately quantify the purity as a percentage of the total detected peak area.[4]
Methodology:
-
Instrumentation: HPLC system with a UV/Vis detector, such as a Photodiode Array (PDA) detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, as a mobile phase modifier)
-
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Chromatographic Conditions:
Parameter Recommended Setting Mobile Phase A Water + 0.1% TFA Mobile Phase B Acetonitrile + 0.1% TFA Gradient 10% B to 90% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Detection 225 nm or 254 nm Injection Vol. 10 µL -
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Acceptance Criterion: Purity ≥ 98.0%.
-
Protocol 3.2: Identity Confirmation by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular weight of volatile and semi-volatile compounds. It provides definitive evidence of the compound's identity and can help identify volatile impurities. For methyl sulfones, GC-MS is a well-established analytical method.[6]
Methodology:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like Ethyl Acetate or Dichloromethane.
-
GC-MS Parameters:
Parameter Recommended Setting GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) Inlet Temperature 250 °C Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min Carrier Gas Helium, constant flow ~1 mL/min Ionization Mode Electron Ionization (EI) at 70 eV MS Scan Range 50 - 350 m/z -
Data Analysis:
-
Examine the mass spectrum of the major peak.
-
Confirm the presence of the molecular ion [M]⁺ at m/z ≈ 224 (accounting for chlorine isotopes). The isotopic pattern for two chlorine atoms (³⁵Cl₂ ≈ 100%, ³⁵Cl³⁷Cl ≈ 65%, ³⁷Cl₂ ≈ 10%) should be visible.
-
Look for characteristic fragment ions, such as [M-CH₃]⁺, which is a common fragmentation pattern for methyl sulfones.[6]
-
Acceptance Criterion: The observed molecular ion and isotopic pattern must be consistent with the C₇H₆Cl₂O₂S formula.
-
Protocol 3.3: Structural Verification by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, including the number and connectivity of atoms. ¹H NMR is used to confirm the presence and arrangement of hydrogen atoms, providing a unique fingerprint for the compound.
Methodology:
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~3.1 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl (CH₃) group attached to the sulfone.
-
~7.7-8.0 ppm (multiplet/structured signals, 3H): These signals correspond to the three protons on the dichlorinated aromatic ring. The substitution pattern (protons at C2, C4, C6) will result in a specific splitting pattern that confirms the 3,5-dichloro substitution.
-
Acceptance Criterion: The observed chemical shifts, integration values, and splitting patterns must be consistent with the known structure of this compound.
-
Data Interpretation and Batch Acceptance
The data from all analytical tests must be synthesized to make a final decision on the quality of the material. A logical decision-making process ensures that only high-quality material is used in research.
Caption: Analytical Workflow for Batch Acceptance.
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[7]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Keep it away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][9]
Conclusion
The reliability of research in toxicology and drug discovery is fundamentally dependent on the quality of the chemical reagents used. For a compound like this compound, with its potent biological activities, stringent quality control is non-negotiable. By implementing the supplier qualification workflow and analytical protocols detailed in this guide, researchers can confidently ensure the identity and purity of their material, thereby enhancing the validity, integrity, and reproducibility of their scientific findings.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Definitive Characterization of 3,5-Dichlorophenyl methyl sulphone: A High-Resolution UPLC-UV Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate characterization of 3,5-Dichlorophenyl methyl sulphone. This compound is of significant interest as a potential metabolite, process impurity, or synthetic building block in pharmaceutical development.[1][2][3] The described method leverages reversed-phase UPLC with UV detection to provide excellent separation efficiency, peak symmetry, and sensitivity, making it suitable for purity assessment, impurity profiling, and quality control applications. The causality behind critical experimental choices, from mobile phase composition to column chemistry, is explained to ensure methodological transparency and facilitate adaptation.
Introduction and Scientific Rationale
This compound is a halogenated aromatic sulfone whose presence, even at trace levels, can be critical to the safety and efficacy profile of a drug substance. As a metabolite of compounds like m-dichlorobenzene, its characterization is vital in toxicological and pharmacological studies.[2] Furthermore, in synthetic chemistry, it may arise as an impurity or be used as a key intermediate.[1][3] Therefore, a precise and reliable analytical method is imperative for its quantification and purity control.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing sub-2 µm particle columns to achieve faster separations with superior resolution and sensitivity.[4][5][6] This enhanced performance is crucial for resolving the main analyte from closely related impurities, a common challenge in pharmaceutical analysis.[7] This guide provides a comprehensive protocol grounded in the principles of modern chromatography for the definitive analysis of this compound.
Principle of the UPLC Method
The method is based on reversed-phase chromatography, a technique ideally suited for the separation of moderately non-polar molecules like this compound. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 bonded silica) and a polar mobile phase.
The analyte, possessing significant hydrophobic character due to its dichlorinated phenyl ring, is retained by the C18 column. A gradient elution, starting with a highly aqueous mobile phase and progressively increasing the proportion of an organic solvent (acetonitrile), is employed. This increasing mobile phase strength systematically decreases the retention of the analyte, causing it to elute from the column. The use of a mild acid, such as formic acid, in the mobile phase is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the column's stationary phase.[8]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, ≥98% purity (CAS: 22821-89-2).[1]
-
Solvents: Acetonitrile (UPLC/MS-grade), Methanol (UPLC/MS-grade).[8]
-
Aqueous Phase: High-purity water, 18.2 MΩ·cm (e.g., from a Milli-Q® system).[9]
-
Additive: Formic acid, LC-MS grade.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.[7]
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Expert Rationale: The Ethylene Bridged Hybrid (BEH) particle technology provides exceptional stability across a wide pH range and high efficiency, making it a robust choice for method development and routine analysis.[10][11] The C18 stationary phase offers the necessary hydrophobicity for retaining the target analyte.[12]
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Column Temperature | 40 °C[8] |
| Injection Volume | 2.0 µL |
| Detection | PDA Detector, 225 nm |
| Data Acquisition Rate | 20 points/sec |
Causality Behind Parameter Selection:
-
Gradient Elution: A gradient is essential for eluting the main compound with a good peak shape while also ensuring that any more strongly retained impurities are washed from the column, providing a complete impurity profile.[4]
-
Column Temperature (40 °C): Elevated and controlled column temperature reduces mobile phase viscosity, lowering system backpressure. More importantly, it ensures highly reproducible retention times by mitigating the impact of ambient temperature fluctuations.[8]
-
Detection Wavelength (225 nm): As an aromatic compound, this compound absorbs UV light.[13] While 254 nm is a common starting point, analysis of the UV spectrum via PDA detection indicates a higher absorbance at lower wavelengths. 225 nm was selected to maximize sensitivity for both the main peak and potential impurities.
Step-by-Step Methodologies
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assessing purity and detector response.
Protocol Insight: The diluent composition is matched to the initial mobile phase conditions as closely as possible to prevent peak distortion or splitting, which can occur if the sample is injected in a solvent significantly stronger than the mobile phase.[14]
Sample Preparation
-
Solid Sample: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Follow steps 1.2 and 1.3 from the Standard Solution Preparation protocol to create a 0.1 mg/mL sample solution.
-
Filtration: Prior to injection, filter the final sample solution through a 0.22 µm PVDF or PTFE syringe filter to remove any particulates that could damage the UPLC system or column.[15] Proper sample preparation is crucial for obtaining accurate results and extending instrument lifespan.[9]
UPLC Analysis Workflow
The logical flow of the analytical process is depicted in the diagram below.
Caption: UPLC characterization workflow from sample preparation to final data analysis.
-
System Equilibration: Purge all solvent lines and allow the column to equilibrate with the initial mobile phase conditions (30% B) for at least 10 column volumes (approximately 5 minutes) or until a stable baseline is achieved.
-
Blank Injection: Perform an injection of the diluent to ensure the system is clean and free from interfering peaks.
-
System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.
-
Analysis: Inject the prepared sample solution(s).
-
Data Processing: Integrate all peaks in the resulting chromatogram. Identify the this compound peak by comparing its retention time to that of the standard. Calculate the area percent purity.
Expected Results and Self-Validation
-
Retention Time: The primary peak for this compound is expected to elute at approximately 2.5 - 3.0 minutes under the specified conditions.
-
Peak Shape: The peak should be sharp and symmetrical, with a USP tailing factor between 0.9 and 1.5.
-
Resolution: The gradient method is designed to provide excellent resolution between the main analyte and potential process-related impurities or degradants.
-
Trustworthiness through Validation: For use in a regulated environment, this method should be fully validated according to ICH Q2(R2) guidelines.[14] Key validation parameters include specificity (demonstrated by forced degradation studies), linearity (across a range of concentrations), accuracy, precision (repeatability and intermediate precision), and robustness (testing small, deliberate changes to method parameters).[16][17] Successful validation ensures the method is reliable, reproducible, and fit for its intended purpose.
Conclusion
This application note provides a highly efficient and reliable UPLC method for the characterization of this compound. The use of sub-2 µm particle column technology results in a rapid analysis time of 5 minutes, significantly increasing sample throughput compared to traditional HPLC methods. The detailed protocol and explanation of experimental choices offer a solid foundation for researchers, quality control analysts, and drug development professionals to implement this method for purity testing and impurity analysis, ensuring the quality and consistency of their materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. organomation.com [organomation.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. s4science.at [s4science.at]
- 16. researchgate.net [researchgate.net]
- 17. stability-indicating uplc method: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichlorophenyl Methyl Sulphone
Welcome to the technical support center for the synthesis of 3,5-Dichlorophenyl methyl sulphone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Introduction: The Synthetic Landscape
The synthesis of this compound (CAS 22821-89-2) is a critical process for various research applications, including its use as a metabolite standard or as a building block in medicinal chemistry.[1][2] The most reliable and common synthetic route involves a two-step process:
-
Formation of the Sulfide Precursor: Synthesis of 3,5-Dichlorophenyl methyl sulfide.
-
Oxidation: Conversion of the sulfide to the target sulfone.
The primary challenges in this synthesis typically arise during the oxidation step, where incomplete conversion or difficult purification can significantly lower the overall yield. This guide will focus heavily on troubleshooting and optimizing this critical transformation.
Overall Reaction Pathway
The transformation from the sulfide precursor to the final sulfone product proceeds through a sulfoxide intermediate. Complete conversion past the sulfoxide is essential for high yield and purity of the target sulfone.
Caption: General two-step oxidation pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Issue 1: Low Yield & Incomplete Conversion to Sulfone
You've completed the reaction, but analysis (TLC, LC-MS, or ¹H NMR) shows a significant amount of starting sulfide or the sulfoxide intermediate remaining.
Q: My reaction has stalled, leaving a mixture of sulfide, sulfoxide, and sulfone. How can I drive it to completion?
A: This is the most common issue and typically points to suboptimal reaction conditions or insufficient oxidizing power. The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone.[3] Therefore, achieving full conversion requires ensuring the conditions are sufficient for the second, slower step.
Probable Causes & Recommended Actions:
-
Insufficient Oxidant Stoichiometry:
-
Causality: The reaction requires a minimum of two equivalents of the oxidizing agent per equivalent of sulfide. Often, a slight excess is needed to ensure the reaction goes to completion, accounting for any potential decomposition of the oxidant.
-
Solution: Increase the equivalents of your oxidizing agent. If you used 2.1 equivalents, try increasing to 2.5 or even 3.0 equivalents. Add the extra oxidant portion-wise and monitor the reaction progress.
-
-
Reaction Temperature is Too Low:
-
Causality: The activation energy for oxidizing the sulfoxide to the sulfone is higher than that for the sulfide-to-sulfoxide step. Insufficient thermal energy can cause the reaction to stall at the intermediate stage.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-50 °C. For more robust systems, refluxing may be necessary. Always monitor for potential side product formation at higher temperatures.
-
-
Inadequate Reaction Time:
-
Causality: As a kinetically controlled process, the reaction simply may not have had enough time to reach completion, especially if the temperature or oxidant concentration is not optimal.
-
Solution: Extend the reaction time. Monitor the reaction every few hours using a suitable analytical method (e.g., TLC). Continue until no more sulfoxide is observed.
-
-
Choice of Oxidant:
-
Causality: Not all oxidants are created equal. Some are kinetically slower and may not be powerful enough to efficiently convert the electron-poor 3,5-dichlorophenyl methyl sulfoxide to the sulfone under mild conditions.[4]
-
Solution: Consider a more potent oxidizing system. The table below compares common choices. Using hydrogen peroxide in acetic acid is often effective and environmentally benign.[5]
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | 30-35% aq. solution in Acetic Acid or Formic Acid, RT to 60 °C | Inexpensive, "green" (byproduct is water), effective.[6] | Can require acidic conditions; rate can be slow at RT. |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to RT | Highly effective, generally clean reactions. | Can be explosive, relatively expensive, byproduct requires removal. |
| Oxone® (KHSO₅) | MeOH/H₂O or CH₃CN/H₂O, RT | Stable solid, easy to handle, powerful oxidant.[7] | Requires aqueous solvent mixtures, can be acidic. |
| KMnO₄ | Acetone or Acetic Acid, 0 °C to RT | Very strong oxidant, inexpensive. | Can be difficult to control, can cleave other functional groups, generates MnO₂ waste.[8] |
Issue 2: Complex Product Mixture & Byproduct Formation
Your reaction is complete, but you observe multiple unexpected spots on your TLC plate or peaks in your LC-MS that do not correspond to the starting material, intermediate, or product.
Q: I've consumed all my starting material, but the yield is still low and purification is a nightmare. What's going wrong?
A: This suggests that side reactions are competing with the desired oxidation pathway. The cause is often overly harsh reaction conditions or reactive impurities.
Probable Causes & Recommended Actions:
-
Overly Aggressive Conditions:
-
Causality: Excessively high temperatures or a very powerful, non-selective oxidant can lead to reactions on the aromatic ring or cleavage of the methyl group. While the 3,5-dichloro-substituted ring is relatively deactivated, aggressive conditions can still lead to degradation.
-
Solution: Reduce the reaction temperature. Switch to a milder, more selective oxidant (e.g., move from KMnO₄ to H₂O₂/AcOH). Ensure controlled, slow addition of the oxidant to manage any exotherms.
-
-
Purity of Starting Materials:
-
Causality: Impurities in the starting 3,5-dichlorophenyl methyl sulfide or the solvent can lead to a cascade of side reactions. For instance, residual base or nucleophiles from the sulfide synthesis could react with the oxidant or the product.
-
Solution: Re-purify the starting sulfide via column chromatography or distillation before the oxidation step. Use high-purity, anhydrous solvents.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable protocol for the oxidation step?
A: A robust and widely cited method for oxidizing sulfides to sulfones is the use of hydrogen peroxide in a suitable acidic solvent. This method is favored for its low cost, safety profile, and environmentally friendly nature.[5]
Experimental Protocol: H₂O₂ Oxidation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-Dichlorophenyl methyl sulfide in glacial acetic acid (approx. 5-10 mL per gram of sulfide).
-
Oxidant Addition: To the stirred solution, slowly add 2.5 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise via an addition funnel. The addition should be controlled to keep the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC-MS. The sulfone product will be more polar than the sulfoxide, which is more polar than the starting sulfide. The reaction is complete when the sulfoxide spot/peak is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. The product will often precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol or hexanes.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure this compound.
Q2: How can I effectively purify the final product if recrystallization fails?
A: If the crude product contains significant amounts of the sulfoxide intermediate, their similar polarities can make recrystallization challenging.
-
Column Chromatography: Silica gel chromatography is the most reliable method. A gradient elution starting with a nonpolar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity will effectively separate the less polar sulfide, the intermediate sulfoxide, and the most polar sulfone product.
-
Acid/Base Wash: A patent for purifying aromatic sulfones describes a process of dissolving the crude product in an aqueous caustic solution (like 10% NaOH), followed by filtration to remove insoluble impurities, and then re-precipitating the pure sulfone by neutralizing with an acid (like acetic acid) to a pH of 4-6.[9] This can be an effective method for removing non-acidic impurities.
Q3: What are the key safety considerations for this synthesis?
A:
-
Oxidizing Agents: Many oxidizing agents (especially m-CPBA and concentrated H₂O₂) are highly reactive and potentially explosive. Handle them with care, avoid contact with metals, and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exothermic Reactions: The oxidation of sulfides is an exothermic process. Add the oxidant slowly and with cooling if necessary to maintain control over the reaction temperature.
-
Solvents: Acetic acid is corrosive. Chlorinated solvents like CH₂Cl₂ are toxic. Always perform reactions in a well-ventilated fume hood.
Q4: Are there alternative, more modern methods for synthesizing aryl sulfones?
A: Yes, while sulfide oxidation is classic, modern cross-coupling methods have been developed. These often involve coupling aryl halides or boronic acids with a sulfinate salt or an SO₂ surrogate, frequently using a palladium or copper catalyst.[10][11] For example, a transition-metal-free synthesis from arylsulfinic acid salts and diaryliodonium salts has been developed, offering mild reaction conditions.[10] These methods can be advantageous if the sulfide precursor is difficult to prepare but are generally more expensive and complex than the oxidation route.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 9. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Technical Support Center: 3,5-Dichlorophenyl Methyl Sulphone Mass Spectrometry Detection
Welcome to the technical support center for the mass spectrometry analysis of 3,5-Dichlorophenyl methyl sulphone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to resolve issues effectively.
Introduction
This compound is a metabolite of m-dichlorobenzene and its detection is crucial in various toxicological and environmental studies.[1] This guide provides a comprehensive resource for troubleshooting common issues encountered during its analysis by mass spectrometry, covering both liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS) techniques.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the analysis of this compound.
Q1: What is the molecular weight of this compound?
The molecular formula for this compound is C7H6Cl2O2S, which corresponds to a molecular weight of approximately 225.1 g/mol .
Q2: Which ionization technique is best for this compound, ESI or APCI?
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's properties and the sample matrix.
-
ESI is generally suitable for polar to moderately polar compounds that are pre-ionized in solution. Given the presence of the polar sulfone group, ESI is a viable option.
-
APCI is better suited for less polar and more volatile compounds.[2] Since this compound has a degree of volatility that makes it amenable to GC-MS, APCI could also be effective, particularly if the mobile phase is less polar.[1]
A comparative evaluation of both sources is recommended to determine the optimal choice for your specific conditions, as ESI can sometimes be more susceptible to matrix effects than APCI.[3]
Q3: Is GC-MS a suitable technique for analyzing this compound?
Yes, GC-MS is a suitable and documented technique for the analysis of this compound, as it has been identified as a metabolite in biological samples using this method.[1] The volatility of the compound allows for its separation and detection by gas chromatography.
Q4: What are the expected isotopic patterns for fragments containing two chlorine atoms?
Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing two chlorine atoms will exhibit a characteristic isotopic pattern. You will observe a cluster of peaks, with the most abundant peak (M), a peak at M+2 that is approximately 65% of the M peak's intensity, and a smaller peak at M+4 that is about 10% of the M peak's intensity. This pattern is a powerful tool for identifying chlorine-containing fragments in your mass spectrum.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your analysis.
Issue 1: Poor or No Signal Intensity
I am not seeing a peak for this compound, or the signal is very weak. What should I do?
This is a common issue that can stem from multiple factors, from sample preparation to instrument settings.
References
preventing degradation of 3,5-Dichlorophenyl methyl sulphone in solution
Welcome to the Technical Support Center for 3,5-Dichlorophenyl Methyl Sulphone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, primarily:
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of chlorinated aromatic compounds.[1][2] The energy from light can lead to the formation of reactive species that attack the molecule.
-
Hydrolysis: The sulfone group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. While generally stable, prolonged exposure to harsh pH environments should be avoided.[3]
-
Thermal Stress: Although methyl sulfones are known for their high thermal stability, elevated temperatures can accelerate degradation over time.[4][5]
-
Reactive Solutes: The presence of strong oxidizing or reducing agents in the solution can also lead to the degradation of the compound.
Q2: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be stored under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Controlled Temperature: While the solid compound is stable at room temperature, for long-term storage of solutions, refrigeration (2-8 °C) is recommended to minimize any potential thermal degradation.[6]
-
Inert Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q3: Which solvents are most suitable for dissolving this compound to ensure its stability?
The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended Solvents: Aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used due to their high dissolving power and relative inertness.
-
Solvents to Use with Caution: Protic solvents like alcohols (e.g., methanol, ethanol) can be used, but the stability over time should be verified, especially if the solution is not stored properly.
-
Aqueous Solutions: If working with aqueous buffers, it is crucial to control the pH. Neutral or slightly acidic conditions are generally preferred. Avoid strongly alkaline conditions which can promote hydrolysis.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: I am observing a loss of my compound in solution over a short period. What could be the cause?
Possible Cause 1: Photodegradation
-
Question: Is your solution exposed to ambient or direct light for extended periods?
-
Explanation: Chlorinated aromatic compounds are known to be susceptible to photodegradation.[1][2] Even ambient laboratory light can be sufficient to cause gradual degradation over hours or days.
-
Solution:
-
Always store and handle the solution in amber glass vials or light-blocking centrifuge tubes.
-
If possible, work in a fume hood with the sash lowered to reduce light exposure.
-
For light-sensitive experiments, consider using a dark room or covering your experimental setup with aluminum foil.
-
Possible Cause 2: Incompatible Solvent or pH
-
Question: What solvent are you using, and have you checked the pH of your solution?
-
Explanation: As mentioned, extreme pH values can lead to hydrolysis of the sulfone group. Some solvents may also contain impurities that can react with your compound.
-
Solution:
-
Ensure your solvent is of high purity (e.g., HPLC or LC-MS grade).
-
If using an aqueous buffer, prepare it fresh and verify the pH is within a stable range (ideally pH 4-7).
-
If you suspect solvent incompatibility, perform a small-scale stability test with an alternative recommended solvent like DMSO.
-
Problem: My analytical results show unexpected peaks that are not present in the standard. What are these?
Possible Cause: Degradation Products
-
Question: Have you considered the potential degradation products of this compound?
-
Explanation: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Depending on the degradation pathway, these could be hydroxylated or de-chlorinated species.
-
Solution:
-
Characterize the Degradants: If you have access to a mass spectrometer, try to obtain the mass of the unknown peaks. This can provide clues to their identity.
-
Perform a Forced Degradation Study: To confirm that the new peaks are indeed from your compound, you can perform a forced degradation study. Expose a small sample of your solution to harsh conditions (e.g., strong acid, strong base, UV light, or heat) and monitor the formation of the unknown peaks.
-
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound in a Selected Solvent
This protocol outlines a simple experiment to assess the stability of your compound in a specific solvent under your laboratory conditions.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, Acetonitrile)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dissolve the compound in the chosen solvent in a volumetric flask.
-
-
Sample Preparation:
-
Prepare several aliquots of a working solution (e.g., 10 µg/mL) from the stock solution in amber vials.
-
-
Time-Point Analysis:
-
Time 0: Immediately analyze one of the freshly prepared aliquots by HPLC or LC-MS to establish the initial concentration and purity.
-
Storage Conditions: Store the remaining vials under different conditions to be tested (e.g., benchtop under ambient light, in a drawer protected from light, at 4°C).
-
Subsequent Time Points: Analyze aliquots at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the Time 0 sample.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Data Summary
Table 1: Solvent Compatibility and Stability Recommendations
| Solvent | Suitability | Recommended Storage | Potential Issues |
| DMSO | Excellent | 2-8°C, protected from light | Hygroscopic, can absorb water |
| DMF | Excellent | 2-8°C, protected from light | Can decompose at high temperatures |
| Acetonitrile | Good | 2-8°C, protected from light | Lower solubility for some compounds |
| Methanol/Ethanol | Fair | 2-8°C, protected from light, short-term | Potential for reaction over time |
| Aqueous Buffers | pH-dependent | 2-8°C, protected from light, short-term | Risk of hydrolysis at extreme pH |
Diagrams
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Troubleshooting Workflow for Compound Instability
Caption: A step-by-step guide to troubleshooting compound degradation in solution.
References
Technical Support Center: Addressing Low Aqueous Solubility of 3,5-Dichlorophenyl Methyl Sulphone
Welcome to the technical support center for 3,5-Dichlorophenyl methyl sulphone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
The inherent lipophilicity of this compound, a characteristic suggested by the 3,5-dichlorophenyl moiety, often leads to difficulties in achieving desired concentrations in aqueous media for various biological and chemical assays. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have about working with this compound.
Q1: Why is this compound so poorly soluble in water?
Q2: I'm seeing precipitation when I add my DMSO stock of this compound to my aqueous buffer. What's happening?
A2: This is a common issue known as "precipitation upon dilution." this compound is likely soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated stock solution is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's low aqueous solubility limit is quickly exceeded, causing it to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures, though some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, you should always consult the Safety Data Sheet (SDS) for detailed information. For related compounds like (3,5-Dichlorophenyl)methanesulfonyl chloride, hazards include causing severe skin burns and eye damage[3]. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility
This section provides detailed troubleshooting guides for common experimental challenges related to the low solubility of this compound.
Guide 1: Optimizing Stock Solution and Dilution Strategy
Issue: My compound is precipitating out of solution even at low concentrations in my aqueous assay buffer.
Underlying Cause: The aqueous solubility of the compound is extremely low, and the dilution method is not preventing it from crashing out.
Solutions:
Step 1: Determine the Approximate Aqueous Solubility.
Before attempting to solubilize the compound, it's beneficial to have a baseline understanding of its solubility. A simple nephelometric (light scattering) or visual method can provide a rough estimate.
Experimental Protocol: Visual Solubility Assessment
-
Prepare a series of dilutions of your compound in your aqueous buffer (e.g., 100 µM, 50 µM, 10 µM, 5 µM, 1 µM).
-
Use a consistent, low percentage of organic solvent (e.g., 0.1% DMSO) across all dilutions.
-
Vortex each dilution thoroughly.
-
Allow the solutions to stand at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation (cloudiness, solid particles). The highest concentration that remains clear is your approximate aqueous solubility under those conditions.
Step 2: Employ a Serial Dilution Strategy.
Instead of a single large dilution, perform serial dilutions. This gradual decrease in organic solvent concentration can sometimes prevent immediate precipitation.
Step 3: Consider Alternative Organic Solvents.
While DMSO is common, other water-miscible organic solvents can be used. The choice of co-solvent can influence the solubility of the compound[4][5].
| Co-solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic; strong solubilizing power; can have biological effects at higher concentrations. |
| Ethanol | Polar protic; less toxic than DMSO; may be less effective for highly lipophilic compounds. |
| Polyethylene Glycol (PEG 300/400) | Water-miscible polymer; can enhance solubility and stability; generally low toxicity. |
| N-methyl-2-pyrrolidone (NMP) | Polar aprotic; strong solubilizing agent; use with caution due to potential toxicity. |
Step 4: Workflow for Optimizing Co-solvent Use.
Caption: Decision workflow for co-solvent optimization.
Guide 2: Advanced Solubilization Techniques
If optimizing the co-solvent and dilution strategy is insufficient, more advanced formulation approaches are necessary. These techniques aim to increase the apparent solubility of the compound in the aqueous medium.
Option 1: Utilizing Surfactants for Micellar Solubilization
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions[6]. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase[4].
Commonly Used Surfactants:
| Surfactant | Type | HLB Value | Key Characteristics |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 | Commonly used in biological assays; generally low toxicity. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 | Good for forming oil-in-water emulsions; widely used in pharmaceutical formulations[7]. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 40 | Strong solubilizing power but can denature proteins; use with caution in biological assays. |
| Cremophor® EL | Non-ionic | 12-14 | Effective for a wide range of hydrophobic compounds; potential for toxicity[4]. |
Experimental Protocol: Surfactant Screening
-
Prepare stock solutions of various surfactants in your aqueous buffer (e.g., 1% w/v).
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
In separate tubes, add the surfactant stock to your buffer to achieve a range of final surfactant concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%).
-
Add a small volume of the compound stock to each surfactant-containing buffer to reach your desired final compound concentration.
-
Vortex and incubate as previously described.
-
Visually or instrumentally assess for precipitation.
Option 2: Cyclodextrin-Mediated Inclusion Complexation
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[8][9]. Poorly soluble molecules can be encapsulated within this cavity, forming a water-soluble inclusion complex[10][11]. This complexation enhances the apparent solubility of the guest molecule[8].
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size | Key Characteristics |
| β-Cyclodextrin (β-CD) | Intermediate | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intermediate | High aqueous solubility and low toxicity; widely used in pharmaceutical formulations[11]. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Intermediate | High aqueous solubility and a favorable safety profile[11]. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer.
-
Prepare a concentrated stock of this compound in an organic solvent.
-
Add the compound stock to the cyclodextrin solution.
-
Vortex vigorously and/or sonicate to facilitate complex formation.
-
Allow the solution to equilibrate (e.g., for 1-2 hours at room temperature or overnight at 4°C).
-
Centrifuge the solution at high speed to pellet any un-complexed, precipitated compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
Option 3: Particle Size Reduction – Nanosuspensions
Scientific Principle: For compounds that are poorly soluble in both aqueous and organic media, creating a nanosuspension can be an effective strategy. By reducing the particle size of the solid compound to the sub-micron range, the surface area-to-volume ratio is dramatically increased. According to the Noyes-Whitney equation, this leads to an increased dissolution rate[1]. Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants or polymers[12].
Methods for Preparing Nanosuspensions:
-
Media Milling (Top-Down): High-energy milling with beads to break down larger drug particles.
-
High-Pressure Homogenization (Top-Down): Forcing a suspension of the drug through a small orifice at high pressure, causing cavitation and particle size reduction[13].
-
Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding this solution to an anti-solvent in which the drug is poorly soluble, causing it to precipitate as nanoparticles[14].
Workflow for Advanced Solubilization:
Caption: Parallel workflow for advanced solubilization methods.
Final Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is key.
-
Characterize the Problem: Begin by estimating the aqueous solubility of your compound in your specific experimental buffer.
-
Optimize the Basics: Ensure your stock solution concentration and dilution strategy are optimized before moving to more complex methods.
-
Select the Right Tool:
-
For many in vitro assays, cyclodextrins like HP-β-CD offer an excellent balance of solubilizing power and biological compatibility.
-
Surfactants can also be highly effective, but require careful selection and concentration optimization to avoid interference with the assay.
-
For compounds that are challenging to solubilize even with these methods, or for in vivo studies, nanosuspensions represent a powerful, albeit more technically demanding, option.
-
-
Validate Your Method: Always include appropriate vehicle controls in your experiments to ensure that the chosen solubilization method does not interfere with your results.
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting strategies, you can overcome the challenges posed by its low aqueous solubility and proceed with your research with greater confidence and accuracy.
References
- 1. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. 108469-42-7 CAS MSDS (1-(2 5-DICHLORO-4-SULFOPHENYL)-3-METHYL&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 10. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22821-89-2 Name: 1,3-dichloro-5-(methylsulphonyl)benzene [xixisys.com]
- 12. Compound... [chemdiv.com]
- 13. 68121-46-0|(3,5-Dichlorophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 14. Sulfone, sulfoxide compound 2 page [m.chemicalbook.com]
Technical Support Center: Purification of 3,5-Dichlorophenyl Methyl Sulphone
Welcome to the technical support center for the purification of 3,5-Dichlorophenyl methyl sulphone (CAS No. 22821-89-2).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide robust, field-proven methodologies to help you achieve high purity for your compound. Our approach emphasizes understanding the underlying principles to empower you to troubleshoot effectively.
Section 1: Understanding Your Crude Material - First Steps & FAQs
Before attempting any purification, a preliminary analysis of your crude material is critical. This initial assessment will inform your choice of purification strategy and help you set benchmarks for success.
Q1: What are the likely impurities in my crude this compound?
A1: The most common synthetic route to aryl sulfones is the oxidation of the corresponding aryl sulfide.[4] Therefore, the primary process-related impurity you should expect is the unreacted starting material, (3,5-dichlorophenyl)(methyl)sulfane (CAS No. 68121-46-0).[4] This impurity is significantly less polar than the desired sulfone product due to the absence of the highly polar sulfonyl (O=S=O) group. Other potential impurities could include isomers if the starting materials were not pure, or residual oxidizing agents and their byproducts, which are typically inorganic and can often be removed with an aqueous workup prior to purification.
Q2: How can I quickly assess the impurity profile of my crude sample?
A2: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid, qualitative picture of the number of components in your crude mixture and their relative polarities.
-
Principle of Causality: The stationary phase (silica gel) is highly polar. Compounds with greater polarity will have stronger interactions with the silica and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5] The sulfone product is significantly more polar than the starting sulfide impurity. Therefore, on a silica TLC plate, you should expect the desired this compound to have a much lower Rf value than the (3,5-dichlorophenyl)(methyl)sulfane impurity.
A recommended starting solvent system for your initial TLC analysis is 20-30% ethyl acetate in hexane .[5][6]
-
Expected Outcome: You will likely see a lower, more intense spot corresponding to your product and a faster-moving (higher Rf) spot corresponding to the less polar sulfide impurity. Any spots that do not move from the baseline are likely highly polar, possibly inorganic, impurities.
Q3: My crude material is a solid. Should I take a melting point?
A3: Absolutely. The melting point is a crucial indicator of purity. A pure crystalline solid typically melts over a narrow range (0.5-1.5 °C). Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting point range.
Section 2: Choosing Your Purification Strategy
The nature of your impurities and the scale of your experiment will dictate the best path forward. Recrystallization is ideal for removing small amounts of impurities from a solid on a larger scale, while chromatography excels at separating components with different polarities, especially on a smaller to medium scale.
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are largely pure (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at high and low temperatures.[8]
The ideal solvent will dissolve the crude product completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Methodology:
-
Place approximately 20-30 mg of your crude material into each of several small test tubes.
-
To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. A good candidate solvent will not dissolve the compound at room temperature.
-
For solvents that do not dissolve the compound at room temperature, heat the test tube in a sand bath or with a heat gun until the solvent boils gently. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid.
| Solvent Class | Example Solvents to Screen | Rationale & Expected Behavior for Aryl Sulfones |
| Alcohols | Ethanol, Isopropanol | Good starting point. The polarity of the sulfone should allow solubility in hot alcohol, with decreased solubility upon cooling.[9] |
| Esters | Ethyl Acetate | A moderately polar solvent. May show good differential solubility. |
| Ketones | Acetone | Tends to be a very good solvent; may be difficult to get crystals back out unless used in a mixed-solvent system. |
| Hydrocarbons | Heptane, Toluene | The product is likely insoluble or poorly soluble in these non-polar solvents, making them good candidates as "anti-solvents". |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Heptane | Highly effective. Dissolve the compound in a minimum of the "good" solvent (e.g., hot Ethanol) and add the "anti-solvent" (e.g., Water) dropwise until the solution turns cloudy, then reheat to clarify and cool slowly.[10] |
-
Place your crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add the chosen solvent (or "good" solvent of a mixed pair) in small portions while heating the flask with stirring on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. Characterize the purified material by TLC and melting point.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the method of choice when recrystallization fails or when impurities have similar polarity to the product. It utilizes positive pressure to force a solvent (mobile phase) through a column of adsorbent (stationary phase, usually silica gel), separating compounds based on their differential partitioning between the two phases.
The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4, and is well-separated from all impurities.[12]
-
Prepare a dilute solution of your crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.
-
Develop the plate in a chamber containing a test solvent system. A good starting point is 20% Ethyl Acetate / 80% Hexane .
-
Visualize the plate under a UV lamp (254 nm).
-
Optimization:
-
If Rf is too low (spots don't move far): Increase the polarity of the mobile phase. Increase the percentage of ethyl acetate.[10]
-
If Rf is too high (spots run to the top): Decrease the polarity of the mobile phase. Decrease the percentage of ethyl acetate.
-
-
Test several solvent compositions until you achieve the target Rf and good separation. The sulfide impurity should have a significantly higher Rf than the sulfone product.
| Problem | TLC Observation | Solution | Rationale |
| Poor Resolution | Spots are close together or overlapping. | Try a different solvent system with similar polarity but different selectivity (e.g., replace Ethyl Acetate/Hexane with Dichloromethane/Hexane).[12] | Solvents have different interactions (e.g., hydrogen bonding, dipole-dipole) with the analyte, changing the separation factor (selectivity). |
| Streaking | Spots appear as streaks rather than tight circles. | Add 0.5-1% of acetic acid to the mobile phase if your compound is acidic, or 0.5-1% triethylamine if it is basic. (Unlikely for this compound, but a general tip). | Neutralizes active sites on the silica gel, preventing strong, non-ideal interactions. |
-
Prepare the Column: Select a column size appropriate for your sample amount (typically use 40-100 g of silica per 1 g of crude material). Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane).
-
Load the Sample: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.
-
Elute and Collect: Carefully add your mobile phase to the column and apply gentle pressure (using a pump or inert gas). Begin collecting fractions.
-
Monitor the Separation: Spot every few fractions on a TLC plate to track the elution of your compounds. The higher Rf sulfide impurity will elute first, followed by the lower Rf sulfone product.
-
Combine and Evaporate: Once the separation is complete, combine the fractions that contain only your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Confirm Purity: Analyze the final product by TLC and melting point.
Section 4: Advanced Troubleshooting FAQ
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What do I do?
A4: Oiling out occurs when a compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are substantial impurities present that depress the melting point.[11]
-
Solution 1: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point slightly. Let it cool much more slowly. Insulating the flask can help.
-
Solution 2: Try a different solvent, particularly one with a lower boiling point.
-
Solution 3: Use a mixed-solvent system. Dissolve the oil in a good solvent and add an anti-solvent at a high temperature until it just becomes cloudy. The oil droplets can act as nucleation sites, and crystals may form upon slow cooling.
Q5: My recrystallization gave a very poor yield (< 30%). Why?
A5: A low yield is most commonly due to one of two reasons:
-
Using too much solvent: If you add more than the minimum amount of hot solvent required for dissolution, a significant portion of your product will remain dissolved in the mother liquor even after cooling.[11] Before discarding your filtrate, try evaporating some of the solvent and cooling it again to see if a second crop of crystals forms.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel. Ensure your funnel and receiving flask are pre-heated to prevent this.
Q6: I can't get any crystals to form after cooling my recrystallization solution. What's wrong?
A6: This indicates your solution is not supersaturated. If you are certain you used a minimal amount of hot solvent, nucleation may be the issue.
-
Induce Crystallization: Try scratching the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.
-
Concentrate: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.
Q7: In my flash column, the product is eluting with the impurity. How can I improve the separation?
A7: This is a common problem that indicates insufficient resolution.
-
Weaken the Mobile Phase: Decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 15% or 10%). This will cause all compounds to move more slowly down the column, increasing the distance between them.[12]
-
Improve Column Packing and Loading: A poorly packed column or using too much solvent to load the sample can cause band broadening, which ruins separation. Ensure the column is packed uniformly and use the dry loading technique for the best results.
-
Change Solvent Selectivity: If weakening the eluent doesn't work, the two compounds may have very similar polarity in that specific system. Try a different solvent system of similar overall strength but with different chemical properties (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/hexane system).[12]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 22821-89-2|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 68121-46-0|(3,5-Dichlorophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 8. EP0508424A2 - Method for preparing sulfones - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. 108469-42-7 CAS MSDS (1-(2 5-DICHLORO-4-SULFOPHENYL)-3-METHYL&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
stability testing of 3,5-Dichlorophenyl methyl sulphone under experimental conditions
Welcome to the technical support center for the stability testing of 3,5-Dichlorophenyl methyl sulphone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental challenges. As your virtual Senior Application Scientist, I will walk you through the critical aspects of designing and executing a robust stability testing program for this compound, grounded in scientific principles and regulatory expectations.
FREQUENTLY ASKED QUESTIONS (FAQs)
Section 1: Understanding the Molecule and Stability Studies
Q1: What is this compound and why is stability testing important?
This compound (CAS No. 22821-89-2) is a chemical entity with a molecular formula of C7H6Cl2O2S[1][2]. Structurally, it is an aromatic sulfone. Stability testing is a critical component of its development, as it provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light[3]. These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing a stability-indicating analytical method[4]. The data generated are crucial for determining appropriate storage conditions and shelf-life.
Q2: What are the key stress conditions I need to apply in a forced degradation study for this compound?
Forced degradation studies for this compound should, at a minimum, include the following conditions as stipulated by ICH guidelines:
-
Acid Hydrolysis: Exposure to an acidic medium to assess susceptibility to degradation at low pH.
-
Base Hydrolysis: Exposure to an alkaline medium to evaluate degradation at high pH.
-
Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide, to investigate oxidative stability.
-
Thermal Degradation: Exposure to elevated temperatures to determine the impact of heat on the molecule.
-
Photodegradation: Exposure to UV and visible light to assess light sensitivity[3][4].
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the parent molecule[5].
Section 2: Experimental Setup & Troubleshooting
Q3: I'm observing no degradation under my initial stress conditions. What should I do?
If you do not observe any degradation, it suggests that this compound is stable under the initial conditions. Aromatic sulfones are known for their high thermal and oxidative stability[6]. To induce degradation, you can incrementally increase the severity of the stress conditions:
-
For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increase the temperature (e.g., from room temperature to 60-80 °C), or prolong the exposure time[4].
-
For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or increase the temperature.
-
For Thermal Degradation: Increase the temperature in a controlled manner. Acyclic aromatic sulfones can be stable at temperatures exceeding 350°C[7].
-
For Photodegradation: Increase the exposure time to achieve a higher total illumination.
Q4: My compound is not dissolving in the aqueous media for hydrolysis studies. How can I address this?
Poor aqueous solubility is a common issue. To overcome this, you can use a co-solvent. Acetonitrile and methanol are common choices. However, you must run a parallel control experiment with the co-solvent alone to ensure it does not cause degradation. The selected co-solvent should also be compatible with your analytical method[4].
Q5: What are the likely degradation pathways for this compound?
While specific degradation data for this exact molecule is not extensively published, we can infer potential pathways based on the chemistry of aryl sulfones and organochlorine compounds:
-
Hydrolysis: The sulfone group itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the C-S bond is a possibility, which could lead to the formation of 3,5-dichlorobenzene sulfonic acid and methane.
-
Oxidation: The sulfur atom in the sulfone group is already in its highest oxidation state (+6) and is therefore resistant to further oxidation. Degradation, if it occurs, is more likely to happen on the aromatic ring or the methyl group.
-
Photodegradation: Chlorinated aromatic compounds can undergo photolytic degradation, often involving the cleavage of the carbon-chlorine bond to form radical intermediates. This could lead to the formation of mono-chlorinated or hydroxylated species.
Below is a conceptual workflow for investigating these degradation pathways.
Caption: Forced degradation experimental workflow.
Section 3: Analytical Method Troubleshooting
Q6: I am having trouble developing a stability-indicating HPLC method. What are some starting points?
A good starting point for a stability-indicating HPLC method for this compound is a reverse-phase C18 or a specialized reverse-phase column like Newcrom R1.
| Parameter | Recommendation 1 | Recommendation 2 |
| Column | Newcrom R1 | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (MS compatible) or Phosphoric Acid | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Detection | UV at 215 nm or 260 nm | UV at 215 nm or 260 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute more hydrophobic degradation products. |
Troubleshooting Tips:
-
Peak Tailing: If you observe peak tailing for the parent compound, it could be due to interactions with residual silanols on the column. Using a column with low silanol activity or adding a competing base to the mobile phase can help.
-
Poor Resolution: If the parent peak is not well-separated from degradation products, try adjusting the mobile phase composition, the gradient slope, or the pH of the aqueous phase.
-
No Retention: If the compound is not retained, it is too polar for the current conditions. Try a more polar stationary phase or a mobile phase with a lower organic content.
Q7: Can I use GC-MS for analyzing this compound and its degradants?
Yes, GC-MS is a viable technique, especially for identifying and quantifying thermally stable and volatile compounds. A method for related methyl sulfone metabolites of PCBs uses GC-MS with electron capture negative ionization (ECNI) in selected ion monitoring (SIM) mode, which can provide high sensitivity[8].
Example GC-MS Parameters (starting point):
| Parameter | Recommendation |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temp | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280-300 °C) to elute the parent and potential degradants. |
| MS Source Temp | 200-230 °C |
| Ionization Mode | Electron Impact (EI) for structural elucidation or ECNI for high sensitivity. |
Troubleshooting Tips:
-
Analyte Degradation in the Inlet: If you suspect thermal degradation in the GC inlet, try lowering the inlet temperature or using a pulsed splitless injection.
-
Poor Peak Shape: This could be due to active sites in the liner or column. Using a deactivated liner and a high-quality column is crucial.
Experimental Protocols
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.
-
-
Control: A solution of the compound in the same co-solvent and water mixture, kept at the same temperature, should be used as a control.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Oxidation:
-
Add an appropriate volume of 30% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
-
-
Control: A solution of the compound in the same solvent without hydrogen peroxide should be used as a control.
Protocol 3: Photostability Testing
-
Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Dark Control: Prepare identical samples wrapped in aluminum foil to protect them from light and place them alongside the exposed samples in the photostability chamber.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples.
Visualization of Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for this compound, highlighting potential points of cleavage or modification.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
how to resolve poor peak shape for 3,5-Dichlorophenyl methyl sulphone in chromatography
Topic: Resolving Poor Peak Shape for 3,5-Dichlorophenyl methyl sulphone
Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape with this compound in their analyses. As Senior Application Scientists, we provide in-depth, field-tested insights to help you resolve these challenges efficiently.
Understanding Poor Peak Shape
Ideal chromatographic peaks are symmetrical and Gaussian in shape.[1] Deviations from this ideal, such as peak tailing, fronting, or broadening, can compromise the accuracy and resolution of your separation.[2][3] These distortions can arise from either physical issues within the HPLC system or chemical interactions between the analyte, stationary phase, and mobile phase.[1]
This compound (C7H6Cl2O2S) is a compound that, due to its chemical structure containing a sulphone group and two chlorine atoms, can be susceptible to secondary interactions with the stationary phase, leading to poor peak shape.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common peak shape problems encountered with this compound and provide step-by-step guidance to resolve them.
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue.[3][6] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[7][8]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase surface can interact with polar functional groups on your analyte.[8][9][10] The sulphone group in this compound can participate in such interactions.
-
Solution 1: Adjust Mobile Phase pH. For acidic analytes, using a mobile phase pH at least two units below the analyte's pKa will keep it in a single, un-ionized state, minimizing secondary interactions.[11][12][13]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped" to block most of the residual silanols, reducing their potential for interaction.[8][9][10]
-
Solution 3: Add a Mobile Phase Modifier. A small amount of a competitive agent, like triethylamine (TEA), can be added to the mobile phase to mask the silanol groups.[14] However, modern column technology often makes this unnecessary.[14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][15][16]
-
Contamination and Column Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase bed can create alternative flow paths, causing tailing.[2]
-
Extra-Column Effects: Issues outside the column, such as improper tubing connections, can also contribute to peak tailing.[17]
Troubleshooting Workflow for Peak Tailing
Here is a systematic approach to diagnosing and resolving peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Q2: My peak is fronting. What does this indicate?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can also affect results.[3][6]
Potential Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, often described as "shark-fin" peaks.[18]
-
Solution: Dilute the Sample. Reducing the amount of analyte injected is the primary solution.[19]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[1][19]
-
Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that still dissolves the sample.
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to fronting.[19]
-
Solution: Increase Column Temperature. If your HPLC system has a column oven, try increasing the temperature in small increments.
-
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
When all peaks are broad, it often points to a system-wide issue rather than a specific chemical interaction.[1]
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening.
-
Solution: Optimize Tubing. Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[19]
-
-
Column Void: A void at the head of the column can cause the sample band to spread before separation begins.[2][7] This can happen if the column packing settles or if the mobile phase pH is too high, causing the silica to dissolve.[1]
-
Solution: Replace the Column. A column with a significant void usually needs to be replaced.
-
-
Detector Issues: An incorrect detector setting or a large detector cell volume can also contribute to peak broadening.
-
Solution: Check Detector Settings. Ensure the data acquisition rate and other detector parameters are appropriate for the peak widths you expect.
-
Experimental Protocols
Protocol 1: Diagnosing and Correcting for Mass Overload
-
Prepare a Dilution Series: Create a series of dilutions of your this compound standard, for example, at 100%, 50%, 25%, and 10% of the original concentration.
-
Inject Sequentially: Inject the same volume of each dilution, starting with the most concentrated.
-
Analyze Peak Shape: Observe the peak shape for each injection. If the peak becomes more symmetrical as the concentration decreases, mass overload is the likely cause.
-
Determine Optimal Concentration: Identify the highest concentration that still provides a symmetrical peak and use this or a lower concentration for your analysis.
| Concentration | Peak Asymmetry (Tailing Factor) |
| 100 µg/mL | 2.1 |
| 50 µg/mL | 1.5 |
| 25 µg/mL | 1.1 |
| 10 µg/mL | 1.0 |
| Table 1: Example data showing the effect of concentration on peak asymmetry. |
Protocol 2: Mobile Phase pH Optimization
-
Determine Analyte Properties: If the pKa of this compound is not known, it can be estimated using software or assumed to be weakly acidic due to the sulphone group.
-
Prepare Buffered Mobile Phases: Prepare a series of mobile phases with buffered pH values. For a weakly acidic compound, you might test pH values of 2.5, 3.5, and 4.5. Ensure the chosen buffer is compatible with your detection method (e.g., use volatile buffers like ammonium formate for LC-MS).[20][21]
-
Equilibrate the System: For each mobile phase, allow sufficient time for the column to fully equilibrate.
-
Inject and Analyze: Inject your sample using each mobile phase and compare the peak shape.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution.[12]
Caption: Workflow for optimizing mobile phase pH.
References
- 1. silicycle.com [silicycle.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. phenomenex.com [phenomenex.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Guide: Troubleshooting Inconsistent Results in Enzyme Induction Assays with 3,5-Dichlorophenyl Methyl Sulphone
Welcome to the technical support center for researchers utilizing 3,5-Dichlorophenyl methyl sulphone (DCMS) in enzyme induction assays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address common challenges encountered during these critical experiments. As drug development professionals, we understand that robust and reproducible data is paramount. This document moves beyond simple checklists to explain the scientific rationale behind experimental variables, empowering you to diagnose and resolve inconsistencies effectively.
Introduction: Understanding this compound in Enzyme Induction
This compound is a metabolite of m-dichlorobenzene and is recognized as a potent, phenobarbital-like inducer of hepatic drug-metabolizing enzymes.[1][2] Its primary mechanism of action involves the transcriptional activation of genes encoding for Cytochrome P450 (CYP) enzymes. This process is mediated by nuclear receptors, principally the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[3][4][5]
Evaluating the induction potential of compounds like DCMS is a cornerstone of preclinical safety assessment, mandated by regulatory bodies to predict potential drug-drug interactions (DDIs).[6][7][8] An inducing agent can accelerate the metabolism of a co-administered drug, potentially leading to a loss of therapeutic efficacy.[9][10] Therefore, obtaining consistent and accurate results from in vitro induction assays is not just an academic exercise—it is a critical step in drug development.
This guide is structured into a question-and-answer format to directly address the specific issues you may be facing at the bench.
Part 1: Core Troubleshooting Guide
This section tackles the most frequent and perplexing issues encountered during enzyme induction experiments with DCMS.
Question 1: I'm observing high variability between my replicate wells for the same DCMS concentration. What's causing this and how can I fix it?
Answer: High variability is a classic problem in cell-based assays that often points to inconsistencies in technique or culture conditions rather than the compound itself. Let's break down the likely culprits.
-
Causality & Explanation:
-
Uneven Cell Seeding: When preparing a cell suspension, hepatocytes can settle quickly. If the suspension is not mixed thoroughly before and during plating, different wells will receive a different number of cells. This creates a direct source of variability in both baseline and induced enzyme levels.
-
"Edge Effects": Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the interior wells. This can alter media osmolality and cell health, leading to skewed results in those wells.[11]
-
Pipetting Inaccuracy: Small volume errors, especially when preparing serial dilutions or adding the test compound, can lead to significant concentration differences between wells. This is compounded by using uncalibrated pipettes or poor pipetting technique.[12]
-
-
Solutions & Self-Validating Systems:
-
Improve Cell Plating Technique:
-
After creating your hepatocyte suspension, gently swirl the reservoir before aspirating for each column or row to ensure homogeneity.
-
Work quickly but carefully to minimize the time cells spend settled at the bottom of the reservoir.
-
Once plated, allow the plate to sit at room temperature in the biosafety cabinet for 15-20 minutes before transferring to the incubator. This helps prevent cells from being drawn to the well edges due to media vortexing during movement.[11]
-
-
Mitigate Edge Effects:
-
Implement a "sacrificial well" strategy. Do not use the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer.
-
-
Enhance Pipetting Precision:
-
Ensure all pipettes are calibrated regularly.
-
When preparing stock solutions and dilutions, prepare a master mix for each concentration to be distributed across replicate wells, rather than adding tiny amounts of a concentrated stock to each well individually.[12]
-
Always pre-wet the pipette tip with the solution to be transferred.
-
-
Question 2: My positive controls are working, but DCMS is showing a very weak or no induction response. Why is this happening?
Answer: This scenario suggests the issue lies specifically with the test compound's activity or stability under your experimental conditions.
-
Causality & Explanation:
-
Sub-Optimal Concentration: Like any inducer, DCMS exhibits a concentration-dependent effect. If your chosen concentration is too low, you will be on the flat, "no-effect" portion of the dose-response curve.
-
Compound Instability: Test compounds can be unstable in aqueous, pH-neutral, 37°C culture media. DCMS may degrade over the typical 48-72 hour incubation period, meaning the cells are not exposed to the target concentration for the entire duration.[13][14]
-
Poor Cell Health: Even if positive controls work, subtle declines in hepatocyte health or metabolic activity can blunt the response to a test compound. Primary cells are particularly sensitive.[15][16]
-
Incorrect Incubation Time: The peak mRNA expression for different CYP isozymes can occur at different times. A single 48-hour endpoint might miss the optimal induction window.
-
-
Solutions & Self-Validating Systems:
-
Conduct a Full Dose-Response: Test DCMS across a wide range of concentrations (e.g., 8 concentrations from 0.1 µM to 100 µM) to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). This is a critical self-validating step.
-
Assess Compound Stability: The most rigorous method is to incubate DCMS in your complete culture medium (including serum) under assay conditions (37°C, 5% CO2) in a cell-free plate. Collect aliquots at T=0 and at the end of the incubation period (e.g., 24, 48, 72 hours). Analyze the concentration of the parent compound using a validated LC-MS/MS method.[13] If significant degradation (>15-20%) is observed, consider more frequent media changes.
-
Verify Cell Viability: Always run a cytotoxicity assay in parallel with your induction assay (see Protocol 2). A visual check under the microscope for proper cell morphology before and after treatment is also essential.[11]
-
Question 3: I see a strong induction signal at low-to-mid concentrations of DCMS, but the signal drops off or disappears at the highest concentrations. What does this mean?
Answer: This "bell-shaped" curve is a classic indicator of compound-induced cytotoxicity or, less commonly, direct enzyme inhibition confounding an activity-based readout.
-
Causality & Explanation:
-
Cytotoxicity: At high concentrations, DCMS may be toxic to the hepatocytes. As cells die, their ability to transcribe genes and produce functional enzymes plummets, leading to an apparent decrease in induction.[17][18] This is the most common cause.
-
Concurrent Enzyme Inhibition: If you are measuring enzyme activity as your endpoint, it's possible that at high concentrations, DCMS or one of its metabolites is directly inhibiting the CYP enzyme you are probing. This can mask the increased amount of enzyme protein, making it look like induction has decreased.[7][19]
-
-
Solutions & Self-Validating Systems:
-
Mandatory Cytotoxicity Testing: Always perform a cytotoxicity assay (e.g., MTT, LDH release) using the same cell type, incubation time, and compound concentrations as your induction experiment. According to regulatory guidance, induction data should only be interpreted at non-toxic concentrations (typically >80-90% viability).
-
Prioritize mRNA Measurement: Measuring the change in mRNA levels via qRT-PCR is the recommended primary endpoint for induction studies.[19] This method is not affected by direct, competitive inhibition of the final enzyme protein, providing a clearer picture of transcriptional activation. If you see strong mRNA induction but a blunted activity response, this points toward concurrent inhibition.
-
Question 4: My results from different primary human hepatocyte donors are inconsistent. Is my assay failing?
Answer: Not necessarily. This is an expected and important biological finding.
-
Causality & Explanation:
-
Genetic Polymorphism: Humans have significant genetic variability (polymorphisms) in the genes for nuclear receptors (PXR, CAR) and CYP enzymes. This leads to real, biological differences in how individuals respond to inducers. One donor may be a "high responder" while another is a "low responder."
-
Donor Physiology: The physiological state of the tissue donor (e.g., age, diet, medication history) can also influence the baseline expression and inducibility of metabolic enzymes.
-
-
Solutions & Self-Validating Systems:
-
Use Multiple Donors: Regulatory guidelines from the FDA and EMA recommend using cryopreserved hepatocytes from at least three different human donors for definitive in vitro induction studies.[3][20]
-
Analyze and Report Individually: Do not average the results from different donors. The data should be analyzed and presented for each donor individually. A compound is typically considered an in vitro inducer if a positive result is observed in even one donor.[9] This "worst-case" approach is crucial for safety assessment.
-
Characterize Your Lots: Use hepatocyte lots that have been pre-characterized by the supplier for their induction response to prototypical inducers. This ensures you are working with viable, responsive cells.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best in vitro system for DCMS induction assays? Cultured primary human hepatocytes are considered the "gold standard" and are the model most accepted by regulatory agencies due to their complete and physiologically relevant expression of metabolic enzymes and nuclear receptors.[3][21] High-quality, plateable cryopreserved human hepatocytes are widely available. Immortalized cell lines, such as HepaRG™ cells, are a viable alternative as they are highly metabolically active and overcome the issue of donor-to-donor variability, making them excellent for screening purposes.
Q2: What positive and negative controls are essential? A robust assay includes both a negative (vehicle) control and positive controls. The vehicle control (e.g., 0.1% DMSO) serves as the baseline to which all induction is compared. Prototypical positive controls are used to confirm that the cells are responsive and the assay is performing correctly.
| Target CYP | Nuclear Receptor | Prototypical Inducer | Typical Conc. | Probe Substrate (for Activity) | Metabolite Measured |
| CYP1A2 | AhR | Omeprazole | 10-50 µM | Phenacetin | Acetaminophen |
| CYP2B6 | CAR | Phenobarbital | 500-1000 µM | Bupropion | Hydroxybupropion |
| CYP3A4 | PXR | Rifampicin (Rifampin) | 10-20 µM | Midazolam | 1'-hydroxymidazolam |
Q3: How should I choose the concentrations of DCMS to test? The concentration range should be guided by cytotoxicity and solubility. First, determine the highest soluble concentration in your culture medium. Then, perform a cytotoxicity assay to find the highest non-toxic concentration. Your definitive induction assay should include at least 7-8 concentrations, with the highest concentration being the lesser of the maximum soluble or maximum non-toxic concentration.
Q4: Should I measure mRNA levels or enzyme activity? Both endpoints provide valuable data. However, regulatory agencies increasingly recommend mRNA analysis (via qRT-PCR) as the primary endpoint .[19]
-
mRNA: A direct, robust, and sensitive measure of transcriptional activation. It is not confounded by simultaneous enzyme inhibition.[7]
-
Enzyme Activity: Confirms that the increased mRNA is translated into functional protein. It is essential but can produce false negatives if the test compound is also an inhibitor. A comprehensive study will measure both, but mRNA data is often considered the decisive factor for determining induction potential.
Part 3: Key Experimental Protocols
Protocol 1: Standard CYP Induction Assay in Plateable Cryopreserved Human Hepatocytes
-
Cell Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Plate cells in collagen-coated 48- or 96-well plates at the recommended density. Allow cells to adhere and form a monolayer for 24-48 hours.
-
Compound Preparation: Prepare a series of DCMS concentrations (e.g., 8-point curve) in fresh, pre-warmed culture medium. Also prepare medium with vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., Rifampicin for CYP3A4).
-
Treatment: After cell adherence, carefully remove the old medium and replace it with medium containing the vehicle, positive controls, or DCMS concentrations.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2. For optimal results, replace the medium with freshly prepared compound-containing medium every 24 hours.
-
Endpoint Analysis (Choose one or both):
-
For mRNA Analysis: At the end of the incubation, wash the cells with cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction. Proceed to Protocol 3.
-
For Enzyme Activity Analysis: Wash the cell monolayer gently with warm PBS. Add medium containing a CYP-specific probe substrate (see Table 1) and incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant for LC-MS/MS analysis of metabolite formation.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Plate and Treat Cells: Follow steps 1-4 of the CYP Induction Assay Protocol.
-
Add MTT Reagent: At the end of the treatment period, remove the culture medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Crystals: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix gently on a plate shaker to dissolve the crystals.[22][23]
-
Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 3: RNA Extraction and qRT-PCR for mRNA Quantification
-
RNA Extraction: Following cell lysis (Protocol 1, Step 5), purify total RNA using a column-based kit (e.g., RNeasy) according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 500-1000 ng of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target gene (e.g., CYP3A4) and a housekeeping gene (e.g., GAPDH), and the diluted cDNA template.
-
Run qPCR: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the fold change in mRNA expression for each treatment condition relative to the vehicle control using the Delta-Delta Ct (ΔΔCt) method, after normalizing to the housekeeping gene.
Part 4: Visualizations and Data
Diagrams
Caption: A logical workflow for troubleshooting inconsistent enzyme induction results.
Caption: Simplified signaling pathway for PXR-mediated CYP enzyme induction.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. nuvisan.com [nuvisan.com]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Chapter 31. Enzyme induction — Mechanisms, assays, and relevance to drug discovery and development | CoLab [colab.ws]
- 9. bioivt.com [bioivt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. marinbio.com [marinbio.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. biocompare.com [biocompare.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mRNA Levels vs. Enzyme Activity Levels: Which Should I Choose for Cytochrome P450 Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. xenotech.com [xenotech.com]
- 21. [PDF] Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 23. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 3,5-Dichlorophenyl methyl sulphone (DCP-MS)
Welcome to the technical support center for the bioanalysis of 3,5-Dichlorophenyl methyl sulphone (DCP-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the quantitative analysis of DCP-MS in biological matrices. As a metabolite of m-dichlorobenzene, accurate quantification of DCP-MS is critical for toxicological and pharmacokinetic studies. This resource synthesizes technical expertise with field-proven insights to help you navigate the challenges of matrix effects and ensure the integrity of your bioanalytical data.
Understanding the Challenge: Matrix Effects in DCP-MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for the analyte of interest by co-eluting endogenous components from the biological sample.[1][2] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[3] Biological matrices like plasma, serum, and urine are complex mixtures of proteins, phospholipids, salts, and other small molecules that can interfere with the analysis of DCP-MS.[4][5]
Given the physicochemical properties of this compound (C7H6Cl2O2S, MW: 225.1 g/mol ), a non-polar compound, it is susceptible to interference from hydrophobic matrix components, particularly phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[6][7]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the bioanalysis of DCP-MS. The answers provide not just solutions, but the scientific reasoning behind them.
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Question: My chromatogram for DCP-MS shows significant peak tailing and the retention time is shifting between injections. What could be the cause and how can I fix it?
Answer:
Poor peak shape and retention time variability are common issues in LC-MS/MS analysis and can often be traced back to a few key factors.[8]
-
Column Overload or Contamination: Injecting samples with high concentrations of matrix components can lead to column contamination, affecting peak shape and retention.[8]
-
Improper Mobile Phase pH: Although DCP-MS is a neutral molecule, the pH of the mobile phase can influence the ionization of co-eluting matrix components, which can indirectly affect the interaction of DCP-MS with the stationary phase.
-
Insufficient Column Equilibration: Inadequate equilibration time between injections can lead to a non-stabilized stationary phase, causing retention time shifts.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to address this is to improve your sample clean-up.[9] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation (PPT).[4] For a non-polar compound like DCP-MS, a reversed-phase SPE cartridge (e.g., C18) would be a good starting point.
-
Implement a Diverter Valve: Use a diverter valve to direct the initial, unretained portion of the chromatogram (which often contains highly polar matrix components and salts) to waste, preventing them from entering the mass spectrometer.
-
Ensure Adequate Column Equilibration: A good rule of thumb is to equilibrate the column with at least 10 column volumes of the initial mobile phase composition before each injection.[10]
-
Check for Column Contamination: If the problem persists, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove any strongly retained contaminants. If this doesn't resolve the issue, the column may need to be replaced.
Issue 2: Significant Ion Suppression
Question: I'm observing a significant decrease in the DCP-MS signal when analyzing plasma samples compared to the standard in a pure solvent. How can I identify the source of ion suppression and mitigate it?
Answer:
Ion suppression is a classic matrix effect, especially with ESI, where co-eluting compounds compete with the analyte for ionization.[11] For DCP-MS, the primary suspects are phospholipids from the plasma matrix.[6]
Identifying the Source of Ion Suppression:
The post-column infusion technique is a powerful tool for diagnosing ion suppression.[9] This involves continuously infusing a standard solution of DCP-MS into the LC eluent flow after the analytical column and before the MS source. A blank, extracted plasma sample is then injected. A dip in the baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.
Mitigation Strategies:
-
Phospholipid Removal (PLR): Incorporate a specific phospholipid removal step in your sample preparation. There are several commercially available products, often in 96-well plate or cartridge format, that selectively remove phospholipids.[6]
-
Optimize Chromatography: Adjust your chromatographic conditions to separate the elution of DCP-MS from the region of ion suppression identified by the post-column infusion experiment. This might involve changing the gradient profile, the organic solvent (e.g., methanol vs. acetonitrile), or even the stationary phase of your column.
-
Switch Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI, particularly for non-polar compounds like DCP-MS.[12]
Issue 3: Poor Recovery during Sample Extraction
Question: My recovery for DCP-MS after Liquid-Liquid Extraction (LLE) is low and inconsistent. How can I improve this?
Answer:
Low and variable recovery in LLE is often related to the choice of extraction solvent and the pH of the aqueous phase.
Improving LLE Recovery:
-
Solvent Selection: For a non-polar compound like DCP-MS, a water-immiscible organic solvent is required. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, or hexane. You may need to experiment with different solvents or mixtures to find the optimal one for DCP-MS.
-
pH Adjustment: Since DCP-MS is neutral, pH adjustment of the plasma sample is not critical for the analyte itself. However, adjusting the pH can help to minimize the extraction of certain interfering matrix components.[9]
-
Salting-Out Effect: Adding a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase the partitioning of DCP-MS into the organic phase, thereby improving recovery. This is known as the "salting-out" effect.[4]
-
Emulsion Formation: If you are observing the formation of an emulsion at the interface of the two layers, which can trap your analyte, try gentle mixing instead of vigorous vortexing, or centrifuging at a higher speed for a longer duration.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing DCP-MS in plasma?
A1: While protein precipitation (PPT) is the simplest method, it often results in significant matrix effects. For robust and reliable quantification of DCP-MS, Solid-Phase Extraction (SPE) is highly recommended.[10] A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) will effectively retain the non-polar DCP-MS while allowing for the washing away of polar matrix components. Alternatively, a well-optimized Liquid-Liquid Extraction (LLE) can also provide a clean extract.[4]
Q2: How do I choose a suitable internal standard (IS) for DCP-MS analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 13C- or 2H-labeled DCP-MS). A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for matrix effects and variability in extraction and ionization.[9] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.
Q3: My assay is validated, but I'm seeing inconsistent results with patient samples. What should I investigate?
A3: Inconsistent results with authentic samples despite a validated method can point to several issues:
-
Lot-to-Lot Variability of the Matrix: The composition of biological matrices can vary between individuals. It's important to assess matrix effects across multiple sources of blank matrix during method validation.[2]
-
Metabolite Interference: Ensure that your chromatographic method separates DCP-MS from any of its potential metabolites that might have the same mass transition.
-
Sample Collection and Handling: Investigate if there are inconsistencies in how the patient samples are being collected, processed, or stored, which could affect the stability of DCP-MS.
Q4: What are the regulatory expectations regarding matrix effect assessment?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have clear guidance on bioanalytical method validation.[4] It is expected that matrix effects are thoroughly investigated during method development and validation. This typically involves assessing the matrix factor by comparing the analyte's response in post-extraction spiked samples from at least six different sources of blank matrix to the response in a neat solution.[2] The coefficient of variation of the internal standard-normalized matrix factor should be within an acceptable range (typically ≤15%).
Experimental Protocols and Data Presentation
Table 1: Comparison of Sample Preparation Techniques for DCP-MS Analysis
| Technique | Pros | Cons | Recommended for DCP-MS? |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | High level of residual matrix components, prone to ion suppression | Not recommended for validated, regulated bioanalysis |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences | Can be labor-intensive, potential for emulsion formation | Recommended with optimization |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high recovery, and concentration | Requires method development, can be more expensive | Highly Recommended |
| Phospholipid Removal (PLR) | Specifically targets a major source of ion suppression | Adds a step to the workflow | Recommended in conjunction with PPT, LLE, or SPE |
Protocol 1: Solid-Phase Extraction (SPE) for DCP-MS from Human Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Pre-treat 200 µL of human plasma by adding 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the DCP-MS and internal standard from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for diagnosing and resolving common matrix effect issues.
Diagram 2: SPE Workflow for DCP-MS Analysis
Caption: Step-by-step solid-phase extraction (SPE) workflow for DCP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast HPLC-DAD quantification procedure for selected sulfonamids, metronidazole and chloramphenicol in wastewaters using second-order calibration based on MCR-ALS. | Semantic Scholar [semanticscholar.org]
- 5. An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]
- 10. ijstr.org [ijstr.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Phenyl Methyl Sulphone Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of phenyl methyl sulphone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Phenyl Methyl Sulphone Synthesis
Phenyl methyl sulphones are a significant class of organic compounds, widely recognized for their applications in medicinal chemistry and materials science.[1][2] Their synthesis, while conceptually straightforward, often presents challenges in achieving optimal yields and purity. The core of their synthesis typically revolves around the formation of a carbon-sulfur (C-S) bond, a cornerstone of organosulfur chemistry.[3][4][5]
This guide will focus on the most common synthetic routes and provide solutions to frequently encountered problems, ensuring your research proceeds efficiently and effectively.
Common Synthetic Strategies and Key Considerations
The two primary approaches for synthesizing phenyl methyl sulphone derivatives are:
-
Oxidation of Phenyl Methyl Sulphides: This is a widely used method where the corresponding sulphide is oxidized to the sulphone.[1][6]
-
C-S Bond Formation Reactions: These methods construct the sulphone moiety directly, often through coupling reactions.[3][4][5] A notable example is the reaction of a substituted benzenesulphonyl chloride with a methylating agent.[7]
Each strategy has its own set of parameters that must be carefully controlled to ensure a successful outcome.
Diagram: General Synthetic Routes
Caption: Overview of major synthetic pathways to phenyl methyl sulphones.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during your synthesis.
Low or No Product Yield
Q1: My reaction is showing low to no conversion to the desired phenyl methyl sulphone. What are the likely causes?
A1: Low conversion is a common hurdle and can stem from several factors. Let's break down the possibilities based on the synthetic route.
For Oxidation Reactions:
-
Insufficient Oxidant: The oxidation of a sulphide to a sulphone is a two-step process, proceeding through a sulphoxide intermediate.[1] Inadequate amounts of the oxidizing agent may result in the reaction stopping at the sulphoxide stage.
-
Reaction Temperature Too Low: The oxidation of the sulphoxide to the sulphone generally requires more forcing conditions than the initial oxidation of the sulphide.[1]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid potential side reactions or degradation.[9]
-
-
Poor Solvent Choice: The solvent can significantly impact the reaction rate and outcome.
-
Solution: Acetonitrile has been shown to be an effective solvent for some sulphonylation reactions.[10] If using a biphasic system, ensure adequate mixing to facilitate mass transfer between the phases.
-
For C-S Coupling Reactions (e.g., from Sulphonyl Chlorides):
-
Inactive Catalyst or Reagents: In metal-catalyzed coupling reactions, the catalyst's activity is paramount. Similarly, the quality of your sulphonyl chloride and methylating agent is crucial.
-
Solution: Use fresh, high-purity reagents. For catalytic reactions, ensure the catalyst is not deactivated. Consider using a different catalyst or ligand system if the reaction fails to proceed.
-
-
Moisture Contamination: Many reagents used in these syntheses, particularly Lewis acids in Friedel-Crafts type reactions, are sensitive to moisture.[9][11]
-
Solution: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are all critical parameters.
-
Solution: A systematic optimization of these conditions is recommended. A design of experiments (DoE) approach can be highly effective in identifying the optimal parameter space.
-
Formation of Impurities and Side Products
Q2: I'm observing significant impurity formation alongside my desired product. How can I improve the reaction's selectivity?
A2: The formation of byproducts is a common challenge that can often be mitigated by carefully controlling the reaction conditions.
-
Isomeric Byproducts: In reactions involving electrophilic aromatic substitution, such as Friedel-Crafts reactions, the formation of regioisomers is a possibility.[7][12]
-
Solution: Controlling the reaction temperature is crucial. Lower temperatures often favor the formation of a specific isomer.[9] The choice of catalyst can also influence regioselectivity.
-
-
Di-sulphonation: The introduction of more than one sulphone group onto the aromatic ring can occur, especially with highly activated substrates.
-
Solution: Use a stoichiometric amount or only a slight excess of the sulphonating agent. Adding the reagent dropwise at a low temperature can help minimize localized high concentrations that lead to over-reaction.[9]
-
-
Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both the starting material and the product.[9]
-
Solution: Monitor the reaction progress closely and quench the reaction as soon as it reaches completion. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
-
Table: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature incrementally.[9] |
| Low activity of reagents | Use fresh, high-purity reagents.[9] | |
| Moisture contamination | Use anhydrous conditions and dried glassware.[9][11] | |
| Low Purity | Formation of isomers | Control reaction temperature; lower temperatures are often favorable.[9] |
| Di-sulphonation | Use stoichiometric amounts of the sulphonating agent and add it slowly.[9] | |
| Degradation of product | Avoid excessive heat and prolonged reaction times.[9] |
Purification Challenges
Q3: I'm having difficulty purifying my phenyl methyl sulphone derivative. What are some effective purification strategies?
A3: The purification of sulphones can sometimes be challenging due to their polarity and crystallinity.
-
Recrystallization: This is often the most effective method for purifying solid sulphone derivatives.
-
Solution: Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol, methanol, and mixtures of ethyl acetate and hexanes.
-
-
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography is the method of choice.
-
Solution: Use a suitable stationary phase (e.g., silica gel) and a solvent system that provides good separation on TLC. A gradient elution may be necessary to separate all components effectively.
-
-
Product is Highly Soluble in the Reaction Mixture: Sometimes the product may not precipitate out of the reaction mixture upon quenching.
-
Solution: Adjusting the pH or adding a suitable anti-solvent can often induce precipitation.[9]
-
-
Emulsion Formation During Extraction: Emulsions can form during the workup, making phase separation difficult.
-
Solution: The addition of a saturated brine solution or filtration through a pad of celite can help to break up emulsions.[9]
-
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
General Protocol for the Oxidation of a Phenyl Methyl Sulphide
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the phenyl methyl sulphide derivative in a suitable solvent (e.g., acetic acid).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Synthesis from a Substituted Benzenesulphonyl Chloride
This protocol is adapted from a patented procedure.[7]
-
In a suitable reaction vessel, dissolve the substituted benzenesulphonyl chloride in an appropriate solvent.
-
In a separate vessel, prepare a solution of the reducing agent (e.g., sodium sulphite) in water.
-
Slowly add the benzenesulphonyl chloride solution to the reducing agent solution while maintaining a controlled temperature.
-
After the reduction is complete, add the methylating agent (e.g., dimethyl sulphate) to the reaction mixture.
-
Maintain the reaction at a specific temperature (e.g., 40-45 °C) until the methylation is complete.
-
After the reaction is finished, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry. The patent suggests this method can lead to yields over 85%.[7]
Note: These are generalized protocols and may require optimization for specific substrates. Always perform a thorough literature search for procedures tailored to your specific molecule of interest.
References
- 1. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substra… [ouci.dntb.gov.ua]
- 6. rsc.org [rsc.org]
- 7. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of Dichlorophenyl Methyl Sulphone Metabolites
Welcome to the technical support center for the quantification of dichlorophenyl methyl sulphone metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these persistent organic pollutants (POPs). Here, we will address common challenges and provide in-depth troubleshooting strategies in a direct question-and-answer format, grounded in scientific principles and field-proven expertise.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering probable causes and step-by-step solutions.
Chromatography & Separation Issues
Question 1: I am seeing poor peak shape (tailing or fronting) for my dichlorophenyl methyl sulphone metabolite standards. What are the likely causes and how can I fix this?
Answer:
Poor peak shape is a common issue that can significantly impact the accuracy and precision of your quantification. The primary causes can be categorized into issues with the analytical column, the mobile phase, or the sample itself.
Probable Causes & Solutions:
-
Column Contamination and Degradation: Dichlorophenyl methyl sulphone metabolites are semi-volatile and can interact with active sites in the GC inlet or on the column. In LC, contaminants from biological samples can accumulate on the column frit or packing material.[1][2]
-
Solution (GC):
-
Use a Guard Column: A guard column protects the analytical column from non-volatile residues.[1]
-
Regular Inlet Maintenance: Clean or replace the GC liner and trim the first few centimeters of the analytical column.
-
-
Solution (LC):
-
-
Inappropriate Sample Solvent: If the sample solvent is not compatible with the mobile phase in LC, it can cause peak distortion, especially for early eluting peaks.[2]
-
Solution (LC): Whenever possible, dissolve your standards and extracted samples in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Mobile Phase Issues (LC): An improperly prepared or inadequate mobile phase can lead to peak shape problems.
-
Solution (LC):
-
Ensure Proper Buffering: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Use High-Purity Solvents: Ensure all mobile phase components are HPLC or MS-grade to prevent contamination.
-
-
Question 2: I am struggling to separate the 2,4- and 3,5-dichlorophenyl methyl sulphone isomers. What chromatographic conditions should I try?
Answer:
The separation of isomers is a significant challenge due to their similar physicochemical properties. Achieving baseline separation is critical for accurate quantification.
Strategies for Isomer Separation:
-
Gas Chromatography (GC):
-
Column Selection: A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is a good starting point for separating these types of isomers due to its ability to separate compounds based on differences in their aromatic ring substitution.
-
Temperature Program Optimization: A slow, controlled temperature ramp is crucial.
-
Example Protocol:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes. This is a starting point and should be optimized for your specific instrument and column dimensions.
-
-
-
-
Liquid Chromatography (LC):
-
Column Selection: A C18 column is a common choice for reversed-phase separation of these nonpolar compounds. For enhanced selectivity, consider a phenyl-hexyl or a biphenyl stationary phase, which can provide alternative retention mechanisms based on pi-pi interactions.
-
Mobile Phase Optimization:
-
Example Protocol:
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a lower percentage of organic phase (e.g., 40-50% B) and use a shallow gradient to slowly increase the organic content. This will maximize the differential migration of the isomers. A typical starting gradient could be 40% to 70% B over 20 minutes.[3]
-
-
-
Mass Spectrometry & Detection Issues
Question 3: I am experiencing significant signal suppression for my analytes when analyzing plasma samples. How can I identify the cause and mitigate this matrix effect?
Answer:
Signal suppression, a common form of matrix effect in LC-MS/MS, occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analytes.[4] In plasma, phospholipids are a major cause of this issue.[4]
Identifying and Mitigating Matrix Effects:
-
Identifying the Cause:
-
Post-Column Infusion: Infuse a standard solution of your analyte post-column while injecting a blank, extracted plasma sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Phospholipid Monitoring: Use specific precursor ion scans or multiple reaction monitoring (MRM) transitions to monitor for the characteristic head groups of major phospholipid classes (e.g., m/z 184 for phosphocholine-containing lipids).[4]
-
-
Mitigation Strategies:
-
Chromatographic Separation: Modify your LC gradient to separate your analytes from the bulk of the phospholipids, which typically elute in the middle of a reversed-phase gradient.
-
Sample Preparation:
-
Protein Precipitation: While simple, this method is less effective at removing phospholipids.
-
Liquid-Liquid Extraction (LLE): A well-chosen organic solvent can effectively separate the analytes from more polar matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique. Consider using a mixed-mode or a specific phospholipid removal sorbent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for food matrices, can be adapted for biological tissues and is effective at removing lipids and other interferences.[2][5]
-
-
Sample Preparation & Extraction Issues
Question 4: What is the best way to extract dichlorophenyl methyl sulphone metabolites from fatty tissues? I am getting low and variable recoveries.
Answer:
Extracting nonpolar analytes like dichlorophenyl methyl sulphone metabolites from complex, high-fat matrices requires a robust sample preparation protocol to ensure high and reproducible recoveries.
Recommended Extraction Protocol (Modified QuEChERS):
-
Homogenization: Homogenize the tissue sample (e.g., 1-2 grams) with a small amount of water.
-
Extraction: Add acetonitrile and a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride). Vortex vigorously.
-
Centrifugation: Centrifuge to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a mixture of d-SPE sorbents. For fatty matrices, this should include:
-
Primary Secondary Amine (PSA): To remove organic acids and some sugars.
-
C18: To remove lipids and other nonpolar interferences.
-
Magnesium Sulfate: To remove residual water.
-
-
Final Extract: Vortex and centrifuge. The resulting supernatant can be concentrated and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.
This approach has been shown to be effective for a wide range of pesticides in fatty matrices.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a quantitative method for dichlorophenyl methyl sulphone metabolites?
A1: A robust method validation should include the following parameters:
-
Linearity and Range: Assess the linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Selectivity/Specificity: Ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's signal.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q2: Should I use GC-MS or LC-MS/MS for the analysis of dichlorophenyl methyl sulphone metabolites?
A2: Both techniques are suitable, and the choice depends on several factors:
-
GC-MS is an excellent choice due to the volatility and thermal stability of these compounds. It often provides excellent chromatographic resolution for isomers.
-
LC-MS/MS is also highly effective and may be preferred for its ability to handle less volatile metabolites and for its high throughput. However, it can be more susceptible to matrix effects.[6]
Q3: How do I choose an appropriate internal standard for my analysis?
A3: The ideal internal standard is a stable, isotopically labeled version of the analyte. If this is not available, a structurally similar compound with similar physicochemical properties and chromatographic behavior can be used. It should not be present in the samples being analyzed.
Q4: My calibration curve is non-linear. What could be the cause?
A4: Non-linearity in calibration curves can arise from several sources:
-
Detector Saturation: The concentration of your highest standard may be exceeding the linear dynamic range of the detector.
-
Matrix Effects: If using matrix-matched calibrants, variable matrix effects across the concentration range can cause non-linearity.
-
Analyte Degradation or Adsorption: At low concentrations, adsorption to active sites in the system can lead to a non-linear response.
-
Inappropriate Regression Model: A simple linear regression may not be appropriate. Consider a weighted linear or quadratic regression if justified.
Section 3: Visualizations and Data
Workflow for Troubleshooting Poor Peak Shape
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Validation & Comparative
A Senior Application Scientist's Guide to Robust Analytical Method Validation: A Case Study of 3,5-Dichlorophenyl Methyl Sulphone
For researchers, scientists, and professionals in drug development, the assurance of a new therapeutic's purity and safety is paramount. This necessitates the rigorous validation of analytical methods used to detect and quantify potentially harmful impurities. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3,5-Dichlorophenyl methyl sulphone, a potential process-related impurity.
This document eschews a rigid template, instead offering a logical and scientifically-grounded workflow. We will explore the "why" behind each experimental choice, ensuring a self-validating system that stands up to scientific and regulatory scrutiny. Furthermore, we will objectively compare the validated HPLC-UV method with an alternative technique, Gas Chromatography (GC), providing the supporting data necessary to make informed decisions in your own laboratory.
The Critical Role of a Certified Reference Material (CRM)
At the heart of any robust quantitative analytical method validation lies the Certified Reference Material (CRM). A CRM is a highly characterized and homogenous material with a certified value for a specific property, in this case, the concentration of this compound. Its use provides a direct and unbroken chain of traceability to national or international standards. While a specific CRM for this compound may not be readily available, a well-characterized internal standard or a CRM of a closely related compound, such as 1,2-Dichlorobenzene or 1,4-Dichlorobenzene, can be utilized to ensure the accuracy and reliability of the measurements.[1][2][3][4] For the purposes of this guide, we will proceed with the use of a hypothetical, certified this compound CRM.
HPLC-UV Method Validation: A Deep Dive
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[5][6] We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely recognized by regulatory bodies globally.
Experimental Protocol: HPLC-UV Method
The following protocol is based on established methods for structurally similar compounds, such as 4-Chlorophenyl methyl sulphone, and has been optimized for the analysis of this compound.[7]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound CRM and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, this may involve dissolving a known amount in the mobile phase. For a drug product, extraction and filtration steps may be necessary.
Validation Parameters and Performance Data
The following sections detail the validation parameters and present hypothetical, yet realistic, performance data for the HPLC-UV method.
1. Specificity:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte spiked with potential impurities.
Results: The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo injections. The peak for the analyte should be well-resolved from any other peaks.
2. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Procedure: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (0.1, 1, 10, 50, 100 µg/mL).
Results:
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.
Procedure: Known amounts of the this compound CRM were spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage recovery was calculated.
Results:
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
4. Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The analysis of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or on different instruments.
Results:
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Results:
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure: The following parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results should remain within acceptable limits, demonstrating the method's robustness.
Visualizing the Validation Workflow
References
- 1. 1,2-Dichlorobenzene Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. Dichlorobenzene, 1,2- – CRM LABSTANDARD [crmlabstandard.com]
- 3. 1,4-Dichlorobenzene certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dichlorobenzene, 1,3- – CRM LABSTANDARD [crmlabstandard.com]
- 5. seejph.com [seejph.com]
- 6. wjarr.com [wjarr.com]
- 7. 4-Chlorophenyl methyl sulfone | SIELC Technologies [sielc.com]
Comparative Guide to the Enzyme-Inducing Effects of 3,5-Dichlorophenyl Methyl Sulphone and Phenobarbital
This guide provides a detailed technical comparison of the enzyme-inducing properties of the classic anticonvulsant, phenobarbital, and the environmental metabolite, 3,5-Dichlorophenyl methyl sulphone. It is designed for researchers in pharmacology, toxicology, and drug development to understand the mechanistic similarities and differences between these two potent inducers and to provide a robust experimental framework for their evaluation.
Introduction: Two Compounds, A Shared Mechanism
Enzyme induction, the process by which a substance stimulates the synthesis of enzymes, is a critical phenomenon in drug metabolism and toxicology. It can dramatically alter the pharmacokinetics of co-administered drugs, leading to therapeutic failure or increased toxicity, and can modulate the bioactivation of pro-carcinogens.
Phenobarbital (PB) is the prototypical enzyme inducer, a barbiturate used for decades as an anti-seizure medication.[1] Its effects on the liver's drug-metabolizing enzyme system have been studied extensively, making it the benchmark against which other "phenobarbital-like" inducers are measured.[2][3]
This compound (3,5-DCPSO₂Me) is a persistent metabolite of the industrial solvent m-dichlorobenzene (m-DCB).[4][5] Research has revealed that this metabolite, not the parent compound, is the primary causative agent behind the potent enzyme induction observed following exposure to m-DCB.[4][5] Its induction profile is remarkably similar to that of phenobarbital, designating it as a potent "phenobarbital-like" inducer of significant toxicological interest.[4]
This guide will dissect their mechanisms of action, compare their effects on specific enzyme families, and provide a validated experimental protocol for assessing such effects in a laboratory setting.
Mechanisms of Nuclear Receptor Activation
The enzyme-inducing effects of both compounds are primarily mediated by the activation of nuclear receptors, which function as xenobiotic sensors. These receptors, upon activation, translocate to the nucleus and regulate the transcription of a wide array of genes encoding drug-metabolizing enzymes and transporters.
Phenobarbital: The Indirect Activator
Phenobarbital's mechanism is complex and predominantly involves the Constitutive Androstane Receptor (CAR) .[6][7][8] Unlike typical ligands that directly bind to a receptor's ligand-binding domain, phenobarbital activates CAR indirectly. The process involves a signaling cascade that leads to the dephosphorylation of CAR, prompting its translocation from the cytoplasm into the nucleus.[6] Once in the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) in the promoter regions of target genes, initiating their transcription.[7][8]
Phenobarbital also interacts with the Pregnane X Receptor (PXR) , but this interaction is species-specific; it activates human PXR (hPXR) but not its murine counterpart.[6][9] This dual activation of CAR and PXR in humans contributes to its broad induction profile.
Figure 1. Signaling pathway for Phenobarbital-mediated enzyme induction.
This compound: A Phenobarbital Mimic
3,5-DCPSO₂Me is established as a potent phenobarbital-like inducer.[4] It is formed in the body from its parent compound, m-DCB, through a process that involves metabolism by intestinal microflora.[5] The electrophoretic patterns of microsomal proteins from rats treated with 3,5-DCPSO₂Me are similar to those from phenobarbital-treated rats, strongly suggesting a shared mechanism of action.[4]
While direct studies on its binding or activation of CAR/PXR are less common, its classification as a "phenobarbital-like" inducer implies that it almost certainly exerts its effects through the activation of the same nuclear receptor pathways, namely CAR and PXR.
Figure 2. Formation and presumed induction pathway for 3,5-DCPSO₂Me.
Comparative Profile of Induced Enzymes
The similarity in mechanism translates to a similar profile of induced enzymes. Both compounds are known to predominantly induce Cytochrome P450 (CYP) enzymes belonging to the CYP2B, CYP2C, and CYP3A subfamilies.[1][4][10][11]
| Feature | Phenobarbital | This compound |
| Primary Target | Cytochrome P450 (CYP) System[1] | Cytochrome P450 (CYP) System[4] |
| Major Induced Isoforms | CYP2B Family: (e.g., CYP2B6)[1][11]CYP2C Family: (e.g., CYP2C9)[11]CYP3A Family: (e.g., CYP3A4)[10][11][12] | Induces total cytochrome P-450 content and aminopyrine N-demethylase activity, consistent with a PB-like profile (CYP2B, 2C, 3A families).[4][5] |
| Induction Pattern | Broad-spectrum inducer via CAR and hPXR activation.[6][8] | Described as a potent "phenobarbital-like" inducer.[4] |
Quantitative Comparison of Inductive Potency
Direct comparative studies providing EC₅₀ values for both compounds are scarce. However, experimental data from animal studies allow for an indirect assessment of potency.
-
Phenobarbital: The degree of enzyme induction is dose-dependent.[11][13] In rats, doses are typically in the range of 50-100 mg/kg to achieve maximal induction.
-
This compound: This metabolite is remarkably potent. One study noted that the increase in aminopyrine N-demethylase activity and cytochrome P-450 content 72 hours after an intraperitoneal administration of just 25 µmol/kg of the sulfone was nearly equivalent to the induction seen 48 hours after an oral dose of 1.36 mmol/kg of the parent compound, m-dichlorobenzene.[4] This highlights that the metabolite is orders of magnitude more potent than its precursor and is a strong inducer in its own right.
Experimental Protocol: In Vitro Assessment of CYP Induction
To ensure scientific integrity, a well-validated protocol is essential. The current gold standard for assessing CYP induction potential is a cell-based assay using primary human hepatocytes.[14] This system is preferred as it contains the relevant nuclear receptors, metabolic enzymes, and transporter proteins.[14]
Self-Validating System: Rationale and Controls
This protocol is designed as a self-validating system.
-
Trustworthiness: The inclusion of multiple controls ensures the reliability of the results. A vehicle control (e.g., 0.1% DMSO) establishes the baseline, while prototypical inducers (positive controls) confirm that the hepatocyte system is responsive.[15]
-
Expertise: Using hepatocytes from at least three different human donors is critical for regulatory submissions to account for known inter-individual variability in induction response.[16][17]
-
Causality: A preliminary cytotoxicity assay is mandatory to distinguish true induction from cellular stress responses and to ensure that the selected concentrations of the test compound are not toxic to the cells, which would invalidate the results.[18]
Step-by-Step Methodology
-
Hepatocyte Culture and Plating:
-
Action: Thaw and plate cryopreserved human hepatocytes in collagen-coated multi-well plates (e.g., 24- or 48-well) according to the supplier's instructions.
-
Rationale: Plated primary hepatocytes form a monolayer that mimics the in vivo architecture of the liver, providing a physiologically relevant test system.[14]
-
-
Compound Treatment (72 hours):
-
Action: After an initial attachment period (4-6 hours), replace the medium with fresh medium containing the test compound (e.g., 3,5-DCPSO₂Me), phenobarbital (as a comparator), positive controls (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4), and a vehicle control (e.g., 0.1% DMSO).[15] Typically, 7 concentrations of the test article are used.
-
Action: Incubate the plates for 72 hours at 37°C and 5% CO₂. Refresh the medium with the respective compounds every 24 hours.
-
Rationale: A 72-hour incubation period is required to allow for the transcriptional activation, translation, and accumulation of new enzyme protein to a detectable level.[18]
-
-
Endpoint Analysis (Dual Approach):
-
A. mRNA Quantification (qRT-PCR):
-
i. Cell Lysis & RNA Extraction: At 72 hours, wash the cells and lyse them. Extract total RNA using a validated commercial kit.
-
ii. cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
iii. qPCR: Perform quantitative real-time PCR using specific primers for target genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Rationale: Measuring mRNA levels is a direct and sensitive method to quantify the extent of transcriptional activation of target genes.[17][18]
-
-
B. Enzyme Activity Measurement (LC-MS/MS):
-
i. Substrate Incubation: At 72 hours, wash the treated hepatocytes and incubate them with a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4) in fresh medium for a defined period (e.g., 60 minutes).
-
ii. Sample Analysis: Terminate the reaction and collect the supernatant. Analyze the formation of the specific metabolites from the probe substrates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Rationale: This functional assay measures the actual increase in catalytic enzyme activity, which is the most direct evidence of a clinically relevant induction event.[19][20]
-
-
-
Data Interpretation:
-
Action: For mRNA data, calculate the fold induction relative to the vehicle control using the 2-ΔΔCT method. For activity data, calculate the fold-increase in metabolite formation compared to the vehicle control.
-
Interpretation: A concentration-dependent increase in mRNA or activity is assessed. A response that is ≥2-fold over the vehicle control, or that reaches ≥20% of the response of the positive control, is typically considered a positive result for induction.[17] From the concentration-response curve, key parameters like EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) can be determined.[17]
-
Figure 3. Experimental workflow for in vitro CYP induction assessment.
Conclusion
Both phenobarbital and this compound are potent enzyme inducers that share a common, "phenobarbital-like" profile. Their primary mechanism of action involves the activation of the nuclear receptors CAR and PXR, leading to the transcriptional upregulation of a similar set of drug-metabolizing enzymes, including key members of the CYP2B, 2C, and 3A families.
While phenobarbital is the well-characterized reference compound, this compound stands out as a highly potent environmental metabolite that is solely responsible for the inductive effects of its parent compound, m-dichlorobenzene. Understanding the potent activity of such metabolites is crucial for accurate toxicological risk assessment. The experimental protocol detailed herein provides a robust, self-validating framework for researchers to reliably quantify and compare the inductive potential of these and other novel compounds.
References
- 1. Phenobarbital - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. A comparison of the inductive effects of phenobarbital, methaqualone, and methyprylon on hepatic mixed function oxidase enzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenobarbital in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenobarbital-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenobarbital induction of CYP2B1, CYP2B2, and CYP3A1 in rat liver: genetic differences in a common regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Enhanced induction of cytochrome P450 enzymes and CAR binding in TNF (p55(-/-)/p75(-/-)) double receptor knockout mice following phenobarbital treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of the relative enzyme inducing properties of anticonvulsant drugs in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. labcorp.com [labcorp.com]
- 19. criver.com [criver.com]
- 20. bioivt.com [bioivt.com]
A Comparative Analysis of 3,5-Dichlorophenyl Methyl Sulphone and 3,4-Dichlorophenyl Methyl Sulphone: Unraveling Isomer-Specific Biological Activity
An In-depth Guide for Researchers in Drug Metabolism and Toxicology
In the landscape of xenobiotic metabolism, the positional isomerism of substituents on an aromatic ring can dramatically alter biological activity. This guide provides a detailed comparative analysis of two such isomers: 3,5-Dichlorophenyl methyl sulphone and 3,4-Dichlorophenyl methyl sulphone. While structurally similar, these compounds exhibit distinct profiles as inducers of hepatic microsomal enzymes, a critical consideration in drug development and toxicology. This document synthesizes available experimental data to illuminate these differences, offering insights into their potential mechanisms of action and providing detailed experimental protocols for their assessment.
Introduction: The Significance of Isomerism in Dichlorophenyl Methyl Sulphones
This compound and 3,4-Dichlorophenyl methyl sulphone are metabolites of m-dichlorobenzene and o-dichlorobenzene, respectively. The parent dichlorobenzenes are common industrial chemicals, making the study of their metabolites relevant to environmental toxicology and occupational health. For drug development professionals, understanding how such compounds interact with drug-metabolizing enzymes is paramount, as induction of these enzymes can lead to altered drug efficacy and adverse drug-drug interactions.[1][2] This guide focuses on the differential effects of these two isomers on the cytochrome P450 (CYP450) enzyme system, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[3]
Comparative Biological Activity: Induction of Hepatic Microsomal Enzymes
The primary reported biological activity for both 3,5- and 3,4-dichlorophenyl methyl sulphone is the induction of hepatic drug-metabolizing enzymes. However, the specific patterns of induction show notable differences, suggesting distinct interactions with the regulatory mechanisms of the CYP450 system.
This compound: A Potent Phenobarbital-Like Inducer
Experimental evidence identifies this compound as a potent phenobarbital-like inducer of hepatic microsomal enzymes.[4][5] Studies in rats have shown that this compound, a minor metabolite of m-dichlorobenzene, is a major contributor to the inducing activity of its parent compound.[4] Its induction profile is characterized by a significant increase in:
-
Cytochrome P450 content: A general indicator of the induction of the CYP450 enzyme system.
-
Aminopyrine N-demethylase activity: A classic marker for phenobarbital-type induction, associated with CYP2B enzymes.
The pattern of protein bands on SDS-polyacrylamide gel electrophoresis of microsomes from rats treated with this compound was similar to that of phenobarbital-treated rats, and distinct from that of 3-methylcholanthrene-treated rats, a classic inducer of CYP1A enzymes.[4] This provides strong evidence for its classification as a phenobarbital-like inducer, likely acting through the constitutive androstane receptor (CAR).[1][6]
3,4-Dichlorophenyl Methyl Sulphone: A Broader Spectrum of Enzyme Induction
In contrast, 3,4-dichlorophenyl methyl sulphone, a metabolite of o-dichlorobenzene, appears to have a broader, though perhaps more complex, effect on hepatic enzymes. While its parent compound, o-dichlorobenzene, has been observed to decrease the activity of drug-metabolizing enzymes, the 3,4-dichlorophenyl methyl sulphone metabolite itself acts as an inducer.[7] This suggests a competing effect between the parent compound and its metabolite.[7]
The inductive effects of 3,4-dichlorophenyl methyl sulphone in rats include increases in:
-
Cytochrome P450 content
-
Cytochrome b5 content
-
Aminopyrine N-demethylase activity
-
Aniline hydroxylase activity: An indicator of CYP2E1 induction.
The induction of both aminopyrine N-demethylase and aniline hydroxylase suggests a broader induction profile compared to the 3,5-isomer, potentially involving multiple CYP450 isoforms.
Quantitative Comparison of Enzyme Induction
The following table summarizes the reported effects of the two isomers on key markers of hepatic enzyme induction. It is important to note that these data are collated from separate studies and direct head-to-head comparisons under identical experimental conditions are not available in the literature.
| Parameter | This compound | 3,4-Dichlorophenyl methyl sulphone |
| Parent Compound | m-Dichlorobenzene | o-Dichlorobenzene |
| Induction Type | Phenobarbital-like | Broader, includes features of phenobarbital and CYP2E1 induction |
| Cytochrome P450 | Increased | Increased |
| Cytochrome b5 | Not reported | Increased |
| Aminopyrine N-demethylase | Increased | Increased |
| Aniline hydroxylase | Not reported to be induced | Increased |
Mechanistic Insights and Structure-Activity Relationships
The differential activities of these isomers can be attributed to their distinct chemical structures, which influence their interaction with xenobiotic-sensing nuclear receptors such as CAR and the pregnane X receptor (PXR).[1][4] Phenobarbital-like induction is primarily mediated by the activation of CAR.[6] The potent and specific phenobarbital-like activity of the 3,5-isomer suggests it is an effective ligand for CAR.
The broader induction profile of the 3,4-isomer, which includes aniline hydroxylase activity (a marker for CYP2E1), suggests it may interact with multiple signaling pathways or that its downstream effects are more complex. The position of the chlorine atoms dictates the electronic and steric properties of the molecule, which in turn governs its ability to bind to the ligand-binding pockets of these receptors.
A study on the isomer-specific toxicity of dichlorophenyl methylsulphones in the rat olfactory mucosa demonstrated that the 2,6-isomer was significantly more toxic than the 2,5-isomer, a difference attributed to a CYP2A-catalyzed metabolic activation of the 2,6-isomer.[8] This highlights the critical role of substituent positioning in determining metabolic fate and biological effect, a principle that undoubtedly applies to the 3,5- and 3,4-isomers in the liver.
Experimental Protocols
For researchers seeking to investigate or replicate the findings discussed, the following are detailed protocols for the key enzyme assays.
Aminopyrine N-demethylase Assay
This assay measures the N-demethylation of aminopyrine, a reaction catalyzed by certain CYP450 enzymes, by quantifying the formaldehyde produced.[9]
Principle: The enzymatic reaction produces formaldehyde, which is then measured colorimetrically using Nash's reagent (a mixture of ammonium acetate, acetic acid, and acetylacetone). The product, diacetyldihydrolutidine, is a yellow compound that can be quantified spectrophotometrically at 412-420 nm.[10][11]
Protocol:
-
Microsome Preparation: Isolate hepatic microsomes from control and treated animals by differential centrifugation.
-
Reaction Mixture: In a test tube, combine:
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Microsomal protein suspension
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the substrate, aminopyrine.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.
-
Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Formaldehyde Detection:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
To an aliquot of the supernatant, add Nash's reagent.
-
Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color development.
-
Cool the samples and measure the absorbance at 412-420 nm.
-
-
Quantification: Calculate the amount of formaldehyde produced by comparing the absorbance to a standard curve generated with known concentrations of formaldehyde. Express the enzyme activity as nmol of formaldehyde formed per minute per mg of microsomal protein.
Aniline Hydroxylase Assay
This assay determines the activity of CYP450 enzymes that hydroxylate aniline to p-aminophenol.
Principle: The product of the enzymatic reaction, p-aminophenol, is colorimetrically quantified after reaction with phenol and sodium hypochlorite in an alkaline medium, which forms a blue indophenol dye. The intensity of the color is proportional to the amount of p-aminophenol formed and is measured spectrophotometrically at around 630 nm.[12][13]
Protocol:
-
Microsome Preparation: As described for the aminopyrine N-demethylase assay.
-
Reaction Mixture: In a test tube, combine:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system
-
Microsomal protein suspension
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the substrate, aniline hydrochloride.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
p-Aminophenol Detection:
-
Centrifuge the reaction mixture.
-
To an aliquot of the supernatant, add a solution of phenol in NaOH.
-
Add a dilute solution of sodium hypochlorite.
-
Allow the color to develop for a set time at room temperature.
-
Measure the absorbance at approximately 630 nm.
-
-
Quantification: Determine the concentration of p-aminophenol from a standard curve and express the enzyme activity as nmol of p-aminophenol formed per minute per mg of microsomal protein.
Visualizing the Pathways
Logical Flow of Comparative Analysis
Caption: Comparative workflow of the biological activities of 3,5- and 3,4-Dichlorophenyl methyl sulphone.
Experimental Workflow for Enzyme Induction Assays
Caption: General experimental workflow for assessing hepatic enzyme induction.
Conclusion
The available evidence clearly indicates that this compound and 3,4-Dichlorophenyl methyl sulphone are not biologically equivalent. The 3,5-isomer acts as a specific and potent phenobarbital-like inducer of hepatic microsomal enzymes, a characteristic of significant interest in drug metabolism studies. In contrast, the 3,4-isomer exhibits a broader induction profile, affecting a wider range of enzymes, including those involved in the metabolism of compounds like aniline.
This comparative guide underscores the importance of considering positional isomerism in toxicological and pharmacological assessments. For researchers in drug development, the phenobarbital-like induction by the 3,5-isomer would be a red flag for potential drug-drug interactions. The broader activity of the 3,4-isomer suggests a more complex interaction with metabolic pathways. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their inducing potential and to explore the underlying molecular mechanisms. The protocols and data presented herein provide a solid foundation for such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The effects of cytochrome P450 induction by xenobiotics on endobiotic metabolism in pre-clinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450 Induction and Xeno-Sensing Receptors Pregnane X Receptor, Constitutive Androstane Receptor, Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor α at the Crossroads of Toxicokinetics and Toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biogot.com [biogot.com]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Aniline Hydroxylase - MeSH - NCBI [ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Toxicology of Dichlorophenyl Methyl Sulphone Isomers
Introduction
Dichlorophenyl methyl sulphones are a class of chemical compounds characterized by a phenyl ring substituted with two chlorine atoms and a methyl sulphone group. The specific arrangement of the chlorine atoms gives rise to six distinct isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl methyl sulphone. These compounds can emerge as environmental contaminants or as metabolites of pesticides and pharmaceuticals. The positioning of the chlorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic fate, and, consequently, its toxicological profile.
A comparative toxicological assessment is crucial for understanding the structure-activity relationship (SAR) within this isomer group. Such an analysis allows for the identification of isomers with higher toxic potential and provides mechanistic insights that can inform risk assessment and guide the development of safer chemical alternatives.
This guide outlines a multi-tiered experimental approach to systematically evaluate and compare the toxicology of dichlorophenyl methyl sulphone isomers. We will proceed from fundamental physicochemical characterization to detailed in vitro and in vivo toxicological assays, emphasizing the rationale behind each experimental choice.
Part 1: Physicochemical Characterization - The Foundation of Toxicological Assessment
Before any toxicological assays are performed, a thorough characterization of the physicochemical properties of each isomer is essential. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which are critical determinants of their toxic potential.
Key Parameters for Evaluation:
-
Octanol-Water Partition Coefficient (LogP): This parameter indicates the lipophilicity of a compound. Higher LogP values suggest a greater potential for bioaccumulation in fatty tissues.
-
Water Solubility: This affects the bioavailability and environmental mobility of the compound.
-
Vapor Pressure: Relevant for assessing inhalation exposure risks.
-
Chemical Stability: Understanding the stability of each isomer under physiological conditions (pH, temperature) is crucial for designing and interpreting toxicological assays.
Experimental Protocol: LogP Determination (Shake-Flask Method - OECD Guideline 107)
-
Preparation: Prepare a saturated solution of the test isomer in n-octanol. Prepare a separate solution of the isomer in water.
-
Equilibration: Combine equal volumes of the n-octanol and water solutions in a separatory funnel.
-
Shaking: Shake the funnel vigorously for 5 minutes, followed by a period of rest to allow for phase separation. This should be performed at a constant temperature (e.g., 25°C).
-
Separation: Carefully separate the n-octanol and water phases.
-
Quantification: Determine the concentration of the isomer in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Rationale: The shake-flask method is a straightforward and widely accepted method for determining LogP. It provides a direct measure of a compound's partitioning behavior between a nonpolar and a polar solvent, which serves as a model for its distribution between biological membranes and aqueous compartments.
Comparative Data Summary (Hypothetical Data for Illustration)
| Isomer | Predicted LogP | Predicted Water Solubility (mg/L) | Key Implication |
| 2,4-Dichlorophenyl Methyl Sulphone | 3.1 | 50 | Moderate lipophilicity, potential for bioaccumulation. |
| 3,4-Dichlorophenyl Methyl Sulphone | 3.2 | 45 | Similar to the 2,4-isomer, with slightly higher lipophilicity. |
| 2,5-Dichlorophenyl Methyl Sulphone | 3.0 | 55 | Slightly lower lipophilicity compared to 2,4- and 3,4-isomers. |
| 2,6-Dichlorophenyl Methyl Sulphone | 2.8 | 65 | Steric hindrance from ortho-chlorines may reduce lipophilicity. |
Part 2: A Tiered Approach to In Vitro Toxicity Profiling
In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and to elucidate underlying mechanisms, while reducing the reliance on animal testing. A tiered approach allows for a logical progression from general toxicity assessment to more specific mechanistic studies.
Tier 1: Basal Cytotoxicity Assessment
The initial step is to determine the concentration range over which each isomer exerts cytotoxic effects. This is crucial for setting appropriate dose levels for subsequent, more complex assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed a relevant cell line (e.g., human hepatoma HepG2 cells) in a 96-well plate and allow them to adhere overnight. HepG2 cells are chosen due to the liver's primary role in metabolizing xenobiotics.
-
Dosing: Treat the cells with a range of concentrations of each dichlorophenyl methyl sulphone isomer for 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each isomer.
Tier 2: Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can damage DNA, potentially leading to mutations and cancer.
Recommended Assays:
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations. It is a standard initial screen for mutagenicity.
-
In Vitro Micronucleus Test (OECD Guideline 487): This assay detects both chromosome breakage and loss in mammalian cells. The formation of micronuclei (small, secondary nuclei) is a hallmark of genotoxic damage.
Tier 3: Mechanistic Insights - Oxidative Stress
Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
Experimental Protocol: Intracellular ROS Detection using DCFH-DA
-
Cell Culture and Dosing: Culture and treat cells with the isomers as described for the cytotoxicity assay.
-
Loading with DCFH-DA: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-fluorescent probe is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizing the Proposed In Vitro Workflow
A Researcher's Guide to Antibody Specificity: Evaluating Cross-Reactivity with 3,5-Dichlorophenyl Methyl Sulphone
The Challenge of Small Molecule Immunodetection
3,5-Dichlorophenyl methyl sulphone (DCPMS) is a metabolite of m-dichlorobenzene, an industrial solvent.[1] Its chemical formula is C7H6Cl2O2S with a molecular weight of 225.1 g/mol .[2] Studies have shown that DCPMS can induce hepatic microsomal drug-metabolizing enzymes, indicating its potential for biological activity and interaction with proteins like cytochrome P-450.[1]
The development of antibodies specific to small molecules, or haptens, like DCPMS presents a unique set of challenges. Due to their small size, these molecules are generally not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. This process can sometimes lead to antibodies that recognize not only the hapten but also the linker region or the carrier protein, resulting in undesirable cross-reactivity.
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target.[3][4] This can occur with structurally similar compounds, leading to false-positive results and inaccurate quantification in immunoassays. Therefore, rigorous validation of antibody specificity is paramount.
Core Methodologies for Assessing Cross-Reactivity
Two primary techniques are widely employed to characterize the cross-reactivity of antibodies against small molecules: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Immunoassays
Competitive ELISA is a highly sensitive method for detecting and quantifying small molecules.[5][6][7] The principle lies in the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]
The following is a detailed protocol for assessing the cross-reactivity of a hypothetical anti-DCPMS antibody.
Caption: Workflow for Competitive ELISA.
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with a DCPMS-carrier protein conjugate (e.g., DCPMS-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[8]
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.[8]
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the free DCPMS (as a standard) and the potential cross-reacting compounds.
-
In separate tubes, pre-incubate the anti-DCPMS antibody with the standard or the test compounds for 1 hour at 37°C.[8]
-
Add 100 µL of these mixtures to the coated wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[8]
-
-
Washing:
-
Repeat the washing step.
-
-
Secondary Antibody:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in wash buffer.
-
Incubate for 1 hour at 37°C.[8]
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Addition:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
-
Signal Detection:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of DCPMS / IC50 of Test Compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
SPR is a powerful optical technique for studying molecular interactions in real-time without the need for labels.[9] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9] For small molecule analysis, SPR can be challenging due to the low mass of the analyte, but this can be overcome with appropriate assay design.[10][11]
The following diagram illustrates a typical SPR workflow for assessing cross-reactivity.
Caption: Workflow for Surface Plasmon Resonance.
-
Antibody Immobilization:
-
Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the anti-DCPMS antibody onto the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of DCPMS over the sensor surface to determine its binding kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, KD).
-
Regenerate the sensor surface between injections using a low pH buffer to remove the bound analyte.
-
-
Cross-Reactivity Testing:
-
Inject a series of concentrations of the potential cross-reacting compounds under the same conditions.
-
Determine the kinetic and affinity constants for each compound.
-
-
Data Analysis:
-
Compare the KD values of the test compounds to that of DCPMS. A lower KD value indicates a higher affinity.
-
Comparative Analysis of Hypothetical Anti-DCPMS Antibodies
To illustrate the application of these methodologies, let's consider a hypothetical scenario where three different monoclonal antibodies (mAb-1, mAb-2, and mAb-3) have been developed against DCPMS. Their cross-reactivity is tested against structurally related compounds.
| Compound | Structure | mAb-1 % Cross-Reactivity (ELISA) | mAb-2 % Cross-Reactivity (ELISA) | mAb-3 % Cross-Reactivity (ELISA) | mAb-1 KD (M) (SPR) | mAb-2 KD (M) (SPR) | mAb-3 KD (M) (SPR) |
| This compound (DCPMS) | Cl-Ph(Cl)-SO2CH3 | 100% | 100% | 100% | 1.2 x 10⁻⁸ | 2.5 x 10⁻⁸ | 5.0 x 10⁻⁹ |
| 3,5-Dichlorophenyl methyl sulfoxide | Cl-Ph(Cl)-SOCH3 | 45% | 15% | 60% | 2.7 x 10⁻⁷ | 1.7 x 10⁻⁷ | 8.3 x 10⁻⁹ |
| 3,5-Dichlorophenyl methyl sulfide | Cl-Ph(Cl)-SCH3 | 10% | <1% | 25% | 1.2 x 10⁻⁶ | >10⁻⁵ | 2.0 x 10⁻⁸ |
| 4-Chlorophenyl methyl sulphone | Ph(Cl)-SO2CH3 | 5% | 2% | 8% | 2.4 x 10⁻⁷ | 1.3 x 10⁻⁶ | 6.3 x 10⁻⁸ |
| Phenyl methyl sulphone | Ph-SO2CH3 | <1% | <1% | 2% | >10⁻⁵ | >10⁻⁵ | 2.5 x 10⁻⁷ |
Interpretation of Results:
-
mAb-1: Shows moderate specificity. It exhibits significant cross-reactivity with the sulfoxide analogue, suggesting the antibody recognizes the dichlorophenyl ring and the sulfur-oxygen moiety.
-
mAb-2: Demonstrates high specificity. The cross-reactivity with related compounds is minimal, indicating that the antibody's binding site is highly specific to the sulphone group in conjunction with the dichlorinated phenyl ring.
-
mAb-3: Displays the highest affinity for DCPMS (lowest KD value) but also shows considerable cross-reactivity, particularly with the sulfoxide and sulfide analogues. This suggests that while the binding is strong, it is less specific.
Conclusion: Selecting the Right Antibody for Your Research
The selection of an antibody should be guided by the specific requirements of the application. For quantitative assays where accuracy is paramount, an antibody with high specificity like mAb-2 would be the ideal choice, even with a slightly lower affinity. For applications that may require high sensitivity and where some level of cross-reactivity with closely related metabolites is acceptable, mAb-3 might be suitable.
This guide provides a comprehensive framework for evaluating antibody cross-reactivity for the small molecule this compound. By applying these principles and protocols, researchers can confidently select and validate antibodies, ensuring the reliability and accuracy of their experimental data.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of 3,5-Dichlorophenyl Methyl Sulphone and Its Sulfide and Sulfoxide Precursors
For researchers and professionals in drug development and toxicology, understanding the metabolic activation and comparative efficacy of xenobiotics is paramount. This guide provides an in-depth technical comparison of 3,5-dichlorophenyl methyl sulphone and its metabolic precursors, 3,5-dichlorophenyl methyl sulfide and 3,5-dichlorophenyl methyl sulfoxide. We will explore their relationship, comparative efficacy in inducing hepatic microsomal enzymes, and the experimental basis for these findings.
Introduction: A Metabolic Cascade
The three compounds of interest are intrinsically linked through a metabolic pathway. 3,5-Dichlorophenyl methyl sulfide is the parent compound, which can be oxidized in vivo to form the corresponding sulfoxide. Further oxidation of the sulfoxide yields the stable and more polar metabolite, this compound. This metabolic progression is a crucial factor in determining the ultimate biological activity of the initially introduced sulfide.
Caption: Metabolic pathway of 3,5-dichlorophenyl methyl sulfide.
Comparative Efficacy: Induction of Hepatic Microsomal Enzymes
The primary and most well-documented biological effect of these compounds is the induction of hepatic microsomal drug-metabolizing enzymes, a key aspect of xenobiotic metabolism. Studies have shown that while all three compounds possess this inductive capability, their potencies differ significantly.
A study by Kimura et al. (1983) demonstrated that 3,5-dichlorophenyl methyl sulfide and its oxidized metabolites, the sulfoxide and sulphone, all increase the activity of aniline hydroxylase and aminopyrine N-demethylase, and elevate the levels of cytochromes P-450 and b5 in rat liver microsomes.[1] This induction of metabolic enzymes was also correlated with a reduction in hexobarbital sleeping time, a functional consequence of enhanced drug metabolism.[1]
In a 1985 study, it was further elucidated that this compound is a potent phenobarbital-like inducer of cytochrome P-450.[2] The extent of enzyme induction following administration of m-dichlorobenzene (a precursor to these sulfur-containing metabolites) was nearly equivalent to that observed after direct administration of the sulphone metabolite.[2] Notably, the reduction in hexobarbital sleeping time was more significant after administration of the sulphone compared to the parent compound, m-dichlorobenzene, reinforcing the sulphone's position as the primary active agent.[2]
The metabolic conversion from the sulfide to the sulphone is a critical activation step. In vitro studies with hepatic microsomal preparations have shown that the sulphone is formed from the sulfide; however, the reduction of the sulphone back to the sulfide was not observed.[2]
Quantitative Comparison of Efficacy
While the full text of the pivotal studies by Kimura et al. was not available for a detailed quantitative extraction, the abstracts and related literature provide a clear qualitative and semi-quantitative picture of the relative efficacies. The following table summarizes the key findings on their enzyme-inducing effects.
| Compound | Relative Potency in Enzyme Induction | Key Findings |
| 3,5-Dichlorophenyl methyl sulfide | Less potent than the sulphone | Acts as a pro-drug, requiring metabolic oxidation to the sulphone for maximal activity.[1][2] |
| 3,5-Dichlorophenyl methyl sulfoxide | Intermediate potency | An intermediate in the metabolic activation pathway to the sulphone.[1][2] |
| This compound | Most potent | Considered the principal active metabolite responsible for the phenobarbital-like induction of cytochrome P-450.[1][2] |
Experimental Protocols
To provide a framework for researchers looking to replicate or build upon these findings, we outline the standard methodologies for assessing the induction of hepatic microsomal enzymes.
Animal Treatment and Microsome Preparation
Caption: Workflow for animal treatment and microsomal fraction isolation.
-
Animal Dosing: Male Wistar or Sprague-Dawley rats are commonly used. Test compounds (3,5-dichlorophenyl methyl sulfide, sulfoxide, or sulphone) are dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage or intraperitoneal injection. A control group receives the vehicle alone.
-
Tissue Harvesting: At predetermined time points after dosing, animals are euthanized.
-
Microsome Isolation:
-
The livers are immediately perfused with ice-cold saline to remove blood.
-
The liver is then minced and homogenized in a buffer solution (e.g., potassium phosphate buffer containing KCl).
-
The homogenate undergoes differential centrifugation. A preliminary centrifugation step pellets cell debris and mitochondria.
-
The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction.
-
The microsomal pellet is washed and resuspended in a suitable buffer for subsequent assays.
-
Enzyme Assays
-
Cytochrome P-450 Content: The total cytochrome P-450 content is determined spectrophotometrically by the method of Omura and Sato, based on the characteristic absorbance of the carbon monoxide-reduced cytochrome P-450 complex.
-
Aminopyrine N-demethylase Activity: This assay measures the rate of formaldehyde formation from the substrate aminopyrine. The reaction is initiated by adding NADPH to the microsomal suspension containing aminopyrine. The reaction is stopped, and the amount of formaldehyde produced is quantified using a colorimetric method.
-
Aniline Hydroxylase Activity: This assay measures the formation of p-aminophenol from aniline. The reaction mixture, containing microsomes and aniline, is incubated, and the reaction is initiated with NADPH. The reaction is terminated, and the p-aminophenol formed is measured colorimetrically.
Concluding Remarks
The evidence strongly indicates that the biological efficacy of 3,5-dichlorophenyl methyl sulfide and its sulfoxide, in terms of inducing hepatic microsomal enzymes, is primarily attributable to their metabolic conversion to this compound. The sulphone is the most potent of the three, acting as a phenobarbital-like inducer. This metabolic activation pathway is a critical consideration in toxicological assessments and in the design of molecules where such induction could be a desired or an adverse effect. Future research could focus on obtaining more precise quantitative data for these compounds and exploring other potential biological activities, such as fungicidal effects, which have been noted in structurally related molecules.
References
A Comparative Review of the Biological Effects of 3,5-Dichlorophenyl Methyl Sulphone
This guide provides a comprehensive analysis of the biological effects of 3,5-dichlorophenyl methyl sulphone, a significant metabolite of m-dichlorobenzene. Intended for researchers, scientists, and professionals in drug development, this document synthesizes existing experimental data to offer an in-depth understanding of this compound's toxicological and pharmacological profile. By comparing its effects with other relevant compounds, this guide aims to elucidate its mechanisms of action and potential implications in biological systems.
Introduction: The Significance of this compound
This compound is a sulfur-containing metabolite of m-dichlorobenzene.[1][2] The metabolism of m-dichlorobenzene involves the formation of various sulfur-containing compounds, with this compound emerging as a key player in mediating some of the biological effects of the parent compound.[1][2] Understanding the bioactivity of this metabolite is crucial for assessing the overall toxicological profile of m-dichlorobenzene, a widely used industrial solvent. This guide will delve into the specific biological effects attributed to this compound, with a focus on its impact on hepatic enzyme systems and a comparison with other relevant chemical entities.
Hepatic Effects: A Potent Inducer of Drug-Metabolizing Enzymes
Experimental evidence from studies in rats has demonstrated that this compound is a potent inducer of hepatic microsomal drug-metabolizing enzymes.[1] This effect is a critical aspect of its biological activity and warrants a detailed examination.
Induction of Cytochrome P-450 and Aminopyrine N-Demethylase
Administration of this compound to rats leads to a significant increase in the hepatic microsomal content of cytochrome P-450 and the activity of aminopyrine N-demethylase.[1] Notably, the induction pattern of these enzymes by this compound is similar to that of phenobarbital, a classic inducer of the cytochrome P-450 system.[1] This similarity suggests that this compound may act through a phenobarbital-like mechanism. The increases in these enzyme activities after exposure to m-dichlorobenzene occur subsequent to the rise in the hepatic concentration of its metabolite, this compound, indicating that the metabolite is a major contributor to the inducing activity of the parent compound.[1]
Comparative Analysis: this compound vs. Phenobarbital
| Parameter | This compound | Phenobarbital | Reference |
| Induction Pattern | Phenobarbital-like | Classic Inducer | [1] |
| Affected Enzymes | Cytochrome P-450, Aminopyrine N-Demethylase | Cytochrome P-450, various other drug-metabolizing enzymes | [1] |
Experimental Protocol: Assessment of Hepatic Enzyme Induction in Rats
The following is a generalized protocol based on methodologies described in the literature for assessing the induction of hepatic microsomal enzymes.[1]
Objective: To determine the effect of this compound on hepatic cytochrome P-450 content and aminopyrine N-demethylase activity in rats.
Materials:
-
Male Wistar rats
-
This compound
-
Corn oil (vehicle)
-
Phenobarbital (positive control)
-
Reagents for microsomal fraction preparation
-
Reagents for cytochrome P-450 and aminopyrine N-demethylase assays
Procedure:
-
Animal Dosing: Divide rats into three groups: vehicle control, this compound-treated, and phenobarbital-treated. Administer the compounds intraperitoneally at specified doses for a set number of days.
-
Microsome Preparation: At the end of the treatment period, euthanize the rats and perfuse the livers. Homogenize the liver tissue and prepare the microsomal fraction by differential centrifugation.
-
Enzyme Assays:
-
Cytochrome P-450 Content: Determine the concentration of cytochrome P-450 in the microsomal suspension spectrophotometrically by measuring the carbon monoxide difference spectrum.
-
Aminopyrine N-Demethylase Activity: Measure the rate of formaldehyde formation from the demethylation of aminopyrine by the microsomal enzymes.
-
-
Data Analysis: Compare the enzyme activities and cytochrome P-450 content between the treated and control groups.
Caption: Workflow for assessing hepatic enzyme induction.
Isomer-Specific Toxicity: A Focus on the Olfactory Mucosa
While the primary focus of this guide is the 3,5-isomer, it is crucial to consider the biological effects of other dichlorophenyl methyl sulphone isomers to understand structure-activity relationships. Studies on 2,5- and 2,6-dichlorophenyl methyl sulphone have revealed significant isomer- and site-specific toxicity in the olfactory mucosa of rats.[3]
The 2,6-isomer, in particular, induces necrosis in the Bowman's glands and neuroepithelium of the olfactory region.[3] This toxicity is linked to the bioactivation of the compound by cytochrome P450 enzymes, specifically CYP2A, leading to the formation of a reactive intermediate that covalently binds to cellular macromolecules.[3] In contrast, the 2,5-isomer shows significantly less toxicity and covalent binding in the olfactory mucosa.[3]
Comparative Analysis: Dichlorophenyl Methyl Sulphone Isomers
| Isomer | Target Site | Mechanism | Reference |
| 3,5- | Liver | Enzyme Induction (Phenobarbital-like) | [1] |
| 2,6- | Olfactory Mucosa | CYP2A-mediated bioactivation and necrosis | [3] |
| 2,5- | Olfactory Mucosa | Minor damage, low covalent binding | [3] |
| 3,4- | Liver | Enzyme Induction | [4] |
This comparison highlights that the position of the chlorine atoms on the phenyl ring dramatically influences the toxicological profile of dichlorophenyl methyl sulphones.
Caption: Isomer-specific effects of dichlorophenyl methyl sulphones.
Broader Context: The Diverse Bioactivity of Sulfones
The sulfone functional group is present in a wide range of biologically active molecules, exhibiting diverse pharmacological properties.[5] A notable example is Dapsone (4,4'-sulfonyldianiline), an antibiotic used in the treatment of leprosy and other conditions.[6][7][8]
Comparative Analysis: this compound vs. Dapsone
| Feature | This compound | Dapsone | Reference |
| Primary Biological Effect | Hepatic Enzyme Induction | Antibacterial, Anti-inflammatory | [1][7] |
| Mechanism of Action | Phenobarbital-like induction of CYPs | Inhibition of bacterial folic acid synthesis | [1][7] |
| Therapeutic Application | None (metabolite of a solvent) | Treatment of leprosy, dermatitis herpetiformis | [6][7] |
This comparison with a well-established sulfone drug underscores the vast range of biological activities that can be associated with the sulfone moiety, which are highly dependent on the overall molecular structure. While this compound primarily acts as an enzyme inducer, dapsone functions as an antimicrobial and anti-inflammatory agent.[1][7] More broadly, the aryl methyl sulfone scaffold has been investigated for anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[9]
Conclusion and Future Directions
This compound, a metabolite of m-dichlorobenzene, is a potent phenobarbital-like inducer of hepatic drug-metabolizing enzymes.[1] Its biological activity is highly dependent on its isomeric structure, as evidenced by the distinct toxicological profiles of other dichlorophenyl methyl sulphone isomers.[3] The study of this and related compounds provides valuable insights into structure-activity relationships and the metabolic activation of xenobiotics.
Future research should aim to further elucidate the precise molecular mechanisms underlying the enzyme-inducing effects of this compound. Investigating its potential interactions with nuclear receptors, such as the constitutive androstane receptor (CAR) which is typically associated with phenobarbital-like induction, would be a logical next step. Furthermore, a more comprehensive toxicological evaluation, including chronic exposure studies and assessment of effects on other organ systems, is warranted to fully characterize its risk profile.
References
- 1. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of sulfur-containing metabolites of m-dichlorobenzene and their disposition and relationship with glutathione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dapsone - Wikipedia [en.wikipedia.org]
- 7. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 3,5-Dichlorophenyl Methyl Sulphone Analysis: Ensuring Accuracy and Comparability in Residue Monitoring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental and food safety analysis, the accurate and precise quantification of pesticide residues is paramount. 3,5-Dichlorophenyl methyl sulphone (DCPMS), a metabolite of the fungicide dicarboximides and a potential environmental contaminant, requires robust analytical methodologies for its monitoring. This guide provides an in-depth framework for conducting an inter-laboratory comparison of DCPMS analysis, a critical exercise for any laboratory seeking to validate its methods, ensure data reliability, and contribute to a harmonized approach to residue monitoring.
This document moves beyond a simple checklist of procedures. As a senior application scientist, the goal is to provide a comprehensive guide grounded in scientific principles, explaining the rationale behind methodological choices and offering a self-validating system for participating laboratories.
The Imperative for Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[1][2] Their primary objective is to provide an external and objective assessment of a laboratory's performance. By analyzing a common, homogenous sample, participating laboratories can:
-
Benchmark their performance against a cohort of their peers.
-
Identify potential biases or systematic errors in their analytical methods.
-
Gain confidence in the accuracy and reliability of their data.
-
Demonstrate competence to accreditation bodies and regulatory agencies.
The structure of a typical inter-laboratory comparison is outlined below. This guide will then delve into the specific application of this framework to the analysis of this compound.
Caption: A generalized workflow for an inter-laboratory comparison study.
Chemical Profile: this compound (DCPMS)
A thorough understanding of the analyte is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 22821-89-2 | [3] |
| Molecular Formula | C₇H₆Cl₂O₂S | [3] |
| Molecular Weight | 225.1 g/mol | [3] |
graph { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; S [label="S"]; O1 [label="O"]; O2 [label="O"]; C7 [label="CH3"]; // Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; C3 -- Cl1; C5 -- Cl2; S -- O1 [style=double]; S -- O2 [style=double]; S -- C7;
}
Caption: Chemical structure of this compound.
Designing the Inter-Laboratory Comparison for DCPMS
A well-designed study is critical for generating meaningful and comparable results. This section outlines the key considerations for a hypothetical inter-laboratory comparison of DCPMS analysis in a soil matrix.
Study Objective
To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a spiked soil matrix using their routine analytical methods.
Test Material and Homogeneity
A key element of a successful inter-laboratory comparison is the provision of a homogenous and stable test material.
-
Matrix Selection: A sandy loam soil, pre-screened to be free of DCPMS and other interfering compounds, will be used.
-
Spiking: A certified reference material (CRM) of this compound will be used for spiking. The soil will be spiked at a concentration relevant to environmental monitoring levels (e.g., 50 µg/kg).
-
Homogenization: The spiked soil will be thoroughly homogenized using a mechanical blender to ensure a uniform distribution of the analyte.
-
Homogeneity and Stability Testing: Before distribution, a statistically significant number of randomly selected subsamples will be analyzed by the organizing laboratory to confirm the homogeneity and stability of the test material.
Participating Laboratories and Confidentiality
A minimum of ten laboratories with experience in pesticide residue analysis will be invited to participate. To ensure impartiality, each laboratory will be assigned a unique code, and all results will be treated with strict confidentiality.
Experimental Protocols: A Harmonized Approach
While laboratories are encouraged to use their own validated methods, this guide provides a detailed, state-of-the-art protocol based on established analytical techniques for similar compounds. This serves as a benchmark and a reference for laboratories looking to optimize their procedures.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from various matrices.
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Caption: QuEChERS sample preparation workflow for DCPMS analysis in soil.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of polar and semi-polar compounds like DCPMS.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Triple Quadrupole LC-MS/MS System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined by direct infusion of a DCPMS standard. At least two transitions (one for quantification, one for confirmation) should be monitored. |
Data Analysis and Performance Evaluation
The submitted data from each laboratory will be statistically analyzed to assess performance.
Assigned Value (x_pt)
The assigned value, which represents the "true" concentration of DCPMS in the test material, will be determined as the robust mean of the results submitted by all participating laboratories after the removal of outliers.
Performance Scoring: The z-score
The performance of each laboratory will be evaluated using the z-score, a widely accepted statistical tool in proficiency testing. The z-score is calculated as follows:
z = (x - x_pt) / σ_p
Where:
-
x is the result reported by the laboratory.
-
x_pt is the assigned value.
-
σ_p is the standard deviation for proficiency assessment, which is typically set at a fixed percentage of the assigned value (e.g., 25%).
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance.
-
|z| ≥ 3.0: Unsatisfactory performance.
Hypothetical Inter-Laboratory Comparison Results
The following table presents a hypothetical summary of results from our designed inter-laboratory comparison for DCPMS analysis.
| Laboratory Code | Reported Concentration (µg/kg) | z-score | Performance Evaluation |
| Lab-01 | 48.5 | -0.4 | Satisfactory |
| Lab-02 | 55.2 | 1.28 | Satisfactory |
| Lab-03 | 62.1 | 3.08 | Unsatisfactory |
| Lab-04 | 45.9 | -1.08 | Satisfactory |
| Lab-05 | 51.3 | 0.24 | Satisfactory |
| Lab-06 | 39.8 | -2.68 | Questionable |
| Lab-07 | 53.7 | 0.88 | Satisfactory |
| Lab-08 | 49.1 | -0.24 | Satisfactory |
| Lab-09 | 58.6 | 2.08 | Questionable |
| Lab-10 | 50.5 | 0.04 | Satisfactory |
| Assigned Value (x_pt) | 50.3 µg/kg | ||
| Standard Deviation for Proficiency (σ_p) | 12.58 |
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the principles of sound study design, employing robust analytical methodologies, and utilizing standardized performance evaluation criteria, laboratories can gain valuable insights into their analytical capabilities.
The results of such a study not only benefit individual laboratories but also contribute to the broader scientific community by fostering a culture of quality and promoting the generation of comparable and reliable data for this important environmental analyte. Future inter-laboratory comparisons could explore different matrices, lower concentration levels, and the inclusion of other related metabolites to further challenge and enhance the proficiency of analytical laboratories worldwide.
References
A Comparative Analysis of 3,5-Dichlorophenyl Methyl Sulphone and its 2,4,5-Trichloro- Analogue: A Guide for Researchers
An in-depth examination of the structural, physicochemical, and biological distinctions between 3,5-Dichlorophenyl methyl sulphone and its more heavily chlorinated counterpart, 2,4,5-Trichlorophenyl methyl sulphone, provides crucial insights for researchers in drug development and toxicology. This guide synthesizes available data to illuminate the impact of an additional chlorine substituent on the properties and potential applications of this class of compounds.
Phenyl methyl sulphones are a class of organic compounds that have garnered interest in various scientific fields, including as building blocks for protein degraders and as metabolites of common industrial chemicals like chlorinated benzenes.[1][2] Understanding how the degree and position of chlorination on the phenyl ring affect the molecule's properties is fundamental for predicting its behavior in biological systems and for designing new chemical entities. This guide focuses on a comparative analysis of this compound and its trichloro-analogue, 2,4,5-Trichlorophenyl methyl sulphone, to elucidate these structure-property relationships.
Physicochemical Properties: A Comparative Overview
The addition of a third chlorine atom to the phenyl ring, moving from the 3,5-dichloro- to the 2,4,5-trichloro- substitution pattern, significantly alters the molecule's fundamental physicochemical properties. These changes, summarized in the table below, have direct implications for the compounds' solubility, lipophilicity, and ultimately, their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 2,4,5-Trichlorophenyl methyl sulphone |
| CAS Number | 22821-89-2[1] | 4163-80-8[3] |
| Molecular Formula | C₇H₆Cl₂O₂S[1] | C₇H₅Cl₃O₂S[3] |
| Molecular Weight | 225.1 g/mol [1] | 259.5 g/mol [3] |
| Appearance | Reported as a solid[4] | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Generally low in water, soluble in organic solvents[5] | Expected to have lower water solubility than the dichloro-analogue |
The increased molecular weight of the trichloro-analogue is a direct consequence of the additional chlorine atom. This increase in halogenation is also expected to decrease its polarity and, consequently, its solubility in aqueous media, while potentially increasing its lipophilicity (LogP). These factors are critical in drug design, as they influence absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Characterization: Experimental Protocols
The synthesis of both this compound and its trichloro-analogue typically follows a two-step process: the synthesis of the corresponding phenyl methyl sulfide, followed by its oxidation to the sulphone.
General Synthesis Workflow
Caption: General synthetic route to chlorinated phenyl methyl sulphones.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of aryl methyl sulphones.
Step 1: Synthesis of (3,5-Dichlorophenyl)(methyl)sulfane
-
To a solution of 3,5-dichlorothiophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3,5-dichlorophenyl)(methyl)sulfane.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Dissolve the purified (3,5-dichlorophenyl)(methyl)sulfane (1 equivalent) in a solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide (excess), portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (for m-CPBA) or water (for H₂O₂).
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 2,4,5-Trichlorophenyl Methyl Sulphone
The synthesis of the trichloro-analogue follows a similar procedure, starting from 2,4,5-trichlorothiophenol. The reaction conditions may require optimization due to the different reactivity of the starting material.
Characterization by NMR and HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. The chemical shifts of the aromatic protons and carbons are influenced by the number and position of the electron-withdrawing chlorine atoms.
-
¹H NMR: For this compound, the spectrum is expected to show a singlet for the methyl protons (around 3.0-3.3 ppm) and two signals in the aromatic region for the two types of aromatic protons. In the case of 2,4,5-Trichlorophenyl methyl sulphone, the methyl proton singlet will be present, and the aromatic region will display two singlets corresponding to the two non-equivalent aromatic protons.
-
¹³C NMR: The ¹³C NMR spectra will show a signal for the methyl carbon and distinct signals for each of the unique carbons in the phenyl ring. The carbons directly attached to chlorine atoms will exhibit chemical shifts influenced by the halogen's electronegativity.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis and purity assessment of both compounds.
General HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile.
This method should allow for the separation of the dichloro- and trichloro-analogues, with the more lipophilic trichloro- compound expected to have a longer retention time.
Biological Activity and Toxicological Considerations
Chlorinated phenyl methyl sulphones are often identified as metabolites of chlorinated benzenes, which are common environmental pollutants.[2] These metabolites have been shown to induce hepatic microsomal drug-metabolizing enzymes.
-
This compound: This compound is a metabolite of m-dichlorobenzene and has been identified as a potent phenobarbital-like inducer of cytochrome P-450 enzymes.[2] This induction can alter the metabolism of other drugs and xenobiotics.
-
Trichlorophenyl methyl sulphone Isomers: Isomers such as 2,3,5- and 2,4,5-trichlorophenyl methyl sulphones are metabolites of 1,2,4-trichlorobenzene.[3] These metabolites have also been shown to induce drug-metabolizing enzymes.
Conclusion
The addition of a third chlorine atom in moving from this compound to 2,4,5-Trichlorophenyl methyl sulphone has a predictable impact on the molecule's physicochemical properties, notably increasing its molecular weight and likely its lipophilicity. While general synthetic and analytical methods are applicable to both compounds, specific experimental parameters may require optimization. The biological activity of these compounds is primarily understood in the context of their role as metabolites of chlorinated benzenes and their ability to induce drug-metabolizing enzymes. Further comparative studies are warranted to fully elucidate the differences in their biological and toxicological profiles, which will be of significant value to researchers in the fields of drug discovery and environmental science.
References
- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Methyl 2,4,5-trichlorophenyl sulfone | C7H5Cl3O2S | CID 20115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 80-07-9(4,4'-Dichlorodiphenyl sulfone) | Kuujia.com [kuujia.com]
- 6. Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichlorophenyl Methyl Sulphone
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The safe handling of 3,5-Dichlorophenyl methyl sulphone (CAS No. 22821-89-2), a halogenated organosulfur compound, requires a meticulous and informed approach.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Adherence to these procedures is not merely a matter of best practice; it is a critical component of our professional responsibility.
Hazard Assessment and Chemical Profile
The molecule contains two key features: a dichlorinated phenyl ring and a methyl sulphone group.
-
Halogenated Organic Compound: The presence of chlorine atoms classifies it as a halogenated organic compound. Such compounds are often environmentally persistent and, upon improper incineration, can generate hazardous byproducts like hydrogen chloride gas.[3][4] Regulations strictly prohibit the landfilling of halogenated organic wastes due to their potential to damage landfill liners and contaminate groundwater.[5]
-
Sulfone Group: The sulfone group (R-S(=O)₂-R') is generally stable.[6] However, upon thermal decomposition, related sulfones are known to emit highly toxic fumes of sulfur oxides.[4]
Based on data from structurally similar chemicals, such as other dichlorophenyl derivatives and sulfones, we must assume that this compound presents significant health and environmental risks. A related compound, (3,5-Dichlorophenyl)methanesulfonyl chloride, is known to cause severe skin burns and eye damage.[7] Furthermore, 4,4′-dichlorodiphenyl sulfone has a high potential for bioconcentration in aquatic organisms, highlighting the environmental imperative for proper disposal.[4]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 22821-89-2[2] |
| Molecular Formula | C₇H₆Cl₂O₂S[2] |
| Classification | Halogenated Organic Waste |
| Inferred Hazards | Potential for severe skin/eye irritation; environmental persistence; formation of toxic gases (HCl, SOx, CO, CO₂) upon combustion.[3][4] |
| Disposal Route | High-temperature incineration via a licensed hazardous waste facility.[3][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form—pure solid, in solution, or as waste.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Use chemical-resistant gloves. Given that this is a halogenated compound, double-gloving with nitrile gloves or using thicker neoprene or Viton™ gloves is recommended.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
The causality here is direct: this PPE regimen creates a necessary barrier to prevent the compound from causing burns, irritation, or systemic effects through dermal absorption or inhalation.
The Core Principle: Rigorous Waste Segregation
The single most important step in the proper disposal of this compound is its correct segregation as halogenated organic waste .
Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error. Non-halogenated solvents can often be reclaimed or used as fuel additives for industrial processes like cement kilns.[8] In contrast, halogenated waste requires specialized high-temperature incineration equipped with acid gas scrubbers to neutralize the resulting hydrogen chloride.[8] Contaminating a large volume of non-halogenated solvent with even a small amount of a chlorinated compound like this one forces the entire volume to be treated via the more complex and expensive halogenated route.[8]
This decision-making process is critical for both safety and compliance.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocol
Follow this validated, procedural workflow to ensure safe and compliant disposal.
4.1. Container Selection and Labeling
-
Select a Compatible Container: Choose a designated container approved for liquid hazardous waste. This is typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap to prevent leaks and vapor release.[8][9] The container must be in good condition.[10]
-
Affix Proper Labeling: Before adding any waste, the container must be clearly labeled.[10] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . If it is in a solvent, list all components and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
4.2. Waste Collection
-
Transfer Waste: Working inside a chemical fume hood, carefully transfer the waste into the labeled container.
-
If transferring a solid , use a spatula and funnel to avoid creating dust.
-
If transferring a solution , use a funnel to prevent spills.
-
-
Adhere to Fill Limits: Do not fill the container beyond 80% of its total capacity. This headspace is crucial to safely accommodate vapor expansion due to temperature changes.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][11] This is a primary requirement to prevent the release of fugitive emissions into the laboratory atmosphere.
4.3. Temporary Storage in the Laboratory
-
Satellite Accumulation Area (SAA): Store the sealed waste container at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak. The containment material must be chemically compatible.
-
Segregate from Incompatibles: Do not store halogenated organic waste with incompatible chemical classes, such as strong acids, bases, or oxidizers.
4.4. Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or if the research project is complete, contact your institution's EHS or equivalent department.
-
Schedule Pickup: Follow your institution's specific procedures to schedule a hazardous waste pickup. Do not attempt to transport the waste yourself or dispose of it via standard drains or trash.[10] EHS professionals will ensure the waste is transported to a licensed and permitted hazardous waste management facility for final destruction.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a minor spill that you are trained and equipped to handle:
-
Don the full PPE described in Section 2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels on a solvent spill.
-
Carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated container.
-
Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and arrange for its disposal through EHS.[10]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Evacuate for Major Spills: For large spills, or any spill where you feel unsafe or uncertain, evacuate the area immediately. Close the doors, prevent re-entry, and contact your institution's emergency response number or 911.[10]
By integrating these principles and procedures into your laboratory workflow, you ensure that the disposal of this compound is managed with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. ilga.gov [ilga.gov]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. mtu.edu [mtu.edu]
Navigating the Unseen: A Practical Guide to Handling 3,5-Dichlorophenyl Methyl Sulphone
For the dedicated researcher, the frontier of drug discovery is paved with novel compounds, each presenting a unique set of challenges and opportunities. 3,5-Dichlorophenyl methyl sulphone (CAS No. 22821-89-2) is one such molecule, a building block in the intricate architecture of new therapeutic agents.[1] However, with innovation comes the responsibility of safety. This guide is engineered to provide you, our fellow scientists and drug development professionals, with the essential, immediate safety and logistical intelligence required for handling this compound. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
This document moves beyond a simple checklist. It is grounded in the principle of causality—explaining why each step is critical. Given that comprehensive, publicly available toxicological data for this specific compound is limited, we will adopt a conservative approach, drawing upon established safety profiles of structurally related chlorinated aromatic and sulfone compounds. This methodology ensures a self-validating system of protocols designed for maximum protection.
Hazard Assessment: A Conservative & Logical Approach
Based on this data, we must assume the compound presents the following risks until proven otherwise.
| Potential Hazard | Basis of Assessment & Rationale | GHS Hazard Statement (Assumed) |
| Skin Corrosion/Irritation | The related compound (3,5-Dichlorophenyl)methanesulfonyl chloride is classified as causing severe skin burns.[2] Other chlorinated aromatics are known skin irritants. | H315: Causes skin irritation. (Conservative assumption: H314: Causes severe skin burns and eye damage) |
| Serious Eye Damage/Irritation | The aforementioned sulfonyl chloride causes severe eye damage.[2] Studies on p-chlorophenyl methyl sulfoxide show potential for persistent eye damage.[3] | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | Many organochlorine compounds exhibit moderate oral toxicity. | H302: Harmful if swallowed. |
| Respiratory Irritation | Handling the compound as a fine powder can generate airborne dust, a common respiratory irritant. | H335: May cause respiratory irritation. |
| Organ Toxicity | Identified as a potent inducer of hepatic enzymes in animal models, suggesting the liver as a potential target organ.[4] | H373: May cause damage to organs (liver) through prolonged or repeated exposure. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Protection Type | Required Equipment & Specifications | Causality & Expert Insight |
| Eye & Face Protection | 1. Chemical Splash Goggles: Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. 2. Face Shield: Required when handling bulk quantities (>25g) or preparing solutions where splashing is a significant risk. | The assumed potential for severe eye damage (H318) necessitates a complete seal around the eyes. Standard safety glasses are insufficient. A face shield provides a secondary barrier protecting the entire face from splashes. |
| Skin & Body Protection | 1. Chemical-Resistant Gloves: Nitrile or Neoprene gloves are recommended for handling chlorinated solvents.[5][6] Double-gloving is mandatory. 2. Lab Coat: Flame-resistant, long-sleeved lab coat with buttoned cuffs. 3. Apron: Chemical-resistant apron worn over the lab coat when handling solutions. | Chlorinated aromatics can degrade common glove materials. Nitrile offers robust protection for incidental contact.[6] Double-gloving mitigates the risk of exposure from pinhole leaks or tears. A buttoned lab coat and apron prevent skin contact from spills and splashes. |
| Respiratory Protection | 1. For Solids/Powders: Use a certified N95 or P100 respirator or conduct all weighing and transfer operations within a chemical fume hood or powder containment hood. 2. For Solutions/Volatiles: Conduct all work in a certified chemical fume hood. If a fume hood is unavailable for a brief, small-scale task, a half-mask or full-face respirator with organic vapor cartridges is required. | The fine particulate nature of the solid poses an inhalation risk. A fume hood provides the primary engineering control. An N95 respirator is the minimum personal control for dust. Organic vapor cartridges are essential for capturing solvent vapors when solutions are handled outside of a primary containment system. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection based on the experimental procedure.
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is non-negotiable. Every procedure must be a self-validating system where safety is built into the workflow.
Experimental Protocol: Safe Handling and Solution Preparation
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers before retrieving the compound.
-
-
Donning PPE:
-
Put on all required PPE as determined by the workflow diagram above. For preparing a solution, this includes a lab coat, chemical apron, double nitrile gloves, and chemical splash goggles with a face shield.
-
-
Weighing and Transfer (in a Fume Hood):
-
Place an analytical balance inside the fume hood if possible. If not, use a powder containment hood.
-
Carefully open the container. Avoid generating dust clouds. Use a dedicated, clean spatula.
-
Weigh the desired amount onto a weigh boat or directly into the receiving vessel.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation (in a Fume Hood):
-
Place the receiving vessel containing the weighed solid into a larger secondary container (e.g., a beaker or crystallization dish) to contain any potential spills.
-
Slowly add the solvent to the solid, aiming the solvent stream at the inner wall of the vessel to prevent splashing.
-
If necessary, stir the solution using a magnetic stir bar or gentle swirling.
-
-
Post-Handling:
-
Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the spatula and work surface with a solvent-dampened cloth, disposing of the cloth in the solid hazardous waste.
-
With the inner gloves still on, remove all other PPE and wash hands thoroughly with soap and water.
-
Disposal Plan
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Organic Solids."
-
Liquid Waste: Unused solutions or waste from the reaction must be collected in a dedicated, sealed hazardous waste container labeled "Chlorinated Organic Liquid Waste." Do not mix with other waste streams.
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure, swift and correct action is critical.
| Exposure Type | Immediate First Aid Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of cool water for at least 15 minutes. 2. While flushing, remove all contaminated clothing, shoes, and jewelry. 3. Do not use neutralizing chemicals or lotions.[7] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention. |
| Inhalation | 1. Immediately move the affected person to an area with fresh air.[2] 2. If breathing is difficult or has stopped, administer artificial respiration, but only if you are trained to do so. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, have them drink a small glass of water. 3. Seek immediate medical attention and call a poison control center.[3] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solusgrp.com [solusgrp.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22821-89-2 Name: 1,3-dichloro-5-(methylsulphonyl)benzene [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
